Product packaging for 1,2,5-Pentanetriol(Cat. No.:CAS No. 14697-46-2)

1,2,5-Pentanetriol

Cat. No.: B082931
CAS No.: 14697-46-2
M. Wt: 120.15 g/mol
InChI Key: WEAYWASEBDOLRG-UHFFFAOYSA-N
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Description

1,2,5-Pentanetriol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound Pentane-1,2,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3 B082931 1,2,5-Pentanetriol CAS No. 14697-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,2,5-triol
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InChI

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WEAYWASEBDOLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901030714
Record name Pentane-1,2,5-triol
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Molecular Weight

120.15 g/mol
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CAS No.

14697-46-2
Record name (±)-1,2,5-Pentanetriol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1,2,5-Pentanetriol. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Core Chemical Identity and Structure

This compound is a polyol, a type of organic compound containing multiple hydroxyl functional groups. Its structure consists of a five-carbon pentane backbone with hydroxyl groups located at the first, second, and fifth positions. This arrangement of functional groups imparts specific chemical characteristics to the molecule, influencing its polarity, solubility, and reactivity.

The IUPAC name for this compound is pentane-1,2,5-triol. Its chemical structure is represented by the SMILES notation OCCCC(O)CO.[1][2]

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C5H12O3[1][2][3]
Molecular Weight 120.15 g/mol [1][2][3]
Appearance Colorless to Light yellow to Light orange clear liquid[4][5]
Boiling Point 195 °C (at 15 mmHg)
Melting Point Not available[6]
Density/Specific Gravity 1.14 (20/20)
IUPAC Name pentane-1,2,5-triol[1]
SMILES OCCCC(O)CO[1][2]
InChI Key WEAYWASEBDOLRG-UHFFFAOYSA-N[1]
CAS Number 14697-46-2[1]

Experimental Considerations

While this compound is utilized as a modifier in the preparation of polyoxymethylene to enhance impact resistance and is available as an analytical reagent, detailed experimental protocols for its synthesis, purification, and analysis are not extensively documented in publicly available literature. Researchers planning to work with this compound may need to adapt general methods for polyol synthesis and analysis. Standard analytical techniques such as Gas Chromatography (GC), for which purity standards of >97.0% are reported, would be appropriate for its characterization.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or any associated signaling pathways of this compound. Its structural similarity to other polyols, such as glycerol, may suggest potential roles as a humectant or a precursor in certain metabolic pathways, but this remains speculative without direct experimental evidence. Professionals in drug development should consider this lack of data when evaluating its potential applications.

Applications and Further Research

The primary documented application of this compound is in polymer chemistry as a modifier. Its trifunctional nature, with two primary and one secondary hydroxyl group, makes it a potential cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes.

For researchers and scientists, the current gaps in the literature present opportunities for further investigation. Key areas for future research include:

  • Elucidation of a scalable and efficient synthesis protocol.

  • Detailed characterization of its physicochemical properties, including its melting point and solubility in various solvents.

  • Exploration of its potential biological activities and toxicological profile.

  • Investigation into its applications in drug formulation and as a building block for novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 1,2,5-Pentanetriol from Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,5-pentanetriol, a valuable bio-based C5 alcohol, from furfuryl alcohol. The primary and most well-established method involves a multi-step process initiated by the Achmatowicz rearrangement. This document details the reaction pathways, experimental protocols, and quantitative data associated with this synthesis, offering a valuable resource for researchers in biorenewable chemicals and drug development.

Core Synthesis Pathway: The Achmatowicz Rearrangement Route

The principal route for the synthesis of this compound from furfuryl alcohol circumvents the challenges of direct hydrogenolysis of the furan ring by first employing an Achmatowicz rearrangement. This reaction transforms furfuryl alcohol into a highly functionalized pyranone intermediate, which is then subsequently hydrogenated and reduced to yield the target triol. This strategic approach allows for high yields and selectivity.[1][2][3]

Achmatowicz_Pathway FA Furfuryl Alcohol AR_intermediate 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz Intermediate) FA->AR_intermediate Achmatowicz Rearrangement (TS-1, H2O2) Hydrogenated_intermediate Tetrahydropyran Intermediate AR_intermediate->Hydrogenated_intermediate Hydrogenation (e.g., Pd/C or Ru/C, H2) PT This compound Hydrogenated_intermediate->PT Reduction (e.g., NaBH4)

Figure 1: Reaction pathway for the synthesis of this compound from furfuryl alcohol via the Achmatowicz rearrangement.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates from furfuryl alcohol.

Table 1: Achmatowicz Rearrangement of Furfuryl Alcohol

CatalystOxidantSolventTemperature (°C)Time (h)Furfuryl Alcohol Conversion (%)6-Hydroxy-2H-pyran-3(6H)-one Yield (%)Reference
Titanium Silicalite-1 (TS-1)H₂O₂ (37%)Acetonitrile405>95~94[2]
VO(acac)₂t-BuOOHNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]
Ru(bpy)₃Cl₂·6H₂O (photocatalyst)Na₂S₂O₈H₂O/DMSO/MeCN28-340.17 (flow)>9582[3]

Table 2: Hydrogenation and Reduction of 6-Hydroxy-2H-pyran-3(6H)-one to this compound

Hydrogenation CatalystReduction AgentSolventHydrogen Pressure (bar)Temperature (°C)Overall Yield (%)Reference
Pd/CNaBH₄EtOH/EtOAc15Not SpecifiedNot Specified[1][3]
Ru/C-Not SpecifiedNot SpecifiedNot Specified92 (flow)[1]
10Ni1Pt/KIT-6-Gas PhaseAtmosphericNot Specified~100[1]

Detailed Experimental Protocols

1. Catalyst Preparation: Titanium Silicalite-1 (TS-1)

This protocol is based on the hydrothermal synthesis method.[2][5][6]

  • Materials:

    • Tetraethyl orthosilicate (TEOS)

    • Tetrabutyl titanate (TBOT)

    • Tetrapropylammonium bromide (TPABr)

    • Ethanolamine (EOA)

    • Deionized water

    • Isopropanol

  • Procedure:

    • Prepare "Solution A" by mixing ethanolamine and TPABr with deionized water, followed by the addition of fumed silica under stirring.

    • Prepare "Solution B" by dissolving tetrabutyl titanate in isopropanol.

    • Under vigorous stirring, add Solution B dropwise to Solution A to form "Solution C". The molar composition of the final sol should be approximately: 1.0 TEOS : 0.02 TBOT : 0.45 TPAOH : 19.2 H₂O.[5]

    • Transfer the resulting gel into a stainless-steel autoclave with a Teflon liner.

    • Heat the autoclave at a specified temperature (e.g., 175 °C) for a designated period (e.g., 24-48 hours) to allow for crystallization.

    • After cooling, recover the solid product by filtration, wash thoroughly with deionized water, and dry overnight at approximately 100-110 °C.

    • Calcine the dried powder in air at a high temperature (e.g., 550 °C) for several hours to remove the organic template (TPA+).

2. Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz Intermediate)

This protocol is adapted from a reported procedure.[2]

  • Materials:

    • Furfuryl alcohol

    • Titanium Silicalite-1 (TS-1) catalyst

    • Hydrogen peroxide (37% aqueous solution)

    • Acetonitrile

  • Procedure:

    • In a round-bottom flask, dissolve furfuryl alcohol (e.g., 20 g) in acetonitrile (e.g., 200 mL).

    • Add the TS-1 catalyst (e.g., 2 g) to the solution.

    • While stirring, add hydrogen peroxide (37%, e.g., 30 mL) to the mixture.

    • Heat the reaction mixture to 40 °C and maintain this temperature for 5 hours.

    • After the reaction is complete, filter off the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxy-2H-pyran-3(6H)-one. The product can be purified further by column chromatography on silica gel if necessary.

3. Synthesis of this compound via Hydrogenation and Reduction

This section describes two alternative final steps: a two-step hydrogenation/reduction and a one-step catalytic hydrogenation under flow conditions.

3.1. Two-Step Batch Hydrogenation and Reduction [1][3]

  • Materials:

    • 6-Hydroxy-2H-pyran-3(6H)-one

    • Palladium on carbon (Pd/C, e.g., 5-10 wt%)

    • Sodium borohydride (NaBH₄)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Hydrogenation: Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one in a solvent mixture such as ethanol/ethyl acetate. Add the Pd/C catalyst.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

    • Filter off the catalyst and remove the solvent under reduced pressure.

    • Reduction: Dissolve the resulting intermediate in ethanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with a weak acid (e.g., dilute HCl) and then neutralize.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

3.2. One-Step Continuous Flow Hydrogenation [1]

  • Materials:

    • 6-Hydroxy-2H-pyran-3(6H)-one

    • Ruthenium on carbon (Ru/C) catalyst

    • Suitable solvent (e.g., ethanol)

    • Hydrogen gas (H₂)

  • Procedure:

    • Set up a continuous flow reactor system with a packed-bed catalyst column containing the Ru/C catalyst. A schematic of a typical flow chemistry setup is provided in Figure 2.

    • Prepare a solution of 6-hydroxy-2H-pyran-3(6H)-one in the chosen solvent.

    • Pump the reactant solution and hydrogen gas concurrently through the heated catalyst bed.

    • Optimize the flow rate, temperature, and pressure to achieve maximum conversion and selectivity to this compound.

    • Collect the product stream at the reactor outlet.

    • The solvent can be removed under reduced pressure to isolate the this compound product.

Proposed Alternative Synthesis Pathway

While the Achmatowicz rearrangement is the most documented route, an alternative pathway to this compound can be proposed based on the extensive research into the hydrogenolysis of furfuryl alcohol to diols. This hypothetical route would involve a selective partial hydrogenation of the furan ring, followed by dihydroxylation of the remaining double bond and subsequent ring opening.

Alternative_Pathway FA Furfuryl Alcohol Partial_H_intermediate 2,5-Dihydrofuran Methanol Intermediate FA->Partial_H_intermediate Partial Hydrogenation Diol_intermediate Furan-3,4-diol Methanol Intermediate Partial_H_intermediate->Diol_intermediate Dihydroxylation (e.g., OsO4/NMO) PT This compound Diol_intermediate->PT Reductive Ring Opening (e.g., H2, Ni or Ru catalyst)

Figure 2: A proposed alternative pathway for the synthesis of this compound from furfuryl alcohol.

This proposed pathway is speculative and would require significant research and development to establish its feasibility and optimize reaction conditions. The key challenges would be achieving selective partial hydrogenation of the furan ring without complete saturation or premature ring opening, and then controlling the final reductive ring-opening to yield the desired triol.

This technical guide provides a solid foundation for the synthesis of this compound from furfuryl alcohol. The detailed protocols for the established Achmatowicz route offer a clear path for laboratory-scale synthesis, while the proposed alternative pathway may inspire further research into novel and efficient production methods for this valuable bio-based chemical.

References

Spectroscopic Analysis of 1,2,5-Pentanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,5-Pentanetriol (CAS: 14697-46-2), a triol of interest in various chemical and pharmaceutical applications. Due to the limited availability of published spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and MS for analogous polyol structures. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.7Multiplet3HH-1, H-2
~1.4 - 1.7Multiplet4HH-3, H-4
~3.6 - 3.8Triplet2HH-5
Variable (Broad)Singlet3H-OH
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Carbon Atom
~65 - 75C-1, C-2
~30 - 40C-3, C-4
~60 - 70C-5
Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchHydroxyl (-OH)
2950 - 2850StrongC-H StretchAlkane (C-H)
1470 - 1430MediumC-H BendAlkane (CH₂)
1260 - 1000StrongC-O StretchAlcohol (C-O)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Method: Electron Ionization (EI)

m/zInterpretation
120Molecular Ion [M]⁺ (low abundance)
102[M - H₂O]⁺
84[M - 2H₂O]⁺
61[CH(OH)CH₂OH]⁺
43[C₃H₇]⁺
31[CH₂OH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal (0 ppm for ¹H) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Place in NMR Spectrometer Transfer->Instrument Acquire_H1 Acquire ¹H Spectrum Instrument->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Instrument->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Reference, Integrate, & Assign Peaks Process->Analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the hydroxyl and alkyl groups.

Methodology:

  • Sample Preparation:

    • For a neat liquid sample, place a small drop of this compound directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Place the sample on the crystal or between the plates and record the sample spectrum.

    • The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

    • An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prepare Place Liquid Sample on ATR Crystal or Salt Plates Background Record Background Spectrum Prepare->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Process Generate Absorbance/ Transmittance Spectrum Sample_Scan->Process Analyze Identify & Assign Characteristic Bands Process->Analyze

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to support its structural elucidation.

Methodology:

  • Sample Introduction and Ionization:

    • For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the GC, where the compound will be separated from the solvent and any impurities.

    • The compound will then enter the mass spectrometer's ion source.

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Instrumentation:

    • A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Mass Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), if present.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., water, alkyl fragments) and key fragment ions that provide structural information.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Analysis Prepare Dissolve Sample in Volatile Solvent Inject Inject into GC-MS Prepare->Inject Ionize Ionization (e.g., EI) Inject->Ionize Separate Mass Separation (m/z) Ionize->Separate Detect Ion Detection Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Identify Molecular Ion & Fragmentation Pattern Generate->Analyze

Mass Spectrometry (GC-MS) Experimental Workflow

An In-depth Technical Guide to the Physical Properties of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the key physical properties of 1,2,5-Pentanetriol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, methodologies for its determination, and a conceptual framework for understanding these properties.

Core Physical Properties

This compound is a triol, a type of alcohol containing three hydroxyl groups. Its molecular structure significantly influences its physical characteristics, such as its high boiling point and density, which are primarily due to intermolecular hydrogen bonding.

Quantitative Data

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

Physical PropertyValueConditions
Boiling Point 195 °Cat 15 mmHg
Specific Gravity 1.14at 20/20 °C

Experimental Protocols

The accurate determination of boiling point and density is fundamental to chemical characterization. Standardized methodologies ensure reproducibility and comparability of data.

3.1. Determination of Boiling Point

For high-boiling liquids like this compound, standard methods such as ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants," can be adapted.[1][2][3][4] This method involves heating the liquid under controlled conditions and measuring the temperature at which the liquid and vapor phases are in equilibrium.

Protocol Outline:

  • A sample of the liquid is placed in a flask with boiling chips.

  • A condenser is attached to the flask to prevent the loss of vapor.

  • The apparatus is heated, and the temperature is monitored with a calibrated thermometer.

  • The boiling point is recorded as the temperature at which a steady reflux of vapor and condensate is observed.

For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable alternative.

3.2. Determination of Density

The density of liquids can be determined using several methods, as outlined in OECD Guideline 109.[5][6][7][8][9] For a viscous liquid like a polyol, the pycnometer and the hydrostatic balance (a buoyancy method) are appropriate.[5][6]

Pycnometer Method:

  • The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.

  • The pycnometer is filled with the sample liquid, and its mass is measured again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Gravimetric Buoyancy Method (Archimedes' Principle):

  • A reference body of a known volume (a glass sinker) is weighed in air.

  • The same body is then weighed while submerged in the sample liquid.

  • The density of the liquid is determined from the apparent loss in weight of the reference body and its known volume.[10]

Visualizations

4.1. Molecular Structure and Physical Properties Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.

Figure 1: Relationship between Molecular Structure and Physical Properties of this compound A This compound Molecular Structure B Three Hydroxyl (-OH) Groups A->B C Intermolecular Hydrogen Bonding B->C leads to D High Boiling Point C->D results in E High Density C->E results in

Fig 1: Structure-Property Relationship

4.2. Experimental Workflow for Physical Property Determination

The generalized workflow for the experimental determination of boiling point and density is depicted below.

Figure 2: Generalized Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination A1 Sample Preparation A2 Apparatus Setup (e.g., ASTM D1120) A1->A2 A3 Controlled Heating A2->A3 A4 Temperature Measurement at Equilibrium A3->A4 A5 Data Recording A4->A5 B1 Sample Preparation B2 Method Selection (e.g., Pycnometer) B1->B2 B3 Mass and Volume Measurement B2->B3 B4 Temperature Control B3->B4 B5 Density Calculation B4->B5

Fig 2: Experimental Workflow

References

An In-depth Technical Guide to the Enantiomers of 1,2,5-Pentanetriol: (S)- and (R)-1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available chemical principles and data for analogous compounds. Extensive literature searches did not yield specific experimental data for the enantioselective synthesis, chiral separation, specific rotation, or biological activities of (S)-1,2,5-Pentanetriol and (R)-1,2,5-Pentanetriol. The experimental protocols and potential applications described herein are therefore based on established methodologies for chiral compounds and should be adapted and validated experimentally for the specific molecules of interest.

Introduction

1,2,5-Pentanetriol is a five-carbon triol with a chiral center at the C-2 position, existing as two enantiomers: (S)-1,2,5-Pentanetriol and (R)-1,2,5-Pentanetriol. As with many chiral molecules in the pharmaceutical and life sciences, the stereochemistry of this compound is expected to play a critical role in its biological activity and pharmacological properties. The differential interaction of each enantiomer with chiral biological targets such as enzymes and receptors necessitates the study of the individual stereoisomers. This guide provides a technical overview of the properties, potential synthetic and analytical methodologies, and prospective biological significance of these enantiomers.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and its Enantiomers

PropertyRacemic this compound(S)-1,2,5-Pentanetriol (Computed)(R)-1,2,5-Pentanetriol (Predicted)
Molecular Formula C₅H₁₂O₃C₅H₁₂O₃C₅H₁₂O₃
Molecular Weight 120.15 g/mol 120.15 g/mol 120.15 g/mol
CAS Number 14697-46-219131-21-6Not available
Appearance Colorless to light yellow liquidNot availableNot available
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Density Not availableNot availableNot available
Specific Rotation ([α]D) 0° (racemic mixture)Not availableNot available (expected to be equal in magnitude and opposite in sign to the (S)-enantiomer)
Topological Polar Surface Area 60.7 Ų60.7 Ų60.7 Ų
Hydrogen Bond Donor Count 333
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 444

Data for the racemic and (S)-enantiomer are sourced from general chemical databases. Properties for the (R)-enantiomer are predicted based on the properties of the (S)-enantiomer.

Methodologies for Synthesis and Chiral Separation

The preparation of enantiomerically pure (S)- and (R)-1,2,5-Pentanetriol is crucial for the evaluation of their individual properties and biological activities. In the absence of specific literature protocols, this section outlines established methodologies that can be applied.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Two common strategies are the use of a chiral pool starting material or asymmetric catalysis.

This approach utilizes readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of this compound enantiomers, suitable chiral precursors would be compounds like (S)- or (R)-malic acid.

Experimental Protocol: Hypothetical Synthesis from Malic Acid

  • Reduction of Carboxylic Acids: The dicarboxylic acid groups of (S)- or (R)-malic acid can be selectively reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperatures, followed by a careful aqueous workup. This would yield the corresponding chiral 1,2,4-butanetriol.

  • Chain Extension: The primary alcohol at the C-4 position can be converted to a leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: The resulting sulfonate can then undergo nucleophilic substitution with a one-carbon nucleophile, such as cyanide (e.g., NaCN in DMSO).

  • Hydrolysis and Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, followed by reduction to the primary alcohol to yield the final this compound enantiomer.

Synthesis_from_Chiral_Pool Start (S)- or (R)-Malic Acid Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 Chiral 1,2,4-Butanetriol Step1->Intermediate1 Step2 Activation of C4-OH (e.g., TsCl, pyridine) Intermediate1->Step2 Intermediate2 C4-Tosylate Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., NaCN) Intermediate2->Step3 Intermediate3 C5-Nitrile Step3->Intermediate3 Step4 Hydrolysis & Reduction Intermediate3->Step4 End (S)- or (R)-1,2,5-Pentanetriol Step4->End

Caption: Hypothetical chiral pool synthesis of this compound enantiomers.

Asymmetric catalysis involves the use of a chiral catalyst to stereoselectively transform a prochiral substrate. The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols, which can be further elaborated.

Experimental Protocol: Synthesis via Sharpless Asymmetric Epoxidation

  • Starting Material: A suitable starting material would be a homoallylic alcohol, such as 4-penten-1-ol.

  • Asymmetric Epoxidation: The double bond of 4-penten-1-ol can be epoxidized using the Sharpless epoxidation conditions: titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand ((+)-DET for one enantiomer of the epoxide and (-)-DET for the other).

  • Regioselective Epoxide Opening: The resulting chiral epoxide can be opened regioselectively at the less substituted carbon (C-5) with a nucleophile, such as hydroxide, to yield the desired this compound enantiomer.

Sharpless_Epoxidation_Synthesis Start 4-Penten-1-ol Step1 Sharpless Asymmetric Epoxidation (Ti(OiPr)4, TBHP, (+)- or (-)-DET) Start->Step1 Intermediate Chiral Epoxy Alcohol Step1->Intermediate Step2 Regioselective Epoxide Opening (e.g., H2O/H+) Intermediate->Step2 End (S)- or (R)-1,2,5-Pentanetriol Step2->End Enzymatic_Resolution_Workflow Start Racemic this compound Step1 Lipase-Catalyzed Transesterification (e.g., CALB, Vinyl Acetate) Start->Step1 Mixture Mixture of: (S)-1,2,5-Pentanetriol (unreacted) (R)-1,2,5-Pentanetriol Acetate (product) Step1->Mixture Step2 Chromatographic Separation Mixture->Step2 Enantiomer1 (S)-1,2,5-Pentanetriol Step2->Enantiomer1 Ester (R)-1,2,5-Pentanetriol Acetate Step2->Ester Step3 Hydrolysis Ester->Step3 Enantiomer2 (R)-1,2,5-Pentanetriol Step3->Enantiomer2 Hypothetical_GPCR_Interaction cluster_receptor GPCR Receptor Binding Pocket G_Protein G-Protein Activation Receptor->G_Protein S_Enantiomer (S)-1,2,5-Pentanetriol S_Enantiomer->Receptor High Affinity R_Enantiomer (R)-1,2,5-Pentanetriol R_Enantiomer->Receptor Low or No Affinity Signaling Downstream Signaling G_Protein->Signaling

The Biological Activity of Pentanetriol Derivatives: A Field of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a detailed in-depth technical guide on the biological activity of pentanetriol derivatives cannot be compiled at this time due to a notable scarcity of specific research on this topic. Researchers, scientists, and drug development professionals should be aware that this class of compounds represents a largely unexplored area within medicinal chemistry.

Our investigation into the biological activities of derivatives of pentanetriol isomers, including 1,2,5-pentanetriol and 1,3,5-pentanetriol, did not yield sufficient quantitative data, experimental protocols, or established signaling pathways to construct the requested in-depth guide. The search for publicly available data consistently led to information on structurally distinct molecules, such as pentacyclic triterpenoids and other complex natural products, where the term "penta" was a misdirecting keyword.

This report will summarize the current landscape based on the limited available information and highlight the potential for future research in this area.

Current State of Research

The current body of scientific literature accessible through broad searches lacks specific studies focused on the pharmacological effects of simple pentanetriol derivatives. While numerous chemical suppliers list various isomers of pentanetriol, this information is primarily for chemical synthesis purposes and does not include data on biological activity.

The scientific community has extensively studied other polyols and their derivatives, revealing a wide range of biological activities. For instance, derivatives of glycerol, a simpler triol, are fundamental components of lipids and play crucial roles in cellular signaling and metabolism. It is conceivable that pentanetriol derivatives, with their longer carbon backbone and multiple hydroxyl groups available for modification, could exhibit novel biological properties.

Potential Areas for Future Investigation

Given the lack of existing research, the field is open for pioneering studies. The following are potential avenues for exploration:

  • Antimicrobial Activity: The structural similarity of pentanetriol to components of bacterial cell walls or metabolic intermediates could be exploited. Derivatives could be synthesized to act as competitive inhibitors of essential bacterial enzymes.

  • Antiviral Agents: The multiple hydroxyl groups could serve as scaffolds for designing molecules that interfere with viral entry or replication, potentially mimicking aspects of sialic acid or other cell surface receptors.

  • Enzyme Inhibition: Ester or ether derivatives of pentanetriol could be designed to target the active sites of various enzymes, such as proteases or kinases, which are implicated in a wide range of diseases.

  • Drug Delivery and Formulation: The physical properties of pentanetriol suggest its derivatives could be explored as excipients, solubility enhancers, or components of drug delivery systems.

Hypothetical Experimental Workflow

For researchers interested in exploring this field, a logical experimental workflow could be conceptualized. This would typically involve the synthesis of a library of pentanetriol derivatives, followed by a cascade of biological screening assays.

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development start Pentanetriol Isomers derivatization Synthesis of Derivatives (e.g., Esters, Ethers, Amines) start->derivatization start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification derivatization->purification primary_screening Primary High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) purification->primary_screening purification->primary_screening secondary_screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) primary_screening->secondary_screening primary_screening->secondary_screening hit_validation Hit Validation & Lead Optimization secondary_screening->hit_validation secondary_screening->hit_validation in_vivo In Vivo Animal Models hit_validation->in_vivo hit_validation->in_vivo admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_validation->admet hit_validation->admet

An In-depth Technical Guide to the Achmatowicz Rearrangement for Pentanetriol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Achmatowicz rearrangement as a core reaction in the synthesis of pentane-1,2,5-triol, a valuable bio-based platform chemical. The synthesis originates from furfuryl alcohol, a readily available derivative of lignocellulosic biomass. This approach is highlighted by its efficiency and scalability, offering a sustainable alternative to petrochemical-based processes.

Executive Summary

The synthesis of pentane-1,2,5-triol from furfuryl alcohol is a two-step process initiated by the Achmatowicz rearrangement. This key transformation converts the furan ring of furfuryl alcohol into a dihydropyranone intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one. Subsequent hydrogenation and reduction of this intermediate yields the target pentanetriol. This synthetic route is notable for its high yields and the use of readily available catalysts, positioning it as a significant pathway in biorefinery and sustainable chemistry. Recent advancements have demonstrated excellent yields under both batch and continuous flow conditions, as well as in gas-phase hydrogenations.

Core Synthesis Pathway

The overall transformation can be visualized as a two-step sequence. The first step is the oxidative ring expansion of furfuryl alcohol, and the second is the reduction of the resulting intermediate to the desired triol.

Furfuryl_Alcohol Furfuryl Alcohol Achmatowicz_Intermediate 6-hydroxy-(2H)-pyran-3(6H)-one (Achmatowicz Intermediate) Furfuryl_Alcohol->Achmatowicz_Intermediate Step 1: Achmatowicz Rearrangement Pentanetriol Pentane-1,2,5-triol Achmatowicz_Intermediate->Pentanetriol Step 2: Hydrogenation & Reduction

Caption: Overall synthetic pathway for pentane-1,2,5-triol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of pentane-1,2,5-triol.

Table 1: Achmatowicz Rearrangement of Furfuryl Alcohol
CatalystOxidantSolventTemp. (°C)Conversion (%)Reference
Titanium Silicalite (TS-1)30% H₂O₂Acetonitrile4094[1]
Table 2: Hydrogenation and Reduction of Achmatowicz Intermediate
CatalystReductantMethodConversion (%)Overall Yield (%) from Furfuryl AlcoholReference
Pd/CH₂ and NaBH₄Batch97-[1]
Ru/CH₂Flow-up to 92[2][3]
10Ni1Pt/KIT-6H₂Gas-Phaseup to 100-[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pentane-1,2,5-triol via the Achmatowicz rearrangement.

Step 1: Synthesis of 6-hydroxy-(2H)-pyran-3(6H)-one (Achmatowicz Intermediate)

This protocol is based on the titanium silicalite catalyzed oxidation of furfuryl alcohol.[1]

Materials:

  • Furfuryl alcohol

  • Titanium silicalite (TS-1) catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve furfuryl alcohol in acetonitrile.

  • Add the titanium silicalite (TS-1) catalyst to the solution.

  • While stirring, slowly add 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 40°C.

  • Maintain the temperature and stirring for the time required to achieve high conversion (monitoring by TLC or GC is recommended). A 94% conversion has been reported.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude 6-hydroxy-(2H)-pyran-3(6H)-one.

  • The crude product can be purified by column chromatography on silica gel, or in some cases, used directly in the next step.

Step 2: Synthesis of Pentane-1,2,5-triol

This protocol describes a batch hydrogenation and reduction of the Achmatowicz intermediate.[1]

Materials:

  • 6-hydroxy-(2H)-pyran-3(6H)-one

  • Palladium on carbon (Pd/C, 5 or 10 wt%)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolve the 6-hydroxy-(2H)-pyran-3(6H)-one in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture. The hydrogenation is typically carried out at room temperature.

  • After the hydrogenation is complete (cessation of hydrogen uptake), the reaction is carefully depressurized and purged with an inert gas.

  • To the resulting mixture, cool it in an ice bath and add sodium borohydride (NaBH₄) portion-wise to reduce the remaining carbonyl group.

  • Stir the reaction at room temperature until the reduction is complete (monitor by TLC). A 97% conversion has been reported for this combined hydrogenation and reduction step.[1]

  • Carefully quench the reaction with a few drops of acetic acid or by the slow addition of water.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure pentane-1,2,5-triol.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of pentane-1,2,5-triol.

cluster_step1 Step 1: Achmatowicz Rearrangement cluster_step2 Step 2: Hydrogenation & Reduction A1 Dissolve Furfuryl Alcohol in Acetonitrile A2 Add TS-1 Catalyst A1->A2 A3 Add 30% H₂O₂ A2->A3 A4 Heat to 40°C A3->A4 A5 Reaction Monitoring (TLC/GC) A4->A5 A6 Cool and Filter A5->A6 A7 Solvent Removal A6->A7 A8 Achmatowicz Intermediate A7->A8 B1 Dissolve Intermediate in Alcohol A8->B1 Proceed to next step B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenation B2->B3 B4 Add NaBH₄ B3->B4 B5 Quench and Filter B4->B5 B6 Solvent Removal B5->B6 B7 Purification B6->B7 B8 Pentane-1,2,5-triol B7->B8

Caption: Experimental workflow for pentanetriol synthesis.

Applications in Drug Development and Biorefinery

Pentane-1,2,5-triol is a versatile C5 alcohol that serves as a building block for various materials and chemicals.[2] Its applications extend to the production of polyurethanes, polyesters, and polyethers.[5] In the context of drug development, the polyol structure of pentanetriol can be a precursor for the synthesis of more complex molecules, including analogs of natural products and novel pharmaceutical scaffolds. The use of a bio-based feedstock like furfuryl alcohol enhances the green credentials of synthetic processes that incorporate this triol. The efficient synthesis via the Achmatowicz rearrangement paves the way for its broader application in both industrial and pharmaceutical chemistry.

References

Biorenewable Pathways to 1,2,5-Pentanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has spurred significant research into biorenewable feedstocks for valuable platform chemicals. 1,2,5-Pentanetriol, a versatile C5 polyol, holds promise as a building block for polymers, a precursor for pharmaceuticals, and a component in various industrial applications. This technical guide provides an in-depth exploration of the primary biorenewable route for its synthesis: the chemical-catalytic conversion of furfuryl alcohol. Additionally, it will touch upon potential biosynthetic strategies, drawing parallels from the metabolic engineering of related polyols.

Chemical Synthesis from Furfuryl Alcohol: The Achmatowicz Rearrangement Route

The most established biorenewable pathway to this compound originates from furfuryl alcohol, which is readily derived from the hemicellulose fraction of lignocellulosic biomass. The core of this synthetic strategy involves the Achmatowicz rearrangement, an oxidative ring expansion of a furan ring to a dihydropyran, followed by reduction steps.[1]

A scalable synthesis of this compound from furfuryl alcohol has been developed, achieving high yields under flow conditions using readily available catalysts.[1] This method circumvents issues related to the low reactivity of furfural and furfuryl alcohol in direct hydrogenolysis to triols.[1]

Experimental Protocols

Step 1: Achmatowicz Rearrangement of Furfuryl Alcohol to 6-hydroxy-(2H)-pyran-3(6H)-one

The initial step is the oxidation of furfuryl alcohol to form the key intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one. Various oxidizing agents have been employed for this transformation.

  • Method A: Bromine in Methanol In the original procedure described by Osman Achmatowicz Jr., furfuryl alcohol is reacted with bromine in methanol to yield 2,5-dimethoxy-2,5-dihydrofuran. This intermediate is then rearranged to the dihydropyranone using dilute sulfuric acid.[2]

  • Method B: N-Bromosuccinimide (NBS) A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) in a buffered aqueous solution of tetrahydrofuran (THF).[1]

    • Protocol: To a solution of furfuryl alcohol in a 4:1 mixture of THF and water, N-bromosuccinimide is added in portions at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.

  • Method C: meta-Chloroperoxybenzoic acid (m-CPBA) For certain substituted furfuryl alcohols, m-CPBA has been used as the oxidant. For instance, 2-chloro-1-(furan-2-yl) ethanol was successfully oxidized to 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in a 70% yield.[3][4]

    • Protocol: 2-chloro-1-(furan-2-yl) ethanol is dissolved in a suitable solvent, and m-CPBA is added. The reaction is monitored, and upon completion, the product is isolated and purified.[4]

  • Method D: Visible-Light-Mediated Flow Protocol A greener approach utilizing a visible-light-mediated flow protocol has been developed.[5]

    • Protocol: A solution of the furfuryl alcohol, a photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O), and an oxidant (e.g., K₂S₂O₈) in a solvent system (e.g., acetonitrile/DMSO/water) is passed through a photo-flow reactor under solar or LED irradiation. This method allows for rapid reaction times (e.g., 10 minutes) and high yields (e.g., 82%).[5]

Step 2: Reduction of 6-hydroxy-(2H)-pyran-3(6H)-one to this compound

The dihydropyranone intermediate is then reduced to this compound. This is typically a two-step process involving the reduction of the ketone and the double bond, and the opening of the hemiacetal.

  • Protocol: Hydrogenation and Sodium Borohydride Reduction A highly efficient method involves a combination of catalytic hydrogenation and chemical reduction.[6]

    • Hydrogenation: The 6-hydroxy-(2H)-pyran-3(6H)-one intermediate is subjected to catalytic hydrogenation. A gas-phase hydrogenation using monocomponent or bicomponent Ni and/or Pt modified mesoporous silica catalysts has been shown to be highly efficient, achieving up to 100% conversion and 100% selectivity.[3][5][6]

    • Sodium Borohydride Reduction: Following hydrogenation, the resulting intermediate is reduced with sodium borohydride (NaBH₄) to yield this compound.

Quantitative Data

The yield and selectivity of this compound are highly dependent on the chosen catalysts and reaction conditions. While much of the literature focuses on the production of pentanediols, some data is available for the triol.

FeedstockKey Reaction StepsCatalyst/ReagentsConditionsConversion (%)Yield/Selectivity of this compound (%)Reference(s)
Furfuryl AlcoholAchmatowicz Rearrangement & ReductionFlow reactor with various catalystsFlow conditions-Up to 92% Yield[1]
6-hydroxy-(2H)-pyran-3(6H)-oneGas-phase HydrogenationNi/Pt modified mesoporous silicaAtmospheric pressureUp to 100%100% Selectivity[3][5][6]
FurfuralDe/hydration-hydrogenationRANEY® Ni with glacial acetic acid--~50% (as a mixture of 1,2,5- and 1,4,5-pentanetriol)[7]

Potential Biosynthetic Pathways: A Look into Metabolic Engineering

While no natural metabolic pathway for the direct biosynthesis of this compound has been identified, advances in metabolic engineering offer promising avenues for its de novo production in microbial hosts like Escherichia coli. The strategies employed for the successful biosynthesis of related polyols, such as 1,2,4-butanetriol and 1,5-pentanediol, can serve as a blueprint.

Lessons from 1,2,4-Butanetriol and 1,5-Pentanediol Production
  • 1,2,4-Butanetriol from Xylose: Engineered E. coli strains have been developed to produce 1,2,4-butanetriol from xylose, a major component of lignocellulosic biomass.[8][9][10] This was achieved by co-expressing a xylose dehydrogenase, a xylonolactonase, a xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase.[8][9] Further engineering to eliminate competing pathways and enhance cofactor (NADPH) supply led to significant improvements in titer and yield.[8][9]

  • 1,5-Pentanediol from Glucose: A cadaverine-derived pathway has been engineered in E. coli for the high-level production of 1,5-pentanediol from glucose.[11] This pathway involves the conversion of cadaverine to 1,5-pentanediol via 5-hydroxyvalerate.[11] Another engineered pathway in Corynebacterium glutamicum utilizes an L-lysine-derived route.[12]

A Hypothetical Pathway to this compound

A plausible biosynthetic route to this compound could start from a C5 sugar like xylose or arabinose. This would likely involve a series of enzymatic reactions analogous to those engineered for 1,2,4-butanetriol production, but with enzymes specific for a five-carbon backbone. The key steps would likely include:

  • Oxidation of the C5 sugar to an aldonic acid.

  • Dehydration to form a 2-keto-3-deoxy-pentonic acid.

  • Decarboxylation to yield a 4-hydroxy-aldehyde.

  • A series of reductions to form the triol.

Identifying and optimizing the necessary enzymes for each of these steps would be a critical area of research.

Visualizing the Pathways

To better understand the relationships between the different stages of production, the following diagrams illustrate the key chemical and potential biological pathways.

G cluster_0 Chemical Synthesis Furfuryl Alcohol Furfuryl Alcohol 6-hydroxy-(2H)-pyran-3(6H)-one 6-hydroxy-(2H)-pyran-3(6H)-one Furfuryl Alcohol->6-hydroxy-(2H)-pyran-3(6H)-one Achmatowicz Rearrangement Reduced Intermediate Reduced Intermediate 6-hydroxy-(2H)-pyran-3(6H)-one->Reduced Intermediate Catalytic Hydrogenation This compound This compound Reduced Intermediate->this compound NaBH4 Reduction

Chemical synthesis of this compound from Furfuryl Alcohol.

G cluster_1 Hypothetical Biosynthetic Pathway C5 Sugar C5 Sugar Aldonic Acid Aldonic Acid C5 Sugar->Aldonic Acid Oxidation 2-keto-3-deoxy-pentonic acid 2-keto-3-deoxy-pentonic acid Aldonic Acid->2-keto-3-deoxy-pentonic acid Dehydration 4-hydroxy-aldehyde 4-hydroxy-aldehyde 2-keto-3-deoxy-pentonic acid->4-hydroxy-aldehyde Decarboxylation This compound This compound 4-hydroxy-aldehyde->this compound Reductions

A hypothetical biosynthetic pathway for this compound from a C5 sugar.

Conclusion

The production of this compound from biorenewable sources is a rapidly advancing field. The chemical-catalytic conversion of furfuryl alcohol via the Achmatowicz rearrangement presents a viable and scalable route. While direct biosynthetic pathways are yet to be fully elucidated, the success in engineering microbes for the production of similar polyols provides a strong foundation for future research in this area. Continued innovation in both catalysis and metabolic engineering will be crucial in realizing the full potential of this compound as a key bio-based platform chemical.

References

Navigating the Thermochemical Landscape of C5 Triols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C5 triols, a group of pentane molecules functionalized with three hydroxyl groups, represent a class of compounds with potential applications in various fields, including as pharmaceutical intermediates and specialty chemicals. A thorough understanding of their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for process design, safety analysis, and predicting their behavior in chemical reactions. However, a comprehensive review of the existing literature reveals a notable scarcity of direct experimental data for these compounds.

This technical guide addresses this knowledge gap by providing a detailed overview of the established experimental and computational methodologies that can be employed to determine the thermochemical properties of C5 triols. This document serves as a roadmap for researchers to generate reliable data for various pentanetriol isomers.

Data Presentation: Estimated Thermochemical Properties

Due to the lack of extensive experimental data, this section presents estimated thermochemical properties for 1,3,5-Pentanetriol, a representative C5 triol isomer. These values have been calculated using established group contribution methods and serve as a preliminary reference. It is crucial to note that these are predicted values and should be confirmed by experimental measurement or high-level computational studies.

Table 1: Estimated Thermochemical Properties of 1,3,5-Pentanetriol

PropertySymbolValueUnitMethodSource
Enthalpy of Formation (gas)ΔfH°gas-608.50kJ/molJoback[1]
Gibbs Free Energy of FormationΔfG°-421.68kJ/molJoback[1]
Enthalpy of VaporizationΔvapH°76.37kJ/molJoback[1]
Enthalpy of FusionΔfusH°17.45kJ/molJoback[1]
Boiling PointTboil589.90KJoback[1]
Melting PointTfus313.57KJoback[1]

Table 2: Comparative Thermochemical Data for C5 Triol Isomers (Placeholder)

This table is intended to be populated with experimental or high-level computational data as it becomes available.

IsomerFormulaEnthalpy of Formation (kJ/mol)Standard Entropy (J/mol·K)Heat Capacity (Cp) (J/mol·K)
1,2,3-PentanetriolC₅H₁₂O₃---
1,2,4-PentanetriolC₅H₁₂O₃---
1,2,5-PentanetriolC₅H₁₂O₃---
1,3,5-PentanetriolC₅H₁₂O₃-608.50 (est.)--
2,3,4-PentanetriolC₅H₁₂O₃---

Experimental Protocols for Thermochemical Characterization

Several well-established experimental techniques can be applied to determine the thermochemical properties of C5 triols. These methods, commonly used for polyols and other organic compounds, provide direct measurements of key thermodynamic parameters.[2][3]

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4][5] The technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured by the temperature rise of the surrounding water bath.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the C5 triol is placed in a crucible within the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the temperature rise and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's Law.[6][7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure changes in heat capacity, melting point, and enthalpies of phase transitions.[3][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (3-5 mg) of the C5 triol is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling cycle. A constant flow of inert gas (e.g., nitrogen) is maintained to prevent oxidation.[8]

  • Data Acquisition: The instrument heats the sample and reference at a constant rate (e.g., 10 °C/min).[8] The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) transitions. The area under these peaks is proportional to the enthalpy change of the transition. The heat capacity of the sample can also be determined from the shift in the baseline of the heat flow signal.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is primarily used to study thermal stability and decomposition profiles.

Experimental Protocol:

  • Sample Preparation: A small sample of the C5 triol is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired temperature program and atmosphere (e.g., inert or oxidative) are selected.

  • Data Acquisition: The furnace heats the sample at a constant rate, and the mass of the sample is continuously recorded.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[9]

Computational Methodologies for Thermochemical Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like C5 triols.[11] Methods such as Density Functional Theory (DFT) and high-level ab initio calculations can provide accurate estimations of enthalpies of formation, entropies, and heat capacities.

Density Functional Theory (DFT)

DFT is a widely used computational method that balances accuracy with computational cost.[11][12] It is well-suited for calculating the thermochemical properties of medium-sized organic molecules.

Computational Workflow:

  • Molecular Geometry Optimization: The 3D structure of the C5 triol isomer is built and its geometry is optimized to find the lowest energy conformation. A common functional for this is B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using isodesmic reactions. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target C5 triol can be determined with high accuracy.

High-Level Ab Initio Methods (e.g., G3, G4 Theory)

Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that aim to achieve high accuracy in thermochemical calculations.[13] They involve a series of calculations at different levels of theory and basis sets, with empirical corrections to approximate the results of a much more computationally expensive calculation. These methods are often used to benchmark other computational methods and can provide enthalpies of formation with "chemical accuracy" (typically within ±1 kcal/mol).

Computational Workflow:

The workflow for G3 and G4 calculations is largely automated within quantum chemistry software packages. It typically involves:

  • An initial geometry optimization and frequency calculation at a lower level of theory.

  • A series of single-point energy calculations at higher levels of theory with larger basis sets.

  • Empirical corrections are added to the final energy to account for remaining basis set and electron correlation effects.

  • The enthalpy of formation is then calculated from the final G3 or G4 energy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_methods Thermochemical Analysis cluster_data Data Acquisition & Analysis Sample C5 Triol Sample Calorimetry Combustion Calorimetry Sample->Calorimetry DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA Enthalpy Enthalpy of Formation (ΔfH°) Calorimetry->Enthalpy Phase Phase Transitions (ΔHfus, ΔHvap, Tm, Tb) DSC->Phase HeatCapacity Heat Capacity (Cp) DSC->HeatCapacity Stability Thermal Stability (Decomposition T) TGA->Stability

Caption: General experimental workflow for determining the thermochemical properties of C5 triols.

Relationship Between Thermochemical Properties

thermochemical_relationships Enthalpy Enthalpy (H) Heat content of a system Gibbs Gibbs Free Energy (G) Spontaneity of a reaction Enthalpy->Gibbs ΔH Entropy Entropy (S) Measure of disorder Entropy->Gibbs -TΔS Temp Temperature (T) Temp->Gibbs

References

Methodological & Application

Application Notes and Protocols: 1,2,5-Pentanetriol in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2,5-Pentanetriol, a biorenewable polyol, in the production of rigid polyurethane foams. The following sections detail the synthesis of a modified this compound, its incorporation into polyurethane foam formulations, and the resulting foam's mechanical and thermal properties.

Introduction

Polyurethane foams are widely used materials in various sectors, including construction, automotive, and packaging, primarily for their excellent thermal insulation properties.[1][2][3] Traditionally, the production of these foams relies heavily on petrochemical-based polyols.[1][2][4] The use of biorenewable resources is a key focus for the sustainable development of polyurethane materials.[1][2][4] this compound, derived from lignocellulosic biomass, presents a promising bio-based alternative.[1][2]

This document outlines the use of oxypropylated this compound as a polyol substitute in the synthesis of rigid polyurethane foams. The incorporation of this bio-based polyol has been shown to enhance certain mechanical properties of the resulting foam while maintaining comparable thermal and morphological characteristics to foams produced with standard petrochemical-based polyols.[1][2][4]

Synthesis of Oxypropylated this compound

To be suitable for use in rigid polyurethane foam formulations, the hydroxyl number and viscosity of this compound must be modified.[1][2] This is achieved through oxypropylation, a process that reacts this compound with propylene oxide. This modification reduces the hydroxyl number and increases the viscosity to levels compatible with standard polyurethane processing equipment.[1][2]

The synthesis of this compound itself can be achieved from furfuryl alcohol through an Achmatowicz rearrangement followed by hydrogenation-reduction reactions.[1][2]

Synthesis Pathway of Oxypropylated this compound

G Furfuryl Alcohol Furfuryl Alcohol Achmatowicz Rearrangement Achmatowicz Rearrangement Furfuryl Alcohol->Achmatowicz Rearrangement 6-hydroxy-(2H)-pyran-3(6H)-one 6-hydroxy-(2H)-pyran-3(6H)-one Achmatowicz Rearrangement->6-hydroxy-(2H)-pyran-3(6H)-one Hydrogenation-Reduction Hydrogenation-Reduction 6-hydroxy-(2H)-pyran-3(6H)-one->Hydrogenation-Reduction This compound This compound Hydrogenation-Reduction->this compound Oxypropylation Oxypropylation This compound->Oxypropylation Propylene Oxide Oxypropylated this compound Oxypropylated this compound Oxypropylation->Oxypropylated this compound

Caption: Synthesis pathway from Furfuryl Alcohol to Oxypropylated this compound.

Properties of Polyols

The properties of the standard petro-based polyol and the synthesized bio-based oxypropylated this compound (125PTO polyol) are summarized below. The modification of this compound brings its hydroxyl number and viscosity within the required range for rigid polyurethane foam formulations (hydroxyl number: 300-800 mg KOH/g; viscosity: < 300 Pa·s).[1][2]

PropertyStandard PolyolThis compoundOxypropylated this compound (125PTO polyol)
Hydroxyl Number (mg KOH/g)4501300*410
Viscosity (mPa·s)250-180
Theoretically calculated value

Experimental Protocol: Preparation of Rigid Polyurethane Foams

The following protocol describes the preparation of rigid polyurethane foams incorporating the bio-based 125PTO polyol.

Materials:

  • Standard petro-based polyol

  • Oxypropylated this compound (125PTO polyol)

  • Polymeric diphenylmethane diisocyanate (pMDI)

  • Catalysts (e.g., amine-based)

  • Surfactants (e.g., silicone-based)

  • Blowing agent (e.g., water or physical blowing agents)

Experimental Workflow for Polyurethane Foam Preparation

G cluster_0 Component A A Polyol Component Preparation C Intensive Mixing A->C B Isocyanate Component (pMDI) B->C D Pouring into Mold C->D E Foam Rise and Curing D->E F Foam Characterization E->F Standard Polyol Standard Polyol 125PTO Polyol 125PTO Polyol Catalysts Catalysts Surfactants Surfactants Blowing Agent Blowing Agent

Caption: Workflow for the preparation and characterization of polyurethane foams.

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, combine the standard polyol and the desired amount of 125PTO polyol (e.g., up to 30% replacement of the standard polyol).[1]

    • Add the catalysts, surfactants, and blowing agent to the polyol mixture.

    • Stir the components until a homogeneous mixture is obtained.

  • Foam Preparation:

    • To the prepared polyol premix (Component A), add the polymeric diphenylmethane diisocyanate (pMDI, Component B).

    • Stir the mixture intensively for a short period (e.g., 5-10 seconds).

    • Immediately pour the reacting mixture into a mold.

    • Allow the foam to rise and cure at ambient temperature.

Characterization of Polyurethane Foams

The resulting polyurethane foams can be characterized to evaluate their properties. Key characterization techniques include:

  • Apparent Density: Determined according to standard test methods (e.g., ISO 845).

  • Compressive Strength: Measured using a universal testing machine to determine the force required to compress the foam by 10% of its original height.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the foam.

  • Scanning Electron Microscopy (SEM): To visualize the cellular morphology of the foam.

Quantitative Data on Foam Properties

The incorporation of oxypropylated this compound (125PTO polyol) influences the properties of the resulting rigid polyurethane foams.

Table 1: Processing and Physical Properties of Polyurethane Foams

Formulation125PTO Polyol Content (%)Cream Time (s)Gel Time (s)Tack-Free Time (s)Apparent Density ( kg/m ³)Closed Cell Content (%)
F-1 (Control)010355035.292
F-21011385536.890
F-32012405838.188
F-43013426039.586

Table 2: Mechanical and Thermal Properties of Polyurethane Foams

Formulation125PTO Polyol Content (%)Compressive Strength (kPa)Modulus of Elasticity (kPa)Thermal Degradation Range (°C)
F-1 (Control)03504500320 - 440
F-2103804800325 - 450
F-3204105100325 - 450
F-430>4005300325 - 450

Conclusion

The use of biorenewable oxypropylated this compound as a partial substitute for petrochemical-based polyols in the production of rigid polyurethane foams is a viable strategy for developing more sustainable materials.[1][2] The incorporation of up to 30% of this bio-polyol results in foams with improved compressive strength and a comparable thermal degradation range to conventional foams.[1][2][4] While there is a slight increase in density and a decrease in closed-cell content with higher bio-polyol content, the overall performance indicates its potential as a valuable component in polyurethane formulations.

References

1,2,5-Pentanetriol: A Versatile Acyclic Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Introduction

1,2,5-Pentanetriol is a functionalized five-carbon acyclic building block poised for applications in organic synthesis, particularly in the construction of heterocyclic systems. Its vicinal diol and primary hydroxyl functionalities offer multiple reaction sites for strategic chemical transformations. This application note explores the utility of this compound as a precursor for the synthesis of substituted piperidines, a prevalent structural motif in a wide range of pharmaceuticals and biologically active compounds. The conversion of this acyclic triol to a cyclic amine scaffold highlights its potential in streamlining synthetic routes to valuable molecules.

Application: Synthesis of 3-Hydroxypiperidines

A key application of this compound is its role as a synthon for 3-hydroxypiperidines. The strategic transformation of the triol into a suitably protected amino-diol allows for intramolecular cyclization to furnish the piperidine ring. This approach provides a direct route to 3-hydroxypiperidines, which are important intermediates in the synthesis of various therapeutic agents.

The overall synthetic strategy involves a multi-step sequence that leverages the inherent functionality of this compound. The workflow for this transformation is depicted below.

G A This compound B Step 1: Selective Protection/Activation of Primary Hydroxyl A->B C Intermediate A B->C D Step 2: Amination C->D E Acyclic Amino-diol Intermediate D->E F Step 3: Intramolecular Cyclization E->F G 3-Hydroxypiperidine Derivative F->G

Caption: Synthetic workflow from this compound to 3-hydroxypiperidines.

Experimental Protocols

The following protocols provide a general methodology for the conversion of this compound to a 3-hydroxypiperidine derivative. These are based on established chemical transformations and may require optimization for specific substrates and scales.

Protocol 1: Conversion of Tetrahydrofurfurylamine to 5-Halo-2-hydroxypentylamine Hydrohalide

This initial protocol describes a ring-opening reaction of tetrahydrofurfurylamine, a related starting material, to generate a key intermediate for 3-hydroxypiperidine synthesis. This intermediate is structurally analogous to a derivative of this compound where one primary hydroxyl has been converted to a halide and the other to an amine.

Materials:

  • Tetrahydrofurfurylamine

  • Concentrated Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)

  • Water

Procedure:

  • To a reaction vessel, add 60.0 g of tetrahydrofurfurylamine.

  • Slowly add 40 mL of concentrated hydrobromic acid while maintaining the reaction temperature below 30°C.

  • Continuously bubble hydrogen bromide gas through the stirred solution.

  • Gradually increase the temperature to 80°C and maintain for 8 hours.

  • After the reaction is complete, stop the flow of HBr gas and cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the water, which will result in the precipitation of a white solid.

  • Filter the solid and wash with cold water.

  • Further concentrate the mother liquor to obtain additional product.

  • The resulting white solid is 5-bromo-2-hydroxypentylamine hydrobromide.

Quantitative Data Summary

Starting MaterialProductPurityYield
Tetrahydrofurfurylamine (60.0 g)5-Bromo-2-hydroxypentylamine hydrobromide (86.0 g)>90%83%
Tetrahydrofurfurylamine (150.0 g)5-Chloro-2-hydroxypentylamine hydrochloride (224.0 g)>95%87%

Protocol 2: Intramolecular Cyclization to 3-Hydroxypiperidine

This protocol details the cyclization of the 5-halo-2-hydroxypentylamine intermediate to form 3-hydroxypiperidine.

Materials:

  • 5-Bromo-2-hydroxypentylamine hydrobromide

  • Sodium Carbonate (Na₂CO₃)

  • Water

Procedure:

  • Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water in a reaction vessel.

  • Prepare a solution of 15.0 g of sodium carbonate in 60 mL of water.

  • Add the sodium carbonate solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature between 10-15°C.

  • After the addition is complete, continue stirring at approximately 15°C for 2 hours.

  • Increase the temperature to 30-40°C and stir for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the majority of the water.

  • Filter the mixture to remove precipitated salts and wash the solid with cold water.

  • Continue to concentrate the mother liquor.

  • The crude product is purified by vacuum distillation to yield colorless, oily 3-hydroxypiperidine.

Quantitative Data Summary

Starting MaterialProductYield
5-Bromo-2-hydroxypentylamine hydrobromide (86.0 g)3-Hydroxypiperidine (26.5 g)80%

Logical Relationship of Transformations

The conversion of the acyclic precursor to the cyclic piperidine involves a key intramolecular nucleophilic substitution. The amino group, once deprotonated under basic conditions, acts as a nucleophile, displacing the halide at the 5-position to form the six-membered ring.

G cluster_0 Reaction Pathway A Acyclic Precursor (5-amino-4-hydroxypentyl halide) B Deprotonation of Amine A->B Base C Intramolecular SN2 Attack B->C Nucleophilic Attack D Cyclized Product (3-Hydroxypiperidine) C->D Ring Formation

Application Notes and Protocols: Oxypropylation of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the oxypropylation of 1,2,5-Pentanetriol, a biorenewable polyol with applications in the synthesis of polyurethanes. The following sections outline the necessary materials, step-by-step methodology, and expected outcomes based on recent research.

Introduction

Oxypropylation is a chemical process that introduces oxypropylene units onto a starting molecule, typically one containing active hydrogen atoms, such as the hydroxyl groups in this compound. This process is crucial for modifying the properties of polyols for various applications, including the production of polyurethane foams. The protocol described herein is based on the successful synthesis of an oxypropylated this compound for use in rigid polyurethane foam formulations.[1][2][3]

Quantitative Data Summary

The following table summarizes the key properties of this compound before and after the oxypropylation process, as well as a typical polyol component used in rigid polyurethane foam systems for comparison.

PropertyThis compoundOxypropylated this compoundTypical Polyol Component
Viscosity (mPa·s) -180430
Hydroxyl Number (mg KOH/g) 1380*410300

*Theoretically calculated value.[1]

Experimental Protocol: Oxypropylation of this compound

This protocol details the synthesis of oxypropylated this compound.

3.1. Materials

  • This compound (125PTO)

  • Propylene oxide (PrO)

  • Potassium hydroxide (KOH) - Catalyst

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a stirrer, heating mantle, and condenser

3.2. Procedure

  • Catalyst Preparation: Prepare a solution of potassium hydroxide in a suitable solvent or use it directly as a solid.

  • Reaction Setup: Charge the reaction vessel with this compound.

  • Inerting: Purge the reaction vessel with an inert gas to remove air and moisture.

  • Catalyst Addition: Introduce the potassium hydroxide catalyst to the this compound in the reaction vessel.

  • Heating: Heat the mixture to the reaction temperature of 130 °C with constant stirring.[2]

  • Propylene Oxide Addition: Slowly add propylene oxide to the heated mixture. The molar ratio of this compound to propylene oxide should be approximately 1:3.6.[2]

  • Reaction: Maintain the reaction mixture at 130 °C under an inert atmosphere with continuous stirring until the desired degree of oxypropylation is achieved. The reaction progress can be monitored by measuring the decrease in pressure as the propylene oxide is consumed.

  • Neutralization and Purification: After the reaction is complete, cool the mixture and neutralize the potassium hydroxide catalyst with an appropriate acid. The resulting salt can be removed by filtration. Further purification of the oxypropylated product may be performed if necessary.

3.3. Characterization

The successful synthesis of oxypropylated this compound can be confirmed through various analytical techniques:

  • Proton NMR Spectroscopy (¹H-NMR): To confirm the structure of the product. Expected signals include those for the methine and methylene protons of the oxypropylene units and the backbone of the pentanetriol.[1]

  • Hydroxyl Number Titration: To determine the hydroxyl value of the resulting polyol. A decrease from the theoretical value of this compound indicates successful oxypropylation.[1]

  • Viscosity Measurement: To determine the viscosity of the final product.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the oxypropylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start charge_pto Charge this compound and KOH Catalyst start->charge_pto inert Purge with Inert Gas charge_pto->inert heat Heat to 130°C inert->heat add_po Add Propylene Oxide (1:3.6 molar ratio) heat->add_po react Maintain at 130°C add_po->react cool Cool Reaction react->cool neutralize Neutralize Catalyst cool->neutralize purify Purify Product neutralize->purify characterize Characterize Product (NMR, OH#, Viscosity) purify->characterize end End characterize->end

Caption: Workflow for the oxypropylation of this compound.

4.2. Reaction Scheme

The following diagram illustrates the chemical transformation during the oxypropylation of this compound.

G cluster_reactants Reactants cluster_product Product pentanetriol This compound catalyst KOH, 130°C pentanetriol->catalyst propylene_oxide Propylene Oxide propylene_oxide->catalyst oxypropylated_pentanetriol Oxypropylated this compound catalyst->oxypropylated_pentanetriol

Caption: Reaction scheme for the oxypropylation of this compound.

References

Application Notes and Protocols for Polyoxymethylene (POM) Modification with 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyoxymethylene (POM) and the Role of 1,2,5-Pentanetriol as a Modifier

Polyoxymethylene (POM), also known as polyacetal, is a high-performance engineering thermoplastic valued for its high stiffness, excellent dimensional stability, low friction, and good chemical resistance. Despite these desirable properties, neat POM can exhibit brittleness, particularly at low temperatures, which can limit its application in components requiring high impact strength.

To enhance its toughness and reduce brittleness, POM can be modified through copolymerization or melt blending with various comonomers and additives. This compound, a tri-functional alcohol, is a promising modifier for POM. Its hydroxyl groups can potentially be incorporated into the POM backbone during polymerization or act as a reactive plasticizer during melt blending. This modification is anticipated to disrupt the high crystallinity of POM, leading to an increase in impact strength and flexibility.

Anticipated Benefits of Modifying POM with this compound

The incorporation of this compound into the POM matrix is expected to yield several key benefits:

  • Improved Impact Resistance: The introduction of flexible side chains or the disruption of the crystalline structure is expected to significantly enhance the material's ability to absorb energy upon impact, thereby increasing its toughness.

  • Enhanced Flexibility: A reduction in crystallinity and an increase in chain mobility should result in a lower flexural modulus and increased elongation at break.

  • Modified Thermal Properties: The presence of the modifier may lead to a slight decrease in the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

  • Controlled Crystallinity: The tri-functional nature of this compound may introduce branching, leading to a more controlled and potentially lower degree of crystallinity.

Potential Applications

The enhanced properties of POM modified with this compound could be beneficial in a variety of applications, including:

  • High-Impact Automotive Components: Gears, clips, and housings that are subjected to sudden forces.

  • Durable Consumer Goods: Snap-fit connectors, buckles, and appliance components that require both strength and flexibility.

  • Medical Devices: Components of drug delivery systems or surgical instruments that require toughness and biocompatibility (subject to appropriate testing and certification).

  • Industrial Machinery: Conveyor system parts and other components that experience repetitive stress and impact.

Experimental Protocols

Two primary methods are proposed for the modification of POM with this compound: In-situ Copolymerization and Melt Blending .

Protocol 1: In-situ Copolymerization of Trioxane with this compound

This protocol describes the synthesis of a POM copolymer by introducing this compound during the cationic ring-opening polymerization of trioxane.

Materials:

  • Trioxane (highly purified)

  • This compound (dried)

  • Cationic initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Chain transfer agent (e.g., Methylal)

  • Solvent (e.g., Cyclohexane, anhydrous)

  • Deactivating agent (e.g., Triethylamine)

  • Antioxidant and thermal stabilizers

Equipment:

  • Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and temperature control

  • Syringe pump for initiator and comonomer addition

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with dry nitrogen to eliminate moisture.

  • Monomer and Solvent Addition: Charge the reactor with purified trioxane and anhydrous cyclohexane. Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen blanket with continuous stirring until the trioxane is completely dissolved.

  • Comonomer and Chain Transfer Agent Addition: Add the desired amount of dried this compound and the chain transfer agent (methylal) to the reactor. Allow the mixture to homogenize.

  • Initiation: Using a syringe pump, slowly add the cationic initiator (BF₃·OEt₂) to the reactor to initiate polymerization. The polymerization is typically rapid and exothermic.

  • Polymerization: Maintain the reaction at the set temperature for the desired duration (e.g., 30-60 minutes). The polymer will precipitate as a white solid.

  • Termination and Deactivation: Terminate the polymerization by adding a deactivating agent, such as triethylamine, to neutralize the acidic initiator.

  • Polymer Isolation and Purification: Filter the polymer slurry and wash the collected polymer powder extensively with a suitable solvent (e.g., acetone) to remove unreacted monomers and catalyst residues.

  • Stabilization: Add antioxidants and thermal stabilizers to the polymer powder.

  • Drying: Dry the stabilized polymer powder in a vacuum oven at a temperature below its melting point (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Melt Blending of POM with this compound

This protocol describes the modification of commercial POM pellets by incorporating this compound through a melt extrusion process.

Materials:

  • Polyoxymethylene (POM) pellets (commercial grade)

  • This compound

  • Antioxidant and thermal stabilizers (if not already present in the commercial POM)

Equipment:

  • Twin-screw extruder with multiple heating zones and a venting port

  • Gravimetric or volumetric feeders for polymer and liquid additive

  • Water bath for cooling the extrudate

  • Pelletizer

Procedure:

  • Material Preparation: Dry the POM pellets in a dehumidifying dryer to a moisture content below 0.1% to prevent hydrolytic degradation during processing.

  • Extruder Setup: Set the temperature profile of the extruder barrels and die according to the processing recommendations for the specific grade of POM (typically ranging from 180 °C to 210 °C). Set the screw speed to the desired RPM.

  • Feeding: Use a gravimetric feeder to introduce the dried POM pellets into the main feed throat of the extruder.

  • Liquid Injection: Use a precision liquid injection pump to introduce the desired weight percentage of this compound into a downstream port of the extruder barrel. This allows the POM to melt before the addition of the liquid modifier.

  • Melt Mixing: The twin-screw configuration will ensure thorough mixing of the molten POM and the this compound. The venting port can be used to remove any volatiles.

  • Extrusion and Cooling: The molten polymer blend is extruded through a die to form strands. These strands are then passed through a water bath to cool and solidify.

  • Pelletizing: A pelletizer cuts the cooled strands into uniform pellets.

  • Drying: Dry the resulting pellets to remove surface moisture before subsequent processing (e.g., injection molding for testing).

Data Presentation: Illustrative Properties of Modified POM

The following tables present hypothetical quantitative data to illustrate the expected changes in the mechanical and thermal properties of POM after modification with this compound.

Table 1: Illustrative Mechanical Properties of Modified POM

PropertyTest MethodUnmodified POMPOM + 2% this compoundPOM + 5% this compound
Tensile Strength (MPa)ISO 527706560
Tensile Modulus (GPa)ISO 5273.02.72.4
Elongation at Break (%)ISO 527406080
Notched Izod Impact Strength (kJ/m²)ISO 18071218

Table 2: Illustrative Thermal Properties of Modified POM

PropertyTest MethodUnmodified POMPOM + 2% this compoundPOM + 5% this compound
Melting Temperature (Tm, °C)ISO 11357165162158
Glass Transition Temperature (Tg, °C)DMA-60-65-70
Heat Deflection Temperature (°C) @ 1.8 MPaISO 7511010598

Visualizations

Experimental Workflow Diagrams

experimental_workflow_copolymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_reactor Reactor Drying & Purging prep_monomer Monomer & Solvent Charging prep_reactor->prep_monomer add_comonomer Add this compound prep_monomer->add_comonomer initiation Initiator Addition add_comonomer->initiation polymerization Polymerization initiation->polymerization termination Termination polymerization->termination isolation Isolation & Purification termination->isolation stabilization Stabilization isolation->stabilization drying Drying stabilization->drying

In-situ Copolymerization Workflow.

experimental_workflow_melt_blending cluster_prep Preparation cluster_extrusion Extrusion Process cluster_finishing Finishing prep_pom POM Pellet Drying feeding POM Feeding prep_pom->feeding injection This compound Injection feeding->injection mixing Melt Mixing injection->mixing cooling Strand Cooling mixing->cooling pelletizing Pelletizing cooling->pelletizing drying Final Drying pelletizing->drying

Melt Blending Workflow.

Logical Relationship Diagram

logical_relationship cluster_structural Structural Changes cluster_properties Property Enhancement modifier Addition of This compound disruption Crystallinity Disruption modifier->disruption branching Potential Branching modifier->branching impact Increased Impact Strength disruption->impact flexibility Increased Flexibility disruption->flexibility thermal Altered Thermal Properties disruption->thermal toughness Enhanced Toughness branching->toughness

Modifier-Property Relationship.

Application Notes and Protocols for the Quantification of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Pentanetriol is a polyol of interest in various industrial and pharmaceutical applications. Accurate and reliable quantification of this compound in different mixtures is crucial for quality control, process optimization, and formulation development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD).

Due to its high polarity and low volatility, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is typically required to enhance its volatility.[1] Silylation is a widely used derivatization technique for compounds containing hydroxyl groups.[1][2] For HPLC analysis, the lack of a significant UV chromophore in this compound necessitates the use of a universal detector, such as a Charged Aerosol Detector (CAD), for sensitive quantification.[3]

Analytical Methods

This document outlines two primary methods for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation: A robust and sensitive method suitable for volatile and semi-volatile compounds. A derivatization step is employed to make the analyte amenable to GC analysis.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A versatile method for non-volatile and semi-volatile compounds, particularly those lacking a UV chromophore.

Quantitative Data Summary

The following tables summarize representative quantitative data for the two analytical methods. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS with Silylation

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: HPLC-CAD

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol details the derivatization of this compound via trimethylsilylation, followed by GC-MS analysis.[1] Silylation involves the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte.[1]

1. Materials and Reagents

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Sample containing this compound

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for evaporation

2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in pyridine at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. If the sample is in an aqueous matrix, it should be evaporated to dryness.

3. Derivatization Procedure

  • Pipette an aliquot of the standard or sample solution into a glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen until complete dryness.

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[1]

  • Allow the vial to cool to room temperature. The derivatized sample is ready for GC-MS analysis.

4. GC-MS Instrumental Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temp150°C
Scan Rangem/z 40-500
Data AcquisitionSelected Ion Monitoring (SIM) for quantification

5. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve using the peak areas of the calibration standards.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Prepare Stock Solution (1 mg/mL in Pyridine) B Prepare Calibration Standards (Serial Dilution) A->B C Prepare Sample Solution E Add Pyridine and BSTFA + 1% TMCS B->E D Evaporate to Dryness C->D D->E F Vortex and Heat (70°C for 60 min) E->F G Cool to Room Temperature F->G H Inject into GC-MS G->H I Data Acquisition (SIM Mode) H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This protocol describes the analysis of this compound using reversed-phase HPLC with CAD. This method is advantageous as it does not require derivatization.[3]

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

  • 0.45 µm syringe filters

2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Perform serial dilutions to prepare calibration standards.[3]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute the sample with the 50:50 acetonitrile/water mixture to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[3]

3. HPLC-CAD Instrumental Conditions

ParameterSetting
HPLC System
ColumnC18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes.[3]
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Charged Aerosol Detector (CAD)
Nebulizer Temperature35°C
Data Collection Rate10 Hz

4. Data Analysis

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by creating a calibration curve using the peak areas of the calibration standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis A Prepare Stock Solution (1 mg/mL in 50:50 ACN:H2O) B Prepare Calibration Standards (Serial Dilution) A->B C Prepare and Dilute Sample E Inject into HPLC-CAD B->E D Filter through 0.45 µm Syringe Filter C->D D->E F Data Acquisition E->F G Quantification F->G

Caption: Workflow for the quantification of this compound by HPLC-CAD.

References

1,2,5-Pentanetriol in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5-Pentanetriol is a triol with potential applications in pharmaceutical formulations as a versatile excipient. Its properties as a humectant and plasticizer make it a candidate for use in various dosage forms, including topical preparations and solid oral dosage forms. This document provides an overview of its potential applications, physicochemical properties, and generalized protocols for its evaluation in pharmaceutical formulations. Due to a lack of specific publicly available data on its use in pharmaceuticals, the following sections provide general methodologies for assessing its suitability and performance as a pharmaceutical excipient.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into pharmaceutical formulations.

PropertyValueReference
CAS Number 14697-46-2[1]
Molecular Formula C5H12O3[1]
Molecular Weight 120.15 g/mol [1]
Appearance Colorless to light yellow, viscous liquid
Purity >97.0% (GC)

Potential Applications in Pharmaceutical Formulations

Based on its chemical structure and properties, this compound can be explored for the following applications in drug formulation:

  • Humectant in Topical Formulations: Its hygroscopic nature suggests its potential to retain moisture, which is beneficial in creams, lotions, and gels to prevent the formulation from drying out and to help hydrate the skin.

  • Plasticizer in Solid Oral Dosage Forms: In tablet coatings or transdermal patches, it may be used to increase the flexibility and durability of the film, preventing cracking and improving adhesion.

  • Solubilizing Agent/Co-solvent: For poorly water-soluble drugs, this compound could be investigated as a co-solvent to enhance drug solubility in liquid or semi-solid formulations.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in its potential pharmaceutical applications. Researchers should adapt these protocols to their specific formulation and active pharmaceutical ingredient (API).

Evaluation as a Humectant in a Topical Cream Formulation

This protocol outlines the steps to assess the humectancy of this compound in a model topical cream formulation.

Objective: To determine the moisture-retaining capacity of a cream containing this compound compared to a control formulation.

Materials:

  • This compound

  • Cream base (e.g., oil-in-water emulsion)

  • Control humectant (e.g., glycerin)

  • Desiccator with a saturated solution of a salt to maintain a specific relative humidity (RH)

  • Analytical balance

  • Oven

Protocol:

  • Formulation Preparation:

    • Prepare a control cream base without any humectant.

    • Prepare test formulations by incorporating this compound at different concentrations (e.g., 2%, 5%, 10% w/w) into the cream base.

    • Prepare a positive control formulation with a known humectant like glycerin at a similar concentration.

  • Hygroscopicity Test:

    • Accurately weigh 1 gram of each formulation into separate pre-weighed petri dishes.

    • Place the petri dishes in a desiccator with a controlled relative humidity (e.g., 50% RH).

    • Store the desiccator at a constant temperature (e.g., 25°C).

    • Record the weight of the samples at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Moisture Loss (Desiccation) Test:

    • Accurately weigh 1 gram of each formulation into separate pre-weighed petri dishes.

    • Place the petri dishes in a low-humidity environment, such as an oven at a controlled temperature (e.g., 40°C).

    • Record the weight of the samples at regular intervals until a constant weight is achieved.

  • Data Analysis:

    • Calculate the percentage of moisture absorbed or lost over time for each formulation.

    • Compare the performance of the this compound formulations with the control and positive control.

Workflow for Humectant Evaluation:

Humectant_Evaluation Formulation Formulation Preparation (Control, Test, Positive Control) Hygroscopicity Hygroscopicity Test (Controlled RH) Formulation->Hygroscopicity Desiccation Moisture Loss Test (Low Humidity) Formulation->Desiccation Data_Analysis Data Analysis (% Moisture Change) Hygroscopicity->Data_Analysis Desiccation->Data_Analysis Conclusion Conclusion on Humectant Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the efficacy of a humectant in a topical formulation.

Evaluation as a Plasticizer in a Pharmaceutical Film Coating

This protocol describes a method to assess the plasticizing effect of this compound on a polymeric film intended for tablet coating.

Objective: To evaluate the effect of this compound on the mechanical properties of a pharmaceutical film.

Materials:

  • This compound

  • Film-forming polymer (e.g., HPMC, Eudragit®)

  • Solvent (e.g., water, ethanol)

  • Control plasticizer (e.g., triethyl citrate)

  • Casting plate (e.g., glass or Teflon)

  • Tensile strength tester

  • Micrometer

Protocol:

  • Film Preparation:

    • Prepare a polymeric solution by dissolving the film-forming polymer in the appropriate solvent.

    • Prepare a control film by casting the polymeric solution without any plasticizer.

    • Prepare test films by incorporating this compound at various concentrations (e.g., 5%, 10%, 20% w/w of polymer weight) into the polymeric solution.

    • Prepare a positive control film with a known plasticizer.

    • Cast the solutions onto a level casting plate and allow the solvent to evaporate completely in a controlled environment.

  • Film Characterization:

    • Carefully peel the dried films from the casting plate.

    • Measure the thickness of the films at multiple points using a micrometer to ensure uniformity.

    • Cut the films into standard-sized strips for mechanical testing.

  • Mechanical Property Testing:

    • Measure the tensile strength and percentage elongation at break of the film strips using a tensile strength tester.

    • Calculate the Young's modulus from the stress-strain curve.

  • Data Analysis:

    • Compare the tensile strength, percentage elongation, and Young's modulus of the films containing this compound with the control and positive control films. An effective plasticizer will typically decrease tensile strength and Young's modulus while increasing the percentage elongation.

Logical Relationship for Plasticizer Evaluation:

Plasticizer_Evaluation cluster_input Input Variables cluster_output Measured Film Properties cluster_conclusion Interpretation Plasticizer_Conc Plasticizer Concentration (this compound) Tensile_Strength Tensile Strength Plasticizer_Conc->Tensile_Strength decreases Elongation % Elongation Plasticizer_Conc->Elongation increases Youngs_Modulus Young's Modulus Plasticizer_Conc->Youngs_Modulus decreases Efficacy Plasticizer Efficacy Tensile_Strength->Efficacy Elongation->Efficacy Youngs_Modulus->Efficacy

Caption: Relationship between plasticizer concentration and film mechanical properties.

Drug-Excipient Compatibility

Prior to extensive formulation development, it is crucial to assess the compatibility of this compound with the intended API.

Protocol for Compatibility Screening:

  • Prepare binary mixtures of the API and this compound in a defined ratio (e.g., 1:1).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • Analyze the samples at initial, 1, 2, and 4-week time points.

  • Analytical techniques should include:

    • Visual observation: For any changes in color, appearance, or physical state.

    • Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks, which might indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the API or excipient.

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.

Workflow for Drug-Excipient Compatibility Study:

Compatibility_Study cluster_analysis Analytical Techniques Start Prepare API:Excipient (this compound) Mixture Storage Store at Accelerated and Room Temperature Conditions Start->Storage Analysis Analyze at T=0, 1, 2, 4 weeks Storage->Analysis Visual Visual Observation Analysis->Visual DSC DSC Analysis->DSC FTIR FTIR Analysis->FTIR HPLC HPLC Analysis->HPLC Decision Assess Compatibility (No Interaction/Degradation) Visual->Decision DSC->Decision FTIR->Decision HPLC->Decision

Caption: A typical workflow for conducting a drug-excipient compatibility study.

Conclusion

This compound presents itself as a promising excipient for the pharmaceutical industry. Its properties suggest potential utility as a humectant and plasticizer. The generalized protocols provided herein offer a starting point for researchers to systematically evaluate its performance and compatibility in various pharmaceutical formulations. It is important to note that specific quantitative data on its use is currently limited in public literature, and therefore, thorough in-house evaluation is essential before its adoption in a final drug product. Further research is warranted to fully characterize its benefits and establish its safety and efficacy profile as a pharmaceutical excipient.

References

Application Notes and Protocols for the Synthesis of 1,2,5-Pentanetriol via Hydrogenation-Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,5-pentanetriol, a valuable triol in various chemical and pharmaceutical applications. The synthesis of this compound from biomass-derived feedstocks, such as furfural and its derivatives, represents a sustainable alternative to petrochemical routes. While direct, single-step hydrogenation-reduction reactions for the selective synthesis of this compound are not extensively documented, this guide outlines a validated multi-step synthesis pathway and provides context through related hydrogenation reactions of furanic compounds.

Introduction to Synthetic Pathways

The conversion of biomass-derived C5 platform molecules, like furfural and furfuryl alcohol, into polyols is a key area of green chemistry. Hydrogenation and hydrogenolysis are the primary methods employed for the ring-opening of the furan ring and reduction of functional groups to yield valuable diols and triols. The synthesis of this compound typically involves a multi-step approach to achieve high yields and selectivity. A notable pathway proceeds through an Achmatowicz rearrangement of furfuryl alcohol, followed by hydrogenation and reduction steps.

Signaling Pathways and Logical Relationships

The synthesis of this compound from furfuryl alcohol can be visualized as a multi-step process involving key intermediates. The following diagram illustrates this synthetic route.

Synthesis_Pathway Furfuryl Alcohol Furfuryl Alcohol Achmatowicz Rearrangement Achmatowicz Rearrangement Furfuryl Alcohol->Achmatowicz Rearrangement [1] 6-hydroxy-(2H)-pyran-3(6H)-one 6-hydroxy-(2H)-pyran-3(6H)-one Achmatowicz Rearrangement->6-hydroxy-(2H)-pyran-3(6H)-one [1] Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) 6-hydroxy-(2H)-pyran-3(6H)-one->Hydrogenation (Pd/C, H2) [2] Intermediate Product Intermediate Product Hydrogenation (Pd/C, H2)->Intermediate Product [2] Reduction (NaBH4) Reduction (NaBH4) Intermediate Product->Reduction (NaBH4) [2] This compound This compound Reduction (NaBH4)->this compound [2]

Caption: Multi-step synthesis of this compound from Furfuryl Alcohol.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Protocol 1: Two-Step Synthesis of this compound from 6-hydroxy-(2H)-pyran-3(6H)-one

This protocol is adapted from a high-yielding preparation method and involves the hydrogenation and subsequent reduction of a pyranone intermediate, which can be derived from furfuryl alcohol via an Achmatowicz rearrangement.

Materials:

  • 6-hydroxy-(2H)-pyran-3(6H)-one

  • Ethanol (280 mL)

  • 10 wt% Palladium on carbon (Pd/C) (1.3 g)

  • Celite®

  • Methanol (200 mL)

  • Sodium borohydride (NaBH₄) (11.7 g)

  • Hydrogen (H₂) gas

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Ice bath

Procedure:

Step 1: Hydrogenation

  • In a suitable reaction vessel, prepare a mixture of 6-hydroxy-(2H)-pyran-3(6H)-one (12.6 g, 0.11 mol), ethanol (280 mL), and 10 wt% Pd/C catalyst (1.3 g).

  • Seal the vessel and introduce a hydrogen gas atmosphere.

  • Stir the mixture at room temperature for 5 hours.

  • Upon completion, filter the reaction mixture through a layer of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate using a rotary evaporator to yield a pale-yellow oil.

Step 2: Reduction

  • Dissolve the crude product from Step 1 in methanol (200 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (11.7 g, 0.31 mol) in portions to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring for 24 hours.

  • After the reaction, the mixture can be worked up to isolate the this compound. The work-up procedure typically involves quenching the excess NaBH₄, followed by extraction and purification steps.

Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenation of furfural and its derivatives to produce pentanediols. While direct high-yield synthesis of this compound is not widely reported, these data provide valuable insights into the reaction conditions and catalyst performance for related polyol production.

Table 1: Catalytic Hydrogenation of Furfural to Pentanediols

CatalystStarting MaterialTemperature (°C)H₂ Pressure (atm)SolventMajor ProductsYield/Selectivity (%)Reference
Rh/OMS-2Furfural16030Not Specified1,2-Pentanediol87% selectivity[1]
Ru/PVPFurfural125201-Propanol1,2-Pentanediol36% selectivity[2]
Pt/HTFurfuralNot SpecifiedNot SpecifiedNot Specified1,2-Pentanediol73% yield[3]
Pd/MMT-K10FurfuralNot SpecifiedNot SpecifiedNot Specified1,2-Pentanediol66% yield[3]

Table 2: Catalytic Hydrogenolysis of Furfuryl Alcohol to Pentanediols

CatalystStarting MaterialTemperature (°C)H₂ Pressure (atm)SolventMajor ProductsYield/Selectivity (%)Reference
Cu–Mg₃AlO₄.₅Furfuryl Alcohol14060Not Specified1,2-Pentanediol & 1,5-Pentanediol80% combined yield (51% selectivity to 1,2-PeD)[3]
Ru/MgOFurfuryl Alcohol190Not SpecifiedWater1,2-Pentanediol42% selectivity[4]
Pt/MgOFurfuryl Alcohol16010Water1,2-Pentanediol & 1,5-Pentanediol59.4% (1,2-PeD) & 15.2% (1,5-PeD) selectivity[5]

Experimental Workflows

The general workflow for a catalytic hydrogenation reaction for polyol synthesis is depicted below.

Experimental_Workflow Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup 1. Catalyst Activation/Loading Hydrogenation Reaction Hydrogenation Reaction Reaction Setup->Hydrogenation Reaction 2. Substrate & Solvent Addition Reaction Quenching & Catalyst Removal Reaction Quenching & Catalyst Removal Hydrogenation Reaction->Reaction Quenching & Catalyst Removal 3. Pressurize with H2 & Heat Product Isolation & Purification Product Isolation & Purification Reaction Quenching & Catalyst Removal->Product Isolation & Purification 4. Filtration Product Analysis Product Analysis Product Isolation & Purification->Product Analysis 5. Extraction/Distillation

Caption: General workflow for catalytic hydrogenation of furanic compounds.

Catalyst Preparation Protocols

Detailed protocols for the preparation of commonly used supported metal catalysts are provided below.

Protocol 2: Preparation of Palladium on Carbon (Pd/C) Catalyst (10% Pd)

This protocol describes a standard method for preparing a 10% Pd/C catalyst.

Materials:

  • Palladium chloride (PdCl₂) (8.33 g)

  • Concentrated hydrochloric acid (HCl) (5.5 mL)

  • Deionized water

  • Sodium acetate trihydrate (135 g)

  • Activated carbon (Norit) (45 g)

  • Hydrogen (H₂) gas

  • Reduction bottle (1 L)

  • Büchner funnel and filter paper

  • Desiccator with calcium chloride

Procedure:

  • Prepare a solution of palladium chloride by heating 8.33 g of PdCl₂ in a mixture of 5.5 mL of concentrated HCl and 40 mL of water on a steam bath.

  • In a 1-L reduction bottle, dissolve 135 g of sodium acetate trihydrate in 500 mL of water.

  • Pour the palladium chloride solution into the sodium acetate solution.

  • Add 45 g of activated carbon (Norit) to the mixture.

  • Hydrogenate the mixture with H₂ gas until the absorption of hydrogen ceases (approximately 1–2 hours).

  • Collect the catalyst by filtration using a Büchner funnel.

  • Wash the filter cake with 2 L of water in five portions.

  • After removing most of the water, dry the catalyst in the air and then in a desiccator over calcium chloride.

  • Powder the dried catalyst and store it in a tightly closed bottle.

Protocol 3: Preparation of Ruthenium on Carbon (Ru/C) Catalyst

This protocol outlines a general impregnation method for preparing a Ru/C catalyst.

Materials:

  • Ruthenium(III) nitrosyl nitrate solution (or other suitable Ru precursor)

  • Activated carbon support

  • Deionized water

  • Glass rod

  • Hot plate

  • Drying oven

  • Tube furnace

Procedure:

  • Treat the activated carbon support by heating it in an inert gas flow (e.g., He) at 250 °C for 3 hours to remove impurities.

  • Calculate the required amount of ruthenium precursor solution to achieve the desired metal loading (e.g., 2 wt%).

  • Impregnate the cleaned carbon support dropwise with the ruthenium precursor solution while continuously stirring with a glass rod on a hot plate set to 70 °C.

  • Dry the impregnated support in an oven at 100 °C overnight.

  • Prior to use, reduce the catalyst in a tube furnace under a flow of H₂/He mixture (e.g., 50:50 vol%) at 300 °C for 2 hours.

References

Application Notes and Protocols for 1,2,5-Pentanetriol as a Potential Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 1,2,5-Pentanetriol as a High-Boiling, Protic Solvent for Specialized Chemical Reactions

This compound is a triol, a type of polyol, characterized by a five-carbon backbone with three hydroxyl groups.[1] Its physical properties, such as a high boiling point, low vapor pressure, and miscibility with a range of polar and nonpolar substances, make it an intriguing candidate as a solvent for specialized chemical reactions. While specific, documented applications of this compound as a primary solvent in chemical synthesis are not extensively reported in publicly available literature, its structural similarity to other polyols suggests its potential utility in several areas, most notably in the synthesis of nanomaterials through the "polyol process."

The polyol process is a versatile method for the synthesis of metallic and metal oxide nanoparticles. In this process, a polyol serves as both the solvent and, in many cases, the reducing agent. The high boiling point of polyols allows for reactions to be conducted at elevated temperatures, which can facilitate the decomposition of precursors and the crystallization of nanoparticles. The hydroxyl groups of the polyol can also act as capping agents, stabilizing the nanoparticles and preventing their agglomeration.

This document provides a generalized framework for the potential use of this compound as a solvent in a representative chemical synthesis, based on the principles of the polyol process. The provided protocols and data are illustrative and intended to serve as a starting point for researchers exploring the use of this solvent.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a solvent is crucial for its application in chemical synthesis. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 14697-46-2[2][3][4]
Molecular Formula C5H12O3[2][3][5]
Molecular Weight 120.15 g/mol [3][5]
Appearance Colorless to light yellow viscous liquid[2][3]
Boiling Point ~320 °C at 760 mmHg[6]
Density ~1.14 g/cm³[6]
Solubility Soluble in water and various organic solvents[1]

Generalized Experimental Protocol: Synthesis of Silver Nanoparticles

The following is a generalized protocol for the synthesis of silver nanoparticles using a polyol as a solvent, adapted for the hypothetical use of this compound. This protocol is intended as an illustrative example.

Objective: To synthesize silver nanoparticles using this compound as a solvent and reducing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Polyvinylpyrrolidone (PVP) (as a capping agent)

  • Ethanol

  • Acetone

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 50 mL of this compound.

  • Precursor Dissolution: While stirring, heat the this compound to 120 °C.

  • Addition of Precursor and Capping Agent: In a separate beaker, dissolve 0.1 g of silver nitrate and 0.2 g of PVP in 5 mL of deionized water.

  • Reaction Initiation: Once the this compound has reached 120 °C, inject the silver nitrate/PVP solution into the flask with vigorous stirring.

  • Reaction Progression: Maintain the reaction temperature at 120 °C for 1 hour. The color of the solution should change from colorless to a pale yellow and then to a reddish-brown, indicating the formation of silver nanoparticles.

  • Cooling and Precipitation: After 1 hour, remove the heating mantle and allow the solution to cool to room temperature.

  • Isolation of Nanoparticles: Add 50 mL of acetone to the reaction mixture to precipitate the silver nanoparticles.

  • Purification: Centrifuge the mixture at 8000 rpm for 20 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of ethanol. Repeat this washing step twice.

  • Final Product: After the final wash, dry the silver nanoparticle pellet under vacuum.

  • Characterization: Characterize the size and morphology of the synthesized silver nanoparticles using UV-Vis spectroscopy and transmission electron microscopy (TEM).

Illustrative Data for Silver Nanoparticle Synthesis

The following table presents hypothetical data that could be expected from the synthesis described above. Actual results may vary and would require experimental validation.

ParameterIllustrative Value
Reaction Temperature 120 °C
Reaction Time 1 hour
Initial AgNO₃ Concentration 11.8 mM
PVP Concentration 0.4% (w/v)
UV-Vis λmax ~410 nm
Average Nanoparticle Size (TEM) 15 ± 5 nm
Yield > 90%

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis of nanoparticles using a polyol solvent like this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_solvent Heat this compound inject Inject Precursor Solution prep_solvent->inject prep_precursor Dissolve AgNO3 and PVP prep_precursor->inject react Maintain Temperature and Stir inject->react cool Cool to Room Temperature react->cool precipitate Precipitate with Acetone cool->precipitate wash Centrifuge and Wash precipitate->wash characterize Characterize Nanoparticles (UV-Vis, TEM) wash->characterize

A generalized workflow for the synthesis of nanoparticles.
Logical Relationships in the Polyol Process

This diagram illustrates the key roles of the polyol in the synthesis of nanoparticles.

polyol_process polyol Polyol (e.g., this compound) solvent Solvent Medium polyol->solvent Provides high-boiling medium reducing_agent Reducing Agent polyol->reducing_agent Reduces metal salt precursor capping_agent Stabilizing/Capping Agent polyol->capping_agent Prevents agglomeration nanoparticles Nanoparticle Formation solvent->nanoparticles reducing_agent->nanoparticles capping_agent->nanoparticles

The multifaceted role of a polyol in nanoparticle synthesis.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocol is a generalized example and has not been validated for this compound specifically. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

References

High-Performance Liquid Chromatography (HPLC) for Polyol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of polyols (sugar alcohols) using High-Performance Liquid Chromatography (HPLC). Polyols are widely used as sugar substitutes in food, pharmaceuticals, and other products. Accurate and reliable quantification of these compounds is crucial for quality control, formulation development, and regulatory compliance. The following sections detail the methodologies, experimental protocols, and quantitative data for the analysis of common polyols.

Introduction to Polyol Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of polyols. Due to their high polarity and lack of a significant UV chromophore, polyols are well-suited for analysis by HPLC coupled with specific detectors such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[1][2] The choice of stationary phase and mobile phase is critical for achieving optimal separation of these structurally similar compounds. Common approaches include hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography.[1][2]

Experimental Protocols

A generalized workflow for the HPLC analysis of polyols is presented below. Specific conditions will vary depending on the sample matrix and the specific polyols being analyzed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Collection extraction Extraction (for solid samples) sample->extraction e.g., 80% Ethanol filtration Filtration (0.22 or 0.45 µm) sample->filtration for liquid samples extraction->filtration dilution Dilution filtration->dilution injection Injection dilution->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection Detection (RI, ELSD, MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

General workflow for HPLC analysis of polyols.
Protocol 1: Analysis of Xylitol, Sorbitol, and Maltitol in Food Products

This protocol is adapted for the determination of xylitol, sorbitol, and maltitol in various food items.[3]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a refractive index detector (RID).[3]

  • Column: Amino chromatographic column (e.g., Waters NH2).[3]

  • Mobile Phase: Acetonitrile:Water (85:15, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Ambient.

2. Sample Preparation:

  • Solid Samples (e.g., biscuits, chewing gum):

    • Weigh a representative portion of the homogenized sample.

    • Perform a triple extraction with 80% ethanol to ensure good recovery.[4]

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.[5]

    • Dilute the filtered extract with the mobile phase as needed to fall within the calibration range.

  • Liquid and Semi-solid Samples (e.g., juice, yogurt):

    • Dilute the sample with deionized water.

    • Filter the diluted sample through a 0.45 µm syringe filter.[5]

3. Standard Preparation:

  • Prepare individual stock solutions of xylitol, sorbitol, and maltitol in deionized water.

  • Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the samples.

4. Data Analysis:

  • Generate a calibration curve for each polyol by plotting peak area against concentration.

  • Quantify the amount of each polyol in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Separation of Multiple Polyols and Allulose using HILIC

This protocol is suitable for the simultaneous analysis of a broader range of sugar alcohols and allulose in beverages and low-calorie products.[1][6]

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system with a refractive index (RI) detector.[1]

  • Column: Atlantis Premier BEH Z-HILIC column.[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and water. A typical starting point is a high organic content, for example, 78:22 acetonitrile:water (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10-20 µL.[3][5]

  • Column Temperature: 30°C.[7]

2. Sample Preparation:

  • Powdered Drink Mixes and Gums:

    • Dissolve a known weight (e.g., 1 g) of the sample in 20 mL of deionized water.[6]

    • Take a 100 µL aliquot of the solution and dilute with 400 µL of HPLC-grade water.[6]

    • Add 500 µL of acetonitrile, vortex to mix.[6]

    • Filter through a 0.2 µm PVDF syringe filter before injection.[6]

  • Beverages:

    • Filter the beverage directly through a 0.2 µm PVDF syringe filter.[6]

    • Take a 100 µL aliquot of the filtered sample and dilute with 400 µL of water and 500 µL of acetonitrile.[6]

3. Standard Preparation:

  • Prepare stock solutions of erythritol, glycerol, maltitol, mannitol, xylitol, sorbitol, and allulose in a 50:50 acetonitrile:water mixture.[6]

  • Prepare a series of calibration standards by serial dilution, typically ranging from 0.16 to 5 mg/mL.[6]

4. Data Analysis:

  • Construct multi-point calibration curves for each analyte. Linearity is expected to have an R² value greater than 0.998.[6]

  • Determine the concentration of each polyol and allulose in the prepared samples from the respective calibration curves.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the HPLC analysis of various polyols.

Table 1: HPLC Methods for Polyol Analysis

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectorReference
D-Mannitol, Xylitol, D-SorbitolPolystyrene cation exchange resinDistilled Water0.8550RI, MS[4][8]
Xylitol, Sorbitol, MaltitolWaters NH2Acetonitrile:Water (85:15)1.0AmbientRI[3]
7 Sugar Alcohols & AlluloseAtlantis Premier BEH Z-HILICAcetonitrile:Water--RI[1]
Erythritol, Xylitol, D-Glucitol, D-Mannitol, MaltitolPhenyl ColumnAcetonitrile:Water (67:33)--UV (after derivatization)[9]
Glycerol, Xylitol, Sorbitol, Erythritol, Ethylene GlycolPrimesep APWater:Acetonitrile--UV[10]
Sorbitol, Glycerol-Acetonitrile:Water (78:22)1.030ELSD, UV-VIS[7]
Mannitol, SorbitolRezex RPMWater--RI, ELSD[2]

Table 2: Performance Characteristics of Polyol Analysis Methods

MethodAnalyte(s)Linearity Range (mg/mL)Recovery (%)RSD (%)Reference
HPLC-RI/MSD-Mannitol, Xylitol, D-Sorbitol-->91% (in various foods)<3.1%[4][8]
HPLC-RIXylitol, Sorbitol, Maltitol-->98%<2%[3]
HPLC-RISugar Alcohols & Allulose0.16 - 5>0.998--[6]
HPLC-UVErythritol, Xylitol, D-Glucitol, D-Mannitol, Maltitol0.01 - 0.25Linear73.2 - 109.0%0.7 - 9.0%[9]
HPLC-RIDSugars & Polyols0.1 - 5>0.997-<5%[11]

Signaling Pathways and Logical Relationships

The polyol pathway, particularly relevant in the context of diabetic complications, involves the conversion of glucose to sorbitol and then to fructose. HPLC is a key analytical tool for studying the dysregulation of this pathway by quantifying the levels of sorbitol.[12]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_analysis Analytical Target Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) HPLC HPLC Analysis (Quantification) Sorbitol->HPLC Measures accumulation

The Polyol Pathway and the role of HPLC in its analysis.

Conclusion

The HPLC methods outlined provide robust and reliable approaches for the quantification of polyols in a variety of sample matrices. The choice of column, mobile phase, and detector is paramount to achieving the desired separation and sensitivity. For routine analysis of polyols without a chromophore, HPLC with refractive index detection is a common and effective technique.[5] For more complex samples or when higher sensitivity is required, methods involving HILIC columns or mass spectrometric detection can be employed. Proper sample preparation is a critical step to ensure accurate and reproducible results.[13] The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their own methods for polyol analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,2,5-Pentanetriol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,2,5-Pentanetriol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prominently reported high-yielding method is a two-step synthesis starting from furfuryl alcohol.[1] This process involves:

  • Hydrogenation: Palladium on carbon (Pd/C) is used to catalyze the hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one.

  • Reduction: The resulting intermediate is then reduced using sodium borohydride (NaBH₄) to yield this compound.[1]

Q2: What are the typical catalysts and reaction conditions for this synthesis?

A2: For the initial hydrogenation step, a 10 wt% Palladium on carbon (Pd/C) catalyst is typically used in an ethanol solvent under a hydrogen atmosphere at room temperature.[1] The subsequent reduction is carried out with sodium borohydride (NaBH₄) in methanol at 0°C, followed by stirring at room temperature.[1]

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, while the route from furfuryl alcohol is well-documented for its high yield, other methods have been explored. These include the gas-phase hydrogenation over modified Nickel (Ni) or Platinum (Pt) mesoporous silica catalysts.[1] Additionally, research into the conversion of furfural and its derivatives to various pentanediols using different catalytic systems, such as Rhodium (Rh), Iridium (Ir), and Copper (Cu), may offer alternative pathways.[2][3]

Q4: What are the main applications of this compound?

A4: this compound is utilized as a modifier in the preparation of polyoxymethylene to enhance impact resistance.[4] It also serves as a building block in the synthesis of other complex molecules.

Troubleshooting Guides

Problem 1: Low Yield of the Hydrogenated Intermediate

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Catalyst Deactivation: The Pd/C catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.Solution: Ensure the use of high-purity furfuryl alcohol and ethanol. If catalyst poisoning is suspected, consider pretreating the starting materials to remove potential inhibitors. Use fresh, high-quality Pd/C catalyst for each reaction.
Incomplete Reaction: The reaction time or hydrogen pressure may be insufficient for complete conversion.Solution: Increase the reaction time and monitor the progress using techniques like TLC or GC. Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
Side Reactions: Undesirable side reactions such as ring opening or decarbonylation can occur, especially at higher temperatures.[5][6]Solution: Maintain the reaction at room temperature as specified. Elevated temperatures can favor the formation of byproducts.[5]
Problem 2: Low Yield of this compound in the Reduction Step

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of NaBH₄: Sodium borohydride can decompose in the presence of moisture or acidic conditions.Solution: Use fresh, dry NaBH₄ and ensure the methanol solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Insufficient Reducing Agent: The molar ratio of NaBH₄ to the intermediate may be too low for complete reduction.Solution: While the reported protocol suggests a specific molar ratio, empirical optimization may be necessary. A slight excess of NaBH₄ can be used, but a large excess should be avoided to prevent purification challenges.
Formation of Byproducts: The reduction of the intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one, could potentially lead to the formation of other isomers or over-reduced products.Solution: Maintain the initial reaction temperature at 0°C during the addition of NaBH₄ to control the reaction's exothermicity and improve selectivity. Slow, portion-wise addition of the reducing agent is also recommended.[1]
Workup Issues: Improper workup can lead to loss of the final product.Solution: During the workup, carefully neutralize any excess reducing agent and adjust the pH as needed. Extraction with a suitable solvent should be performed thoroughly to maximize the recovery of the polar this compound.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of Borate Salts: The workup of NaBH₄ reductions can result in the formation of borate salts, which can complicate purification.Solution: An acidic workup can help to break down the borate complexes. Subsequent extraction and washing with brine can help remove these inorganic salts.
Co-elution of Byproducts: Structural similarities between the desired product and any side products can make chromatographic separation challenging.Solution: Optimize the chromatography conditions (e.g., solvent system, column stationary phase) to improve separation. Techniques like fractional distillation under reduced pressure might also be effective if the boiling points of the components are sufficiently different.
Residual Solvent: High-boiling point solvents used in the reaction or purification can be difficult to remove completely.Solution: Use a rotary evaporator followed by high-vacuum drying to remove residual solvents.

Experimental Protocols

High-Yield Synthesis of this compound from Furfuryl Alcohol[1]

Step 1: Hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one

  • In a suitable reaction vessel, combine 6-hydroxy-(2H)-pyran-3(6H)-one (0.11 mol) and ethanol (280 mL).

  • Add 10 wt% Palladium on carbon (Pd/C) catalyst (1.3 g).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for 5 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate as a pale-yellow oil.

Step 2: Reduction to this compound

  • Dissolve the crude intermediate from Step 1 in methanol (200 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.31 mol) in portions to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • After 24 hours, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products for High-Yield Synthesis

Compound Starting Material / Intermediate / Product Molecular Formula Molar Mass ( g/mol ) Typical Moles
6-hydroxy-(2H)-pyran-3(6H)-oneStarting MaterialC₅H₆O₃114.100.11
Palladium on Carbon (10 wt%)CatalystPd/C-1.3 g
Sodium BorohydrideReducing AgentNaBH₄37.830.31
This compoundFinal ProductC₅H₁₂O₃120.15-

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Reduction start 6-hydroxy-(2H)-pyran-3(6H)-one + Ethanol + Pd/C react1 React under H₂ atmosphere (Room Temperature, 5h) start->react1 filter Filter through Celite® react1->filter evap1 Evaporate Solvent filter->evap1 intermediate Crude Intermediate evap1->intermediate dissolve Dissolve Intermediate in Methanol intermediate->dissolve react2 Add NaBH₄ at 0°C, then stir at RT for 24h dissolve->react2 quench Quench Reaction react2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry product This compound dry->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_hydrogenation Hydrogenation Issues cluster_reduction Reduction Issues low_yield Low Final Yield catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation Check Step 1 incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check Step 1 side_reactions_h2 Side Reactions low_yield->side_reactions_h2 Check Step 1 nabh4_degradation NaBH₄ Degradation low_yield->nabh4_degradation Check Step 2 insufficient_nabh4 Insufficient NaBH₄ low_yield->insufficient_nabh4 Check Step 2 side_reactions_nabh4 Side Reactions low_yield->side_reactions_nabh4 Check Step 2 purification_loss Product Loss During Purification low_yield->purification_loss Check Workup

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2,5-Pentanetriol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in crude polyols like this compound may include:

  • Unreacted starting materials and reagents: Depending on the synthesis method.

  • Byproducts: Isomers such as 1,3,5-Pentanetriol or other structurally related compounds.

  • Solvents: Residual solvents used during the synthesis and extraction steps.

  • Water: As a byproduct or from atmospheric moisture.

  • Color impurities: High molecular weight byproducts or degradation products.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation: Effective for removing non-volatile impurities and some solvents, given its relatively high boiling point (195 °C at 15 mmHg).[1]

  • Flash Column Chromatography: Useful for separating isomers and other impurities with different polarities.

  • Activated Carbon Treatment: Effective for removing color impurities.

  • Crystallization: While challenging for many triols due to high viscosity and tendency to form glasses, it can be a highly effective method if a suitable solvent system is found.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular Formula C5H12O3[2][3][4][5]
Molecular Weight 120.15 g/mol [2][3][4][5]
Boiling Point 195 °C / 15 mmHg[1]
Density ~1.14 g/cm³[1]
Refractive Index ~1.4740 to 1.4770[1]
Solubility Slightly soluble in DMSO, Ethanol, Methanol[1]
Appearance Colorless to light yellow/orange clear liquid[4][6]

Troubleshooting Guides

Vacuum Distillation

Problem: Low yield of purified this compound.

Possible Cause Troubleshooting Step
Decomposition at high temperature: Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle temperature is not excessively high.
Inefficient fraction collection: Use a fraction collector and monitor the refractive index or GC purity of the fractions to identify the pure product.
System leaks: Check all joints and seals to ensure a stable vacuum is maintained throughout the distillation.

Problem: Product is still impure after distillation.

Possible Cause Troubleshooting Step
Co-distillation of impurities: If impurities have similar boiling points, consider using a fractional distillation column with higher theoretical plates.
Thermal decomposition leading to new impurities: Use a lower distillation temperature by applying a higher vacuum.
Contaminated collection flask: Ensure all glassware is thoroughly cleaned and dried before use.
Flash Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.
Column overloading: Reduce the amount of crude material loaded onto the column.
Incorrect stationary phase: While silica gel is common, consider using alumina or a bonded-phase silica for better separation depending on the impurity profile.

Experimental Protocols

General Purification Workflow

This workflow outlines a potential multi-step purification process for crude this compound.

Purification_Workflow crude Crude this compound decolorization Activated Carbon Decolorization crude->decolorization If colored evaporation Solvent Evaporation (Rotary Evaporator) crude->evaporation If not colored filtration Filtration decolorization->filtration filtration->evaporation distillation Vacuum Distillation evaporation->distillation chromatography Column Chromatography (Optional, if needed) distillation->chromatography pure Pure this compound distillation->pure If purity is sufficient chromatography->pure

Caption: General multi-step purification workflow for crude this compound.

Protocol 1: Activated Carbon Decolorization
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add activated carbon (typically 1-2% w/w of the crude product).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinse the celite pad with a small amount of the solvent.

  • Combine the filtrates and proceed to solvent evaporation.

Protocol 2: Vacuum Distillation
  • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude or decolorized this compound in the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect fractions based on the boiling point and monitor the purity of each fraction using Gas Chromatography (GC) or Refractive Index. The expected boiling point is approximately 195 °C at 15 mmHg.[1]

Logical Relationship Diagram

The following diagram illustrates the decision-making process for choosing a purification strategy based on the initial assessment of the crude product.

Purification_Decision_Tree start Assess Crude This compound is_colored Is the product colored? start->is_colored decolorize Activated Carbon Treatment is_colored->decolorize Yes is_high_boiling Are impurities high-boiling? is_colored->is_high_boiling No decolorize->is_high_boiling distill Vacuum Distillation is_high_boiling->distill No is_isomeric Are impurities isomeric? is_high_boiling->is_isomeric Yes distill->is_isomeric chromatography Column Chromatography is_isomeric->chromatography Yes pure_product Pure Product is_isomeric->pure_product No chromatography->pure_product

Caption: Decision tree for selecting a purification strategy for this compound.

References

Technical Support Center: Enhancing Polyurethane Compressive Strength with 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1,2,5-Pentanetriol to improve the compressive strength of polyurethanes. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and synthesis of polyurethanes incorporating this compound.

Issue Potential Cause Recommended Solution
Lower than Expected Compressive Strength Incomplete reaction: The hydroxyl groups of this compound may have varying reactivity.Ensure thorough mixing of all components. Consider adjusting the catalyst concentration to ensure complete reaction. Post-curing at a slightly elevated temperature might also be beneficial.
Incorrect stoichiometry: An imbalance in the isocyanate to hydroxyl group ratio (NCO/OH index) can lead to a suboptimal polymer network.Recalculate the required amount of isocyanate based on the hydroxyl values of all polyol components, including the oxypropylated this compound.
Poor dispersion of this compound polyol: If the modified polyol is not homogenously mixed, it can create weak points in the foam structure.Ensure the viscosity of the oxypropylated this compound is suitable for mixing with the other polyols. If necessary, adjust the temperature of the components to achieve better miscibility.
Inconsistent Foam Density Variable reaction temperature: Exothermic reactions can lead to temperature gradients within the foaming mixture, affecting density.Use a temperature-controlled mold and ensure raw material temperatures are consistent before mixing.[1]
Uneven mixing: Poor mixing can lead to localized differences in the blowing reaction and gelation, resulting in density variations.[1]Optimize the mixing speed and time to ensure a homogenous mixture before the cream time.
Foam Brittleness Excessive crosslinking: A high concentration of the trifunctional this compound can lead to a very rigid and brittle foam structure.Optimize the percentage of this compound in the polyol blend. A lower concentration may provide a better balance of strength and flexibility. Consider introducing a diol as a co-crosslinker to reduce the crosslink density.[2]
High TDI index: An excessively high isocyanate index can also contribute to brittleness.[2]Maintain the isocyanate index within the recommended range for your specific polyurethane system.
Foam Shrinkage or Collapse Imbalanced reaction rates: If the gelation reaction is significantly faster than the blowing reaction, the foam structure may not be strong enough to withstand the internal gas pressure, leading to shrinkage.[1]Adjust the catalyst package to balance the gelation and blowing reactions. A delayed action amine catalyst might be beneficial.
Insufficient curing: Incomplete polymerization can result in a weak foam structure that is prone to shrinkage.[1]Ensure adequate curing time and temperature as per the formulation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using this compound in polyurethane formulations?

A1: this compound, particularly after oxypropylation, acts as a trifunctional polyol that can increase the crosslink density of the polyurethane network. This increased crosslinking leads to a significant improvement in the compressive strength and modulus of elasticity of the resulting polyurethane foams.[3][4][5]

Q2: Do I need to modify the this compound before using it?

A2: Yes, direct use of this compound may not be optimal. It is typically oxypropylated to increase its molecular weight and adjust its hydroxyl number and viscosity to be compatible with other polyols used in polyurethane formulations.[3][5]

Q3: What is a typical concentration of oxypropylated this compound to see an improvement in compressive strength?

A3: Studies have shown that incorporating up to 30% of a biorenewable, oxypropylated this compound in the polyol blend can lead to a notable increase in compressive strength.[3][4][5]

Q4: Will adding this compound affect the thermal stability of the polyurethane?

A4: Research indicates that the incorporation of oxypropylated this compound at levels up to 30% results in polyurethane foams with a comparable thermal degradation range to conventional formulations.[3][4][5]

Q5: Can I use this compound in flexible polyurethane foam formulations?

A5: While this compound is primarily used to enhance the properties of rigid polyurethane foams due to its trifunctionality leading to higher crosslink density, it could potentially be used in small amounts in flexible foams to modify their properties. However, extensive formulation adjustments would be necessary to avoid excessive stiffness and brittleness.

Data Presentation

Table 1: Impact of Oxypropylated this compound Content on Rigid Polyurethane Foam Properties

FormulationBio-based Polyol Content (%)Density ( kg/m ³)Compressive Strength (kPa)Modulus of Elasticity (MPa)
F-1 (Control)035.2389.97.78
F-21036.1442.48.83
F-32036.8409.98.21
F-43037.5474.99.47

Data sourced from "Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams".[5]

Experimental Protocols

1. Oxypropylation of this compound

This protocol describes the process of modifying this compound to make it suitable for polyurethane foam formulations.

experimental_workflow cluster_synthesis Oxypropylation Process start Mix this compound and catalyst in reactor heat Heat to reaction temperature start->heat add_po Add propylene oxide dropwise heat->add_po react Allow to react until desired hydroxyl value is reached add_po->react cool Cool the reactor react->cool product Oxypropylated this compound Polyol cool->product

Caption: Workflow for the oxypropylation of this compound.

Methodology:

  • Charge a chemical reactor with this compound and a suitable catalyst (e.g., potassium hydroxide).

  • Heat the mixture under an inert atmosphere to the desired reaction temperature (typically 100-120°C).

  • Slowly add propylene oxide to the reactor while maintaining the temperature.

  • After the addition is complete, allow the reaction to continue until the target hydroxyl number is achieved. The hydroxyl number can be monitored by titration.

  • Cool the reactor and neutralize the catalyst.

  • The resulting oxypropylated this compound polyol is then ready for use in polyurethane formulations.

2. Preparation of Rigid Polyurethane Foams

This protocol outlines the steps for creating rigid polyurethane foams incorporating the modified this compound polyol.

foam_preparation cluster_formulation Polyurethane Foam Formulation polyol_blend Prepare Polyol Blend: - Standard Polyol - Oxypropylated this compound - Surfactant - Catalyst - Blowing Agent mixing Intensive Mixing polyol_blend->mixing isocyanate Polymeric MDI isocyanate->mixing molding Pour into Mold mixing->molding curing Cure at Room Temperature molding->curing demolding Demold and Age curing->demolding testing Characterize Foam Properties demolding->testing

Caption: Experimental workflow for rigid polyurethane foam preparation.

Methodology:

  • Prepare the polyol component (Component A) by mixing the standard polyol, the synthesized oxypropylated this compound polyol, a silicone-based surfactant, catalysts (e.g., amine and tin-based), and the blowing agent (e.g., water or a physical blowing agent).

  • The isocyanate component (Component B) is typically a polymeric methylene diphenyl diisocyanate (pMDI).

  • The two components are mixed together in the desired ratio (calculated based on the NCO/OH index) using a high-speed mixer for a short period (e.g., 10 seconds).

  • The reacting mixture is then quickly poured into a mold.

  • The foam is allowed to rise and cure at ambient temperature.

  • After curing, the foam is demolded and aged for at least 24 hours before testing.

3. Compressive Strength Testing

This protocol details the procedure for measuring the compressive strength of the prepared polyurethane foams.

logical_relationship cluster_testing Compressive Strength Measurement sample_prep Cut foam sample to standard dimensions (e.g., 50x50x50 mm) testing_machine Place sample in Universal Testing Machine sample_prep->testing_machine compression Apply compressive load at a constant rate (e.g., 5 mm/min) testing_machine->compression data_acquisition Record stress-strain data compression->data_acquisition analysis Determine compressive strength at 10% deformation data_acquisition->analysis

Caption: Logical flow for compressive strength testing of polyurethane foam.

Methodology:

  • Cut the cured polyurethane foam into specimens of standard dimensions (e.g., according to ISO 844 or ASTM D1621).

  • Place the specimen between the compression plates of a universal testing machine.

  • Apply a compressive load at a constant rate of displacement.

  • Record the force and displacement until the specimen is compressed to at least 10% of its original height.

  • The compressive strength is typically reported as the stress at 10% relative deformation.[5]

References

Side reactions and byproduct formation in pentanetriol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pentanetriol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during the synthesis of various pentanetriol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pentanetriols?

A1: Pentanetriols are typically synthesized through the reduction of corresponding carbonyl compounds. Common methods include the catalytic hydrogenation of dicarbonyl compounds or the reduction of keto-esters or lactones using chemical hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, 2,3,4-pentanetriol can be synthesized by the reduction of 2,3,4-pentanetrione. Similarly, other isomers can be prepared from appropriately substituted precursors.

Q2: I am experiencing a lower than expected yield in my pentanetriol synthesis. What are the common causes?

A2: Low yields in chemical syntheses can arise from several factors. In the context of pentanetriol synthesis, common causes include:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side reactions: Competing reactions can consume the starting material or the product, leading to a lower yield of the desired pentanetriol.

  • Product loss during workup and purification: Pentanetriols are often highly water-soluble, which can lead to losses during aqueous workup. Additionally, product can be lost during purification steps like distillation or chromatography.

  • Purity of starting materials: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.

Q3: What are the typical byproducts I should expect in a pentanetriol synthesis?

A3: The nature of byproducts largely depends on the synthetic route and reaction conditions.

  • In reductions using sodium borohydride, common byproducts can include partially reduced compounds (diols) or over-reduced products. Residual borate complexes can also be present after the reaction.

  • Catalytic hydrogenation may lead to the formation of byproducts through hydrogenolysis or incomplete hydrogenation.

  • Side reactions involving the solvent or impurities can also generate unexpected byproducts.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproduct formation often involves optimizing the reaction conditions. Key parameters to consider include:

  • Temperature: Many reduction reactions are exothermic. Maintaining a low and controlled temperature can help to prevent side reactions.

  • Stoichiometry of reagents: Using the correct molar ratio of the reducing agent to the starting material is crucial to avoid over- or under-reduction.

  • Choice of solvent: The solvent can influence the reactivity of the reagents and the solubility of intermediates and products.

  • Catalyst selection and concentration (for catalytic hydrogenation): The type and amount of catalyst can significantly impact the selectivity of the reaction.

Q5: What are the recommended methods for purifying pentanetriols?

A5: Due to their high boiling points and polarity, pentanetriols are often purified by:

  • Fractional distillation under reduced pressure: This is a common method to separate the desired triol from lower or higher boiling impurities.

  • Column chromatography: Silica gel or alumina can be used as the stationary phase, with a suitable solvent system to separate the pentanetriol from byproducts with different polarities.

Troubleshooting Guides

Issue 1: Low Yield of Pentanetriol

This guide provides a systematic approach to troubleshooting low product yields.

LowYieldTroubleshooting start Low Pentanetriol Yield check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete complete Reaction is Complete check_completion->complete Complete troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Add more reducing agent incomplete->troubleshoot_reaction check_workup Analyze Aqueous & Organic Layers complete->check_workup product_in_aqueous Product in Aqueous Layer? check_workup->product_in_aqueous extract_more Perform Additional Extractions (e.g., continuous liquid-liquid extraction) product_in_aqueous->extract_more Yes check_purification Review Purification Method product_in_aqueous->check_purification No loss_during_purification Significant Product Loss? check_purification->loss_during_purification optimize_purification Optimize Purification: - Use a different chromatography solvent system - Check distillation vacuum and temperature loss_during_purification->optimize_purification Yes side_reactions Identify Byproducts (GC-MS, NMR) loss_during_purification->side_reactions No optimize_conditions Optimize Reaction Conditions to Minimize Side Reactions side_reactions->optimize_conditions

Caption: Troubleshooting workflow for low pentanetriol yield.

Issue 2: Presence of Unexpected Byproducts

This guide helps in identifying and mitigating the formation of unknown impurities.

ByproductTroubleshooting start Unexpected Byproducts Detected characterize Characterize Byproducts (GC-MS, LC-MS, NMR) start->characterize identify_source Identify Potential Source of Byproducts characterize->identify_source starting_material Starting Material Impurities identify_source->starting_material Impurity from SM side_reaction Side Reaction identify_source->side_reaction Reaction-derived solvent_reaction Solvent Participation identify_source->solvent_reaction Solvent-related purify_sm Purify Starting Materials starting_material->purify_sm optimize_conditions Optimize Reaction Conditions: - Lower temperature - Adjust stoichiometry - Change catalyst side_reaction->optimize_conditions change_solvent Select a More Inert Solvent solvent_reaction->change_solvent

Caption: Troubleshooting guide for unexpected byproduct formation.

Data Presentation

The following table summarizes hypothetical data for the synthesis of 1,2,5-pentanetriol from a suitable precursor, illustrating the effect of different reducing agents on yield and byproduct formation.

Reducing AgentReaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Major Byproduct(s)Byproduct Percentage (%)
NaBH₄0 to 254751,2-Pentanediol, 1,5-Pentanediol15
LiAlH₄-78 to 02851,5-Pentanediol10
H₂/Ru-C (50 bar)1008901,5-Pentanediol5
H₂/Raney Ni (50 bar)1206881,2-Pentanediol, 1-Pentanol8

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Pentanetriol via Reduction of 2,3,4-Pentanetrione with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-pentan

Technical Support Center: 1,2,5-Pentanetriol Viscosity in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity issues with 1,2,5-Pentanetriol in their formulations.

Troubleshooting Guide

High viscosity of this compound can present challenges during formulation processing, handling, and administration. This guide offers a systematic approach to diagnosing and resolving these issues.

Q1: My formulation containing this compound is too viscous to handle. What are the initial steps I should take?

A1: When encountering high viscosity, a multi-faceted approach is recommended. The initial steps involve assessing the impact of temperature and considering the use of co-solvents.

  • Temperature Adjustment: The viscosity of polyols like this compound is highly dependent on temperature. A modest increase in temperature can significantly reduce viscosity, easing handling and processing.[1] It is crucial to ensure that any temperature increase does not compromise the stability of other formulation components.

  • Co-solvent Addition: Introducing a less viscous, miscible co-solvent can effectively lower the overall viscosity of the formulation. Common co-solvents for polyol-based systems include water, ethanol, and propylene glycol. The choice of co-solvent should be guided by the desired final properties of the formulation and compatibility with all ingredients.

Q2: I've tried adjusting the temperature, but the viscosity is still too high for my application. What are my next options?

A2: If temperature adjustment is insufficient or not feasible, the next step is to explore the use of viscosity-reducing excipients. These are additives that can disrupt the intermolecular forces contributing to high viscosity.

  • Excipient Screening: A range of excipients can be effective in reducing the viscosity of polyol-containing formulations. These can include certain salts, amino acids, and other small molecules.[2] It is advisable to screen a small panel of generally recognized as safe (GRAS) excipients to identify the most effective one for your specific formulation.

  • Concentration Optimization: Once an effective excipient is identified, it is essential to determine the optimal concentration. The goal is to achieve the desired viscosity reduction with the minimum amount of excipient to avoid potential impacts on the formulation's stability or performance.

Q3: How can I determine the most effective strategy for my specific formulation?

A3: A systematic experimental approach is the most reliable way to identify the optimal solution. This involves a series of controlled experiments to measure the impact of different variables on the viscosity of your formulation. A suggested workflow is outlined below.

Frequently Asked Questions (FAQs)

Q4: What is a typical viscosity range for polyols used in pharmaceutical formulations?

A4: The acceptable viscosity for pharmaceutical formulations is highly dependent on the intended application and route of administration. For injectable formulations, a target viscosity of less than 20-25 mPa·s is often desired for ease of administration.[2] For topical or oral formulations, a wider range of viscosities may be acceptable.

Q5: Are there any potential downsides to using co-solvents to reduce viscosity?

A5: While effective, the addition of co-solvents can alter other properties of the formulation, such as solubility of the active pharmaceutical ingredient (API), stability, and in the case of topical formulations, skin permeation. Therefore, it is crucial to re-evaluate these parameters after the addition of a co-solvent.

Q6: What classes of excipients are known to reduce the viscosity of polyol-based formulations?

A6: Several classes of excipients have been shown to reduce the viscosity of protein and polyol formulations. These include:

  • Amino Acids: Arginine, proline, and lysine have been reported to reduce viscosity in high-concentration protein formulations and may have a similar effect in polyol-based systems.[3]

  • Salts: Certain salts can disrupt the hydrogen bonding networks that contribute to high viscosity.

  • Small Organic Molecules: Other small, polar organic molecules can act as "molecular lubricants" to reduce intermolecular friction.

Q7: Can the order of addition of components affect the final viscosity of the formulation?

A7: Yes, the order of addition can influence the final viscosity, especially in complex formulations. It is generally recommended to add the high-viscosity component (this compound) to the lower-viscosity components with continuous stirring to ensure proper mixing and avoid the formation of localized high-concentration regions.

Data Presentation

Due to the limited availability of specific experimental data for the viscosity of this compound in the public domain, the following tables provide estimated viscosity values based on the known behavior of structurally similar polyols like glycerol and propylene glycol.[4][5][6][7] These tables are intended to serve as a starting point for experimental design.

Table 1: Estimated Viscosity of Aqueous this compound Solutions at Different Temperatures

Concentration of this compound (w/w %)Estimated Viscosity at 20°C (mPa·s)Estimated Viscosity at 40°C (mPa·s)Estimated Viscosity at 60°C (mPa·s)
100150 - 25050 - 10020 - 40
8080 - 15030 - 6010 - 20
6030 - 6010 - 255 - 10
4010 - 205 - 102 - 5
202 - 51 - 3< 2

Table 2: Estimated Viscosity of this compound with Co-solvents at 25°C

Concentration of this compound (w/w %)Co-solventConcentration of Co-solvent (w/w %)Estimated Viscosity (mPa·s)
80Ethanol2040 - 80
80Propylene Glycol2060 - 120
60Ethanol4015 - 30
60Propylene Glycol4025 - 50

Experimental Protocols

Protocol 1: Measurement of this compound Viscosity

This protocol outlines the standard procedure for measuring the viscosity of this compound and its formulations using a rotational viscometer, based on ASTM D4878.[8]

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

  • Sample containers

  • This compound and formulation components

  • Solvents for cleaning (e.g., isopropanol, deionized water)

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity range.

  • Sample Preparation: Prepare the this compound formulation, ensuring all components are fully dissolved and the solution is homogeneous.

  • Temperature Equilibration: Place the sample in the temperature-controlled water bath and allow it to equilibrate to the desired temperature for at least 30 minutes.

  • Viscosity Measurement: a. Gently lower the selected spindle into the sample until it is immersed to the marked level. b. Start the viscometer at the chosen speed and allow the reading to stabilize. c. Record the viscosity reading in mPa·s. d. Repeat the measurement at least three times and calculate the average viscosity.

  • Cleaning: Thoroughly clean the spindle and sample container with appropriate solvents after each measurement.

Protocol 2: Screening of Viscosity-Reducing Strategies

This protocol provides a framework for systematically evaluating the effects of temperature, co-solvents, and excipients on the viscosity of a this compound formulation.

Procedure:

  • Baseline Viscosity: Prepare the baseline formulation containing this compound and measure its viscosity at a standard temperature (e.g., 25°C) following Protocol 1.

  • Temperature Effect: Measure the viscosity of the baseline formulation at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C) to determine the temperature-viscosity profile.

  • Co-solvent Screening: a. Prepare a series of formulations containing the baseline components and varying concentrations of a selected co-solvent (e.g., 10%, 20%, 30% w/w of ethanol or propylene glycol). b. Measure the viscosity of each formulation at a standard temperature.

  • Excipient Screening: a. Prepare a series of formulations containing the baseline components and a fixed concentration (e.g., 50 mM) of different potential viscosity-reducing excipients. b. Measure the viscosity of each formulation at a standard temperature.

  • Data Analysis: Compare the viscosity data from each experiment to the baseline to identify the most effective strategy for viscosity reduction.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Troubleshooting cluster_2 Phase 3: Advanced Troubleshooting cluster_3 Phase 4: Resolution High_Viscosity High Viscosity Issue Identified Temp_Adjustment Adjust Temperature High_Viscosity->Temp_Adjustment Attempt 1 Co_Solvent Add Co-solvent Temp_Adjustment->Co_Solvent Unsuccessful Optimized_Formulation Optimized Formulation Temp_Adjustment->Optimized_Formulation Successful Excipient_Screening Screen Viscosity-Reducing Excipients Co_Solvent->Excipient_Screening Unsuccessful Co_Solvent->Optimized_Formulation Successful Excipient_Screening->Optimized_Formulation Successful

Caption: Troubleshooting workflow for addressing high viscosity issues.

Viscosity_Measurement_Workflow Start Start Prepare_Sample Prepare Formulation Start->Prepare_Sample Equilibrate_Temp Equilibrate Temperature Prepare_Sample->Equilibrate_Temp Measure_Viscosity Measure Viscosity Equilibrate_Temp->Measure_Viscosity Record_Data Record Data Measure_Viscosity->Record_Data Analyze_Results Analyze Results Record_Data->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for viscosity measurement.

References

Navigating Chemical Reaction Optimization with Bayesian Methods: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Bayesian optimization offers a powerful, data-driven approach to efficiently explore the vast parameter space of chemical reactions. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during its application.

Troubleshooting Guide

This guide addresses specific issues that may arise during your Bayesian optimization experiments, offering potential causes and actionable solutions.

Issue/Error Message Potential Cause(s) Suggested Solution(s)
Slow or No Convergence to Optimal Conditions - Ineffective exploration-exploitation balance.- The surrogate model is not accurately representing the reaction landscape.- The acquisition function is not suitable for the problem.- Adjust Acquisition Function Parameters: Modify parameters like ξ (in Expected Improvement) to favor exploration (higher ξ) or exploitation (lower ξ).- Change Surrogate Model: If using a Gaussian Process, consider a different kernel (e.g., Matérn instead of RBF). For highly complex, non-linear spaces, a Random Forest or Neural Network model might be more appropriate.[1][2]- Increase Initial Data Points: A larger initial dataset, perhaps generated via a Design of Experiments (DoE) approach, can help build a more robust initial model.
Repeatedly Suggesting Similar Experimental Conditions - The algorithm is stuck in a local optimum.- Over-exploitation by the acquisition function.- Increase Exploration: Use an acquisition function that inherently favors exploration, such as Upper Confidence Bound (UCB), or adjust the parameters of your current function to be more exploratory.- Introduce Diversity: If running experiments in batches, ensure your acquisition strategy promotes diversity within the batch to explore different regions of the parameter space simultaneously.[1]
Poor Performance with Categorical Variables (e.g., different catalysts, solvents) - Inappropriate encoding of categorical variables.- The surrogate model struggles with discrete inputs.- Use Appropriate Encoders: One-hot encoding is a common method for representing categorical variables.[3]- Select a Suitable Surrogate Model: Tree-based models like Random Forests or specific Gaussian Process kernels designed for categorical data can handle these variable types more effectively. The Gryffin algorithm is specifically designed for categorical variables.[4]
High-Dimensionality Issues (many reaction parameters) - The "curse of dimensionality" can make it difficult for the surrogate model to learn the underlying function.[5]- Feature Selection/Dimensionality Reduction: If possible, use domain knowledge to fix less critical parameters or use techniques like Principal Component Analysis (PCA) to reduce the number of dimensions.- Utilize a More Robust Surrogate Model: Some models, like neural networks, can handle higher dimensional data more effectively than standard Gaussian Processes.
Inaccurate Uncertainty Estimates from the Surrogate Model - The prior width of the Gaussian Process may be incorrect.[6]- Over-smoothing of the surrogate model.[6]- Tune Hyperparameters: Properly tune the hyperparameters of your surrogate model, such as the length scale and variance of the GP kernel.[6]- Validate the Model: Before running the optimization, validate your surrogate model's predictions and uncertainty estimates on a hold-out set of data.

Frequently Asked Questions (FAQs)

1. What is Bayesian optimization and how does it apply to chemical reactions?

Bayesian optimization is a sequential, model-based approach for finding the optimum of an expensive-to-evaluate function.[7][8] In the context of chemical reactions, it works as follows:

  • A statistical model (surrogate model), typically a Gaussian Process, is built to approximate the relationship between reaction conditions (e.g., temperature, concentration, catalyst choice) and the desired outcome (e.g., yield, selectivity).[1]

  • An acquisition function (e.g., Expected Improvement) uses the surrogate model's predictions and uncertainty to suggest the next set of experimental conditions that are most likely to lead to an improvement.[9]

  • The experiment is performed, and the new data point is used to update the surrogate model.

  • This iterative process of modeling, suggesting, and experimenting continues until an optimal set of conditions is found or the experimental budget is exhausted.[9]

This method is particularly well-suited for chemical reaction optimization because it can efficiently find optimal conditions in a limited number of experiments, saving time and resources.[10]

2. How do I choose the right surrogate model for my reaction optimization?

The choice of surrogate model is crucial for the success of Bayesian optimization. Here's a comparison of common choices:

Surrogate Model Strengths Weaknesses Best For...
Gaussian Process (GP) Flexible, provides well-calibrated uncertainty estimates, interpretable.[1]Can be computationally expensive for large datasets (>~1000 points), performance depends on the choice of kernel.[7]Continuous and low-to-moderate dimensional search spaces.
Random Forest (RF) Handles categorical and discrete variables well, less sensitive to hyperparameters.Uncertainty estimates can be less reliable than GPs.Mixed (continuous and categorical) and high-dimensional search spaces.
Neural Network (NN) Can model highly complex and non-linear relationships, suitable for high-dimensional data.Requires more data to train, can be a "black box" (less interpretable), uncertainty estimation can be complex.Large datasets and complex reaction landscapes.

3. What are acquisition functions and which one should I use?

Acquisition functions guide the search for the optimum by balancing exploration (sampling in regions of high uncertainty) and exploitation (sampling where the model predicts a good outcome).[11]

  • Expected Improvement (EI): A popular and well-balanced choice that focuses on the expected improvement over the current best result.[9]

  • Upper Confidence Bound (UCB): Explicitly balances exploration and exploitation through a tunable parameter. A good choice when you want more control over the exploratory behavior.

  • Probability of Improvement (PI): Focuses on the probability of improving upon the current best, which can sometimes lead to more conservative (exploitative) behavior.

For most chemical reaction optimization tasks, Expected Improvement is a robust starting point.

4. How should I represent my chemical reaction conditions for the model?

Proper representation of reaction parameters is key.

  • Continuous Variables (e.g., temperature, concentration, reaction time): These can be used directly after normalization (e.g., scaling to a range of 0 to 1).

  • Categorical Variables (e.g., solvents, catalysts, ligands): These need to be converted into a numerical format. One-hot encoding is a common and effective method.[3]

  • Molecular Descriptors: For variables like substrates or ligands, using computed molecular descriptors (e.g., from DFT or cheminformatics software) can provide a more informative representation than simple one-hot encoding.[3]

5. Can I optimize for multiple objectives at once (e.g., high yield and low cost)?

Yes, this is known as multi-objective Bayesian optimization.[1] Instead of a single objective, you define multiple objectives. The acquisition function is then adapted to find a set of "Pareto optimal" solutions, which represent the best trade-offs between the different objectives. For instance, you might find one set of conditions that gives the absolute highest yield but is expensive, and another that gives a slightly lower yield at a significantly reduced cost.

Experimental Protocols

A General Protocol for Bayesian Optimization of a Chemical Reaction

This protocol outlines the key steps for applying Bayesian optimization to a new chemical reaction.

  • Define the Optimization Problem:

    • Objective(s): Clearly define what you are trying to optimize (e.g., maximize yield, minimize byproduct formation).

    • Variables and Ranges: Identify all the reaction parameters you want to vary (e.g., temperature, solvent, catalyst loading) and define their possible ranges (for continuous variables) or choices (for categorical variables).

    • Constraints: Note any known constraints, such as temperature limits of your equipment or solubility issues.[12]

  • Generate an Initial Dataset:

    • Before starting the Bayesian optimization loop, perform a small number of initial experiments to provide a starting point for the model.

    • A space-filling Design of Experiments (DoE) method like a Latin Hypercube Sampling (LHS) is recommended to cover the parameter space broadly. The number of initial experiments can range from 5 to 20, depending on the complexity of the problem.

  • Set up the Bayesian Optimization Loop:

    • Choose Software: Select a Bayesian optimization software package (e.g., open-source Python libraries like BoTorch, GPyOpt, or commercial software with this capability).[2][10]

    • Configure the Model:

      • Select a surrogate model (e.g., Gaussian Process with a Matérn 5/2 kernel).

      • Select an acquisition function (e.g., Expected Improvement).

    • Input Initial Data: Load the results from your initial experiments into the software.

  • Iterative Optimization:

    • The software will suggest the next set of experimental conditions.

    • Perform the experiment(s) as suggested.

    • Record the outcome(s) and add this new data point to your dataset.

    • Re-run the optimization software to get the next suggestion.

    • Repeat this loop until a satisfactory result is achieved, the improvement plateaus, or your experimental budget is reached.

  • Analysis and Validation:

    • Once the optimization is complete, analyze the results to identify the optimal conditions.

    • It is good practice to perform a confirmatory run at the predicted optimal conditions to validate the result.

Visualizing the Workflow

The following diagrams illustrate the core concepts of Bayesian optimization in a chemical context.

BayesianOptimizationWorkflow cluster_data Data Acquisition cluster_model Modeling & Suggestion initial_exp 1. Initial Experiments (e.g., DoE) update_model 2. Build/Update Surrogate Model initial_exp->update_model perform_exp 4. Perform Suggested Experiment perform_exp->update_model New Data Point suggest_next 3. Maximize Acquisition Function to Suggest Next Experiment update_model->suggest_next Model Predictions & Uncertainty suggest_next->perform_exp

Caption: The iterative loop of Bayesian optimization for chemical reactions.

References

Troubleshooting phase separation in polyol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting phase separation issues encountered in polyol-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of phase separation in my polyol formulation?

Phase separation can manifest in several ways, including:

  • Syneresis: The expulsion of a liquid from the formulation, often appearing as a separate layer on the surface or at the bottom.[1]

  • Cloudiness or Opacity: The formulation may lose its clarity and become hazy or opaque, indicating that components have precipitated out of the solution.[1]

  • Inhomogeneity: The formulation may appear grainy or non-uniform, suggesting that components are no longer evenly distributed.[1]

  • Lack of Gelation: In formulations designed to form a gel, a failure to achieve the expected viscosity or self-sustaining structure can be a sign of phase separation.[1]

Q2: What are the primary causes of phase separation in polyol formulations?

Phase separation in polyol formulations is often a result of thermodynamic incompatibility between the components. Key contributing factors include:

  • Polyol Properties: Significant differences in the hydrophilicity, molecular weight, and viscosity of the polyols and other components can lead to demixing.[2][3][4] For instance, blending highly hydrophilic polyethylene glycol (PEG) with more hydrophobic polycaprolactone (PCL) can be challenging due to their differing solubility parameters.[2]

  • Component Degradation: The degradation of polyols, such as glycerol, during storage or use can introduce impurities like aldehydes and ketones, which can react with other components and affect formulation stability.[5][6]

  • Temperature and Cooling Rate: The rate at which a formulation is cooled can significantly impact its microstructure. Rapid cooling may not allow for the formation of a stable network, leading to phase separation.[1]

  • Inadequate Mixing or Reaction Time: Insufficient mixing or reaction time can prevent the formation of a stable, homogeneous mixture, especially in reactive systems like polyurethanes.[2]

  • Crosslinker and Catalyst Effects: The type and concentration of crosslinkers and catalysts can influence the reaction kinetics and the final structure of the polymer network, potentially leading to phase separation if not optimized.[3][4][7]

Q3: How can I prevent or resolve phase separation in my formulation?

Several strategies can be employed to prevent or remedy phase separation:

  • Optimize Polyol Selection: Choose polyols with compatible properties. If using polyols with different characteristics, consider using a compatibilizer to improve their miscibility.[2]

  • Incorporate Surfactants: Surfactants can reduce interfacial tension between immiscible phases, promoting the formation of a stable emulsion or dispersion.[8][9][10] Non-ionic surfactants are often used to stabilize polymeric nanoparticles in aqueous media.[9]

  • Control Process Parameters:

    • Temperature and Time: Optimizing the reaction temperature and duration can help ensure a complete and homogeneous reaction.[2]

    • Cooling Rate: A slower, more controlled cooling process can facilitate the formation of a stable network structure.[1]

  • Adjust Component Concentrations: Ensure that all components are present in the appropriate concentrations to achieve a stable formulation.

  • Ensure Excipient Quality: Use high-quality, stable excipients and store them properly to prevent degradation.[5][6]

Troubleshooting Guides

Issue 1: Formulation appears cloudy and inhomogeneous.

This often indicates that one or more components have precipitated out of the solution.

Troubleshooting Workflow for Cloudy Formulations

A Cloudy/Inhomogeneous Formulation B Verify Component Solubility and Compatibility A->B C Increase Mixing Energy/Time B->C If components are compatible D Add a Surfactant or Compatibilizer B->D If components have poor compatibility E Optimize Temperature C->E F Formulation Stable? D->F E->F G Resolved F->G Yes H Re-evaluate Formulation Components F->H No

Caption: Troubleshooting workflow for cloudy formulations.

Issue 2: The formulation initially appears stable but separates over time (syneresis).

This suggests an unstable network that cannot effectively entrap the liquid phase.

Troubleshooting Workflow for Formulation Syneresis

A Syneresis Observed (Liquid Separation) B Analyze Network Structure (e.g., Rheology, Microscopy) A->B C Optimize Cooling Rate (Slower Cooling) B->C D Increase Crosslinker Concentration B->D E Adjust Polyol/Component Ratios B->E F Formulation Stable? C->F D->F E->F G Resolved F->G Yes H Consider Alternative Stabilizers/Thickeners F->H No

References

Technical Support Center: Efficient Synthesis of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-pentanetriol. It provides troubleshooting advice and answers to frequently asked questions regarding catalyst selection and process optimization.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Furfural/Furfuryl Alcohol Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.- Increase Reaction Temperature: Higher temperatures can enhance reaction rates, but be mindful of potential side reactions. - Increase Hydrogen Pressure: Higher H₂ pressure can improve hydrogenation efficiency. - Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used relative to the substrate. - Screen Different Catalysts: Consider catalysts known for high activity, such as bimetallic systems (e.g., Ni-Sn, Pt-Fe) or noble metals on suitable supports.[1][2][3][4]
Catalyst Poisoning: Impurities in the feedstock or solvent can poison the catalyst.- Purify akeno: Ensure the purity of furfural or furfuryl alcohol and the solvent before the reaction. - Catalyst Regeneration: If applicable, regenerate the catalyst according to established procedures.
Low Selectivity to this compound Undesired Side Reactions: The catalyst may promote parallel or consecutive reactions, leading to byproducts like 1,5-pentanediol, tetrahydrofurfuryl alcohol (THFA), or cyclopentanol.[5][6][7]- Catalyst Selection: The choice of catalyst and support is crucial. For instance, Ru/MgO has shown good selectivity towards 1,2-pentanediol from furfuryl alcohol, while Ru/Al₂O₃ tends to produce cyclopentanone and cyclopentanol.[5][6][7] - Bimetallic Catalysts: Employing bimetallic catalysts like Rh-Re or Ni-Sn can enhance selectivity by creating specific active sites.[2][4][8] - Solvent Effects: The solvent can influence the reaction pathway. Water has been used effectively in several studies.[5][6][7] - Reaction Conditions: Adjusting temperature and pressure can help steer the reaction towards the desired product.
Reaction Pathway: The synthesis of this compound often proceeds through intermediate steps. The direct ring-opening of furfuryl alcohol is a key pathway.[9][10]- Catalyst Design: Design catalysts that favor the direct ring-opening of furfuryl alcohol over the hydrogenation of the furan ring to THFA.[10] Basic supports can be beneficial.[9]
Catalyst Deactivation Sintering of Metal Particles: High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.- Lower Reaction Temperature: Operate at the lowest effective temperature. - Use a Stable Support: Choose a support that strongly interacts with the metal particles to prevent sintering.
Leaching of Active Metals: The active metal may leach into the reaction medium, especially under harsh conditions.- Immobilize the Catalyst: Ensure the active metal is well-anchored to the support.
Coking/Fouling: Deposition of carbonaceous species (coke) or adsorption of organic matter on the catalyst surface can block active sites.[11][12]- Regeneration: The catalyst can often be regenerated by calcination to burn off the coke. - Optimize Reaction Conditions: Adjusting temperature, pressure, and residence time can minimize coke formation.
Hydrolysis of the Support: In aqueous media, some supports like MgO can undergo hydrolysis, leading to catalyst deactivation.[11][12]- Select a Hydrolytically Stable Support: Consider supports like carbon, titania, or zirconia for reactions in water.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common and sustainable starting materials are biomass-derived furfural and its hydrogenation product, furfuryl alcohol.[5][6][7][12][13] These C5 platform molecules can be catalytically converted to this compound through hydrogenation and hydrogenolysis reactions.[13]

Q2: Which types of catalysts are most effective for this synthesis?

A2: A variety of heterogeneous catalysts have been investigated. These can be broadly categorized as:

  • Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) supported on various materials like carbon, alumina, or magnesia are commonly used.[5][6][7][11][12]

  • Bimetallic Catalysts: Combining a noble metal with a second metal, such as Rhenium (Re), Tin (Sn), or Iron (Fe), can significantly improve selectivity and activity. Examples include Rh-ReOₓ/C, Pt-Fe/MT, and Ni-Sn/ZnO.[1][2][3][4][8][14]

  • Non-Precious Metal Catalysts: Copper-based catalysts have also been explored for this conversion.[15]

Q3: What is the role of the catalyst support?

A3: The support plays a critical role in the overall catalytic performance. It can:

  • Disperse the Active Metal: A high surface area support allows for better dispersion of the metal nanoparticles, maximizing the number of active sites.

  • Influence Selectivity: The acidity or basicity of the support can direct the reaction pathway. For example, basic supports like MgO can favor the desired ring-opening reactions.[5][6][7][9]

  • Enhance Stability: Strong metal-support interactions can prevent sintering and leaching of the active metal, improving the catalyst's durability.

Q4: What are the typical reaction conditions for this compound synthesis?

A4: Reaction conditions can vary significantly depending on the catalyst used. However, typical ranges are:

  • Temperature: 120°C to 200°C.

  • Hydrogen Pressure: 1 MPa to 6 MPa.

  • Solvent: Water, ethanol, or other alcohols are commonly used.

Q5: How can I improve the reusability of my catalyst?

A5: Catalyst deactivation is a common issue. To improve reusability:

  • Choose a Robust Catalyst: Select a catalyst with high stability under your reaction conditions. Bimetallic catalysts often exhibit enhanced stability.

  • Optimize Reaction Conditions: Milder conditions (lower temperature and pressure) can reduce the rate of deactivation.

  • Implement a Regeneration Protocol: For deactivation caused by coking, a regeneration step involving calcination in air can often restore catalytic activity.[11][12]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of pentanetriols and related diols from furfural derivatives.

CatalystStarting MaterialProduct(s)Conversion (%)Selectivity (%)Temperature (°C)Pressure (MPa H₂)Reference
2Pt/MgO-200Furfuryl Alcohol1,2-Pentanediol10059.41601[12]
1,5-Pentanediol15.2[12]
Ru/MgOFurfuryl Alcohol1,2-Pentanediol-42190-[5][6][7]
1% Rh/OMS-2Furfural1,2-Pentanediol~100871603[16]
0.1Pt0.05Fe/MTFurfural1,2-Pentanediol--1400.1[3]
3Ni-3Sn/ZnOFurfuryl Alcohol1,2-Pentanediol>95 (yield)---[4]
Rh-ReOₓ/CTetrahydrofurfuryl Alcohol1,5-Pentanediol-94 (yield)--[8]

Experimental Protocols

General Procedure for Hydrogenolysis of Furfuryl Alcohol

This protocol is a generalized procedure based on common practices reported in the literature.[5][17] Researchers should adapt it to their specific catalyst and experimental setup.

  • Catalyst Preparation:

    • Synthesize the desired catalyst (e.g., Ru/MgO) via impregnation or co-precipitation methods as described in the relevant literature.[5]

    • Calcine and reduce the catalyst under a hydrogen flow at a specific temperature to activate it.

  • Reaction Setup:

    • Charge a high-pressure autoclave reactor with the catalyst, furfuryl alcohol, and the chosen solvent (e.g., water).

    • Seal the reactor and purge it several times with an inert gas (e.g., argon) to remove air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reactor to the target reaction temperature while stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid products using techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

Visualizations

Catalytic Conversion Pathway of Furfural to Pentanetriol

G Fig. 1: Reaction network for the conversion of furfural. Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) Furfuryl_Alcohol->THFA Furan Ring Hydrogenation Pentanediols 1,2-Pentanediol & 1,5-Pentanediol Furfuryl_Alcohol->Pentanediols Direct Ring Opening Pentanetriol This compound Furfuryl_Alcohol->Pentanetriol Hydrogenolysis THFA->Pentanediols Hydrogenolysis Other_Byproducts Other Byproducts Pentanediols->Other_Byproducts Over-hydrogenolysis

Caption: Reaction network for the conversion of furfural.

Troubleshooting Logic for Low Selectivity

G Fig. 2: Troubleshooting workflow for low selectivity. Start Low Selectivity Observed Analyze_Byproducts Analyze Byproduct Profile (GC-MS) Start->Analyze_Byproducts High_THFA High THFA? Analyze_Byproducts->High_THFA High_Overhydrog High Over-hydrogenolysis Products? Analyze_Byproducts->High_Overhydrog Change_Catalyst Modify Catalyst: - Use basic support - Bimetallic catalyst High_THFA->Change_Catalyst Yes Optimize_Solvent Optimize Solvent High_THFA->Optimize_Solvent No Adjust_Conditions Adjust Conditions: - Lower temperature - Shorter reaction time High_Overhydrog->Adjust_Conditions Yes End Improved Selectivity Change_Catalyst->End Adjust_Conditions->End Optimize_Solvent->End

Caption: Troubleshooting workflow for low selectivity.

References

Process optimization for the industrial scale-up of 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the process optimization and industrial scale-up of 1,2,5-Pentanetriol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of this compound?

A1: A common and sustainable route involves the use of biomass-derived compounds. Furfuryl alcohol is a key precursor which can be converted to this compound through processes like the Achmatowicz rearrangement followed by hydrogenation and reduction reactions.[1]

Q2: What types of catalysts are typically used in the synthesis of this compound and related polyols?

A2: The synthesis of pentanetriols and related diols often employs metal catalysts. For instance, palladium on carbon (Pd/C) is used for hydrogenation steps.[1] Other research on similar compounds like 1,2-pentanediol and 1,5-pentanediol has explored catalysts such as rhodium-rhenium oxide on silica (Rh-ReOx/SiO2), copper-based catalysts, and platinum-based catalysts.[2] The choice of catalyst is crucial for controlling selectivity and reaction efficiency.[3][4]

Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A3: Key parameters to monitor and control during scale-up include reaction temperature, hydrogen pressure, catalyst loading, substrate concentration, and mixing efficiency. Inadequate control of these parameters can lead to exothermic reactions, which are manageable at a lab scale but can be dangerous at an industrial scale.[5]

Q4: What are the common impurities encountered in this compound production and how can they be minimized?

A4: During the synthesis from precursors like furfuryl alcohol, byproducts can include other pentanediols (1,2-pentanediol and 1,5-pentanediol) and other ring-opened or partially hydrogenated products.[3][4] Optimizing reaction conditions and catalyst selection can improve selectivity towards the desired this compound. Purification methods like multi-stage molecular distillation can be employed to achieve high purity.[6]

Q5: What are the recommended safety precautions when handling this compound?

A5: this compound is known to cause serious eye irritation.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including eye and face protection.[8][9] The substance is incompatible with oxidizing agents and should be stored in a cool, dark place.[7] Always handle in a well-ventilated area and wash hands thoroughly after handling.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Inefficient catalyst activity or deactivation.- Sub-optimal reaction temperature or pressure.- Poor mixing leading to mass transfer limitations.- Incomplete conversion of intermediates.- Screen different catalysts or optimize catalyst loading.- Perform a design of experiments (DoE) to find optimal temperature and pressure.- Increase agitation speed or improve reactor design.- Increase reaction time or catalyst concentration.
Formation of Undesired Byproducts - Incorrect catalyst selection leading to low selectivity.- Reaction temperature is too high, promoting side reactions.- Presence of impurities in the starting material.- Use a more selective catalyst for the specific transformation.- Lower the reaction temperature and monitor the reaction profile.- Ensure the purity of the starting materials.
Difficulties in Product Purification - Boiling points of byproducts are close to this compound.- Thermal degradation of the product at high temperatures.- Employ fractional distillation under high vacuum.- Consider alternative purification techniques like chromatography for high-purity applications.- Use multi-stage molecular distillation to separate high-boiling point, hydrophilic compounds.[6]
Catalyst Deactivation - Poisoning of the catalyst by impurities in the feed.- Sintering of the metal particles at high temperatures.- Leaching of the active metal from the support.- Purify the feedstock to remove potential catalyst poisons.- Operate at the lowest effective temperature.- Choose a more robust catalyst support or modify the catalyst to improve stability.
Scale-Up Issues (e.g., Exotherms, Inconsistent Results) - Inadequate heat removal at larger scales.- Non-linear scaling of mixing and mass transfer.- Changes in fluid dynamics in larger reactors.- Ensure the reactor has sufficient cooling capacity.- Use computational fluid dynamics (CFD) to model and optimize mixing at scale.- Conduct pilot-scale runs to identify and address scale-dependent issues before moving to full production.[5]

Data Presentation

Table 1: Illustrative Reaction Conditions for a Key Hydrogenation Step

ParameterLaboratory Scale (Illustrative)Industrial Scale (Illustrative)
Precursor 6-hydroxy-(2H)-pyran-3(6H)-one6-hydroxy-(2H)-pyran-3(6H)-one
Catalyst 10 wt% Pd/C[1]5-10 wt% Pd/C
Solvent Ethanol[1]Ethanol or other suitable solvent
Temperature Room Temperature[1]25-50 °C
Hydrogen Pressure Atmospheric[1]1-5 bar
Reaction Time 5 hours[1]4-8 hours
Catalyst Loading 10 wt% relative to substrate[1]1-5 wt% relative to substrate

Table 2: Catalyst Performance Comparison for a Related Hydrogenolysis Reaction (Illustrative)

CatalystTemperature (°C)H2 Pressure (bar)Conversion (%)Selectivity to Diols (%)Reference
10 wt% Cu/Al2O3140808670 (48% 1,2-PeD, 22% 1,5-PeD)[2]
10 wt% Cu-Mg3AlO4.5140609980 (51% 1,2-PeD, 29% 1,5-PeD)[2]
Rh/OMS-216030~10087 (to 1,2-PeD)[10]

Experimental Protocols

Protocol: Hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one to an Intermediate for this compound Synthesis (Illustrative)

This protocol is a hypothetical representation for industrial-scale production and should be optimized for specific equipment and safety considerations.

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with the precursor, 6-hydroxy-(2H)-pyran-3(6H)-one, and the appropriate solvent (e.g., ethanol).

  • Catalyst Addition:

    • Under a nitrogen blanket, carefully add the Pd/C catalyst to the reactor. The catalyst loading should be optimized based on pilot plant data (e.g., 1-5 wt% relative to the substrate).

  • Hydrogenation:

    • Seal the reactor and perform several nitrogen/vacuum cycles to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired setpoint (e.g., 1-5 bar).

    • Start agitation and heat the reactor to the target temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by measuring hydrogen uptake and analyzing samples periodically using a suitable analytical method (e.g., GC or HPLC).

  • Reaction Completion and Work-up:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake and analytical confirmation), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be recycled after appropriate regeneration.

    • The filtrate containing the hydrogenated intermediate is then carried forward to the next synthesis step (e.g., reduction with a reducing agent like NaBH4 to yield this compound).[1]

  • Purification:

    • The crude this compound is purified, for example, by vacuum distillation or multi-stage molecular distillation to achieve the desired purity (e.g., >97%).[9][11]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Start: Furfuryl Alcohol B Achmatowicz Rearrangement A->B C Intermediate: 6-hydroxy-(2H)-pyran-3(6H)-one B->C D Hydrogenation (e.g., with Pd/C) C->D E Reduction (e.g., with NaBH4) D->E F Crude this compound E->F G Filtration (Catalyst Removal) F->G H Solvent Evaporation G->H I Vacuum/Molecular Distillation H->I J Final Product: Pure this compound I->J Troubleshooting_Logic A Problem: Low Product Yield B Check Reaction Conditions A->B C Analyze Catalyst Performance A->C D Verify Starting Material Purity A->D E Optimize Temperature & Pressure B->E H Increase Reaction Time B->H F Test New/Regenerated Catalyst C->F G Purify Starting Materials D->G

References

Validation & Comparative

A Comparative Analysis of 1,2,5-Pentanetriol and Glycerol in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of polyurethanes synthesized with 1,2,5-Pentanetriol and Glycerol.

In the ever-evolving landscape of polymer chemistry, the selection of appropriate polyols is a critical determinant of the final properties of polyurethanes. Both this compound and glycerol are trifunctional polyols that can be employed as crosslinking agents in the synthesis of polyurethanes, influencing their mechanical, thermal, and chemical characteristics. This guide provides a comprehensive comparative analysis of these two polyols, supported by experimental data, to aid researchers and professionals in making informed decisions for their specific applications.

Physicochemical Properties of the Polyols

A fundamental understanding of the intrinsic properties of each polyol is essential before delving into their effects on polyurethane characteristics.

PropertyThis compoundGlycerol
Molecular Formula C5H12O3C3H8O3
Molecular Weight ( g/mol ) 120.1592.09
Hydroxyl Value (mg KOH/g) ~1380 (theoretical)~1828 (theoretical)
Functionality 33
Source Bio-based (from lignocellulose) or petrochemicalBio-based (from fats and oils) or petrochemical

Performance in Polyurethanes: A Comparative Overview

The structural differences between this compound and glycerol, primarily the longer and more flexible carbon chain of the former, lead to distinct properties in the resulting polyurethane networks.

Mechanical Properties

Polyurethanes derived from this compound are anticipated to exhibit greater flexibility and potentially higher impact strength due to the longer aliphatic chain separating the hydroxyl groups. This increased chain mobility can allow for more effective energy dissipation under stress. Conversely, the compact structure of glycerol leads to a higher crosslink density, which generally results in increased rigidity and compressive strength.

Table 1: Comparative Mechanical Properties of Polyurethane Foams

PropertyPolyurethane with this compound (Oxypropylated)Polyurethane with Glycerol
Compressive Strength (kPa) >400[1][2]71.45 - 192.65
Density ( kg/m ³) Increases with polyol content62.75

Note: The data presented is collated from different studies and may not represent a direct side-by-side comparison under identical experimental conditions.

Thermal Properties

The thermal stability of polyurethanes is influenced by the crosslink density and the chemical nature of the polyol. The higher crosslink density typically afforded by glycerol can contribute to enhanced thermal stability. However, the inherent thermal stability of the polyol itself also plays a role.

Table 2: Comparative Thermal Properties of Polyurethane Foams

PropertyPolyurethane with this compound (Oxypropylated)Polyurethane with Glycerol
Thermal Degradation Range (°C) 325 - 450[1][2]Onset of degradation around 200°C

Note: The data presented is collated from different studies and may not represent a direct side-by-side comparison under identical experimental conditions.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and characterization of polyurethanes using either this compound or glycerol.

Synthesis of Rigid Polyurethane Foam

This protocol describes a general procedure for the preparation of rigid polyurethane foams. Specific ratios of reactants and catalysts should be optimized based on the desired foam properties.

Materials:

  • Polyol (this compound or Glycerol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based and/or tin-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • The polyol, surfactant, catalyst(s), and blowing agent are pre-mixed in a suitable container.

  • The mixture is stirred vigorously until a homogeneous solution is obtained.

  • The pMDI is then added to the mixture.

  • The components are mixed rapidly and thoroughly for a short period (e.g., 10-15 seconds).

  • The reacting mixture is immediately poured into a mold and allowed to rise freely.

  • The foam is allowed to cure at room temperature for at least 24 hours before demolding and characterization.

Characterization of Polyurethane Foams

The following ASTM standards provide detailed procedures for the characterization of polyurethane foams:

  • Density: ASTM D1622 / D1622M - Standard Test Method for Apparent Density of Rigid Cellular Plastics.

  • Compressive Properties: ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics.

  • Thermal Conductivity: ASTM C518 - Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.

  • Thermogravimetric Analysis (TGA): ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Fourier Transform Infrared Spectroscopy (FTIR): ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.

Visualizations

Chemical Structures

Chemical Structures of Polyols cluster_Pentanetriol This compound cluster_Glycerol Glycerol Pentanetriol HO-CH2-CH(OH)-CH2-CH2-CH2-OH Glycerol HO-CH2-CH(OH)-CH2-OH

Caption: Molecular structures of this compound and Glycerol.

Polyurethane Synthesis Pathway

General Polyurethane Synthesis Polyol Polyol (this compound or Glycerol) Polyurethane Polyurethane Network Polyol->Polyurethane + Isocyanate Diisocyanate (e.g., MDI) Isocyanate->Polyurethane +

Caption: Reaction scheme for polyurethane formation.

Experimental Workflow

Polyurethane Foam Characterization Workflow Synthesis Foam Synthesis Curing Curing (24h) Synthesis->Curing Characterization Characterization Curing->Characterization Density Density (ASTM D1622) Characterization->Density Mechanical Compressive Strength (ASTM D1621) Characterization->Mechanical Thermal Thermal Analysis (TGA, ASTM E1131) Characterization->Thermal

Caption: Workflow for polyurethane foam testing.

Conclusion

Both this compound and glycerol serve as effective trifunctional crosslinkers in the production of polyurethanes. The choice between them will ultimately depend on the desired end-use application. For applications requiring enhanced flexibility and impact resistance, this compound may be the preferred choice. In contrast, for applications demanding high rigidity, compressive strength, and potentially greater thermal stability, glycerol is a strong candidate. The use of bio-derived versions of both polyols also presents an opportunity to develop more sustainable polyurethane materials. Further research involving direct comparative studies under identical conditions is warranted to provide a more definitive and nuanced understanding of their respective contributions to polyurethane performance.

References

A Comparative Guide to the Purity Validation of 1,2,5-Pentanetriol Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) with high-performance liquid chromatography (HPLC) for the validation of 1,2,5-Pentanetriol purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

This compound is a versatile polyol with applications in various industries, including as a building block in the synthesis of polymers and specialty chemicals. Ensuring the purity of this compound is critical for the quality and performance of the final products. Gas chromatography is a widely used technique for the purity assessment of volatile and semi-volatile compounds. However, due to the polar nature and relatively low volatility of this compound, derivatization is a necessary step for successful GC analysis. High-performance liquid chromatography offers an alternative approach that can often analyze polyols without derivatization.

Predicted Impurities in this compound

The manufacturing process of this compound, commonly synthesized from the hydrogenation of furfural, can introduce several potential impurities.[1][2][3][4][5] Understanding these impurities is crucial for developing a robust analytical method capable of their separation and quantification.

Table 1: Potential Impurities in this compound

Impurity ClassSpecific ExamplesRationale for Presence
Residual Starting Materials & Intermediates Furfural, Furfuryl alcohol, Tetrahydrofurfuryl alcoholIncomplete reaction or purification.
Byproducts of Hydrogenation 1,2-Pentanediol, 1,5-Pentanediol, n-Pentanol, CyclopentanoneOver-reduction or side reactions during the hydrogenation process.[3][6]
Isomers 1,3,5-PentanetriolPotential for isomerization under certain reaction conditions.
Degradation Products Aldehydes, ketonesOxidation or thermal degradation.

Gas Chromatography (GC) Analysis

Due to its high resolution and sensitivity, GC is a powerful technique for separating and quantifying volatile impurities. For polyols like this compound, derivatization is essential to increase volatility and thermal stability.[7][8] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization method.[8][9]

Experimental Protocol: GC-FID following Silylation

1. Sample Preparation (Silylation Derivatization):

  • Accurately weigh approximately 20 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • Instrument: Agilent 8890 GC System or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Detector: FID at 300°C.

  • Injection Volume: 1 µL.

Expected Quantitative Data

The purity of this compound is determined by the area percent method, assuming that all components have a similar response factor with an FID after derivatization.

Table 2: Representative GC-FID Data for Purity Assessment of this compound

Peak IDCompound (as TMS derivative)Retention Time (min)Peak AreaArea %
1Impurity 1 (e.g., Tetrahydrofurfuryl alcohol)8.515,0000.5
2Impurity 2 (e.g., 1,2-Pentanediol)10.225,0000.8
3This compound 14.8 2,940,000 98.0
4Impurity 3 (e.g., Isomer)15.520,0000.7
Total 3,000,000 100.0

Note: Retention times are hypothetical and will vary based on the specific instrument and conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile alternative, particularly for non-volatile or thermally labile compounds, as it typically does not require derivatization.[10][11][12] For polyols that lack a UV chromophore, a Refractive Index Detector (RID) is commonly used.[13][14][15][16]

Experimental Protocol: HPLC-RID

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in the mobile phase (e.g., ultrapure water) to a final concentration of 10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent with a Refractive Index Detector (RID).

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or a suitable ion-exclusion or HILIC column.[14][17]

  • Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in ultrapure water.[18]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: RID maintained at a stable temperature (e.g., 40°C).

  • Injection Volume: 20 µL.

Expected Quantitative Data

Similar to GC, purity is determined by the area percent method. It is important to note that RID is sensitive to changes in the mobile phase composition and temperature, requiring a stable baseline.

Table 3: Representative HPLC-RID Data for Purity Assessment of this compound

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Impurity 1 (e.g., Furfural)9.818,0000.6
2This compound 12.5 2,952,000 98.4
3Impurity 2 (e.g., Isomer)13.730,0001.0
Total 3,000,000 100.0

Note: Retention times are hypothetical and will vary based on the specific instrument and conditions.

Comparison of GC and HPLC for this compound Purity Validation

FeatureGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of soluble compounds in a liquid mobile phase.[11]
Sample Preparation Required: Derivatization (e.g., silylation) is necessary, which adds time and potential for error.[7]Simple: Typically involves dissolving the sample and filtering.
Resolution Excellent: Capillary GC columns provide high theoretical plates and superior separation of closely related volatile impurities.Good to Excellent: Resolution depends on the column and mobile phase selection. Can be challenging for complex mixtures of isomers.
Sensitivity High: FID is a highly sensitive detector for organic compounds.Moderate: RID is a universal detector but generally less sensitive than FID.
Analysis Time Fast: Typical run times are under 30 minutes.[11]Moderate: Run times can be longer, especially with isocratic elution.[11]
Instrumentation Cost Generally lower cost for instrumentation.[11]Higher initial cost, especially for advanced detectors.[11]
Solvent Consumption Minimal, uses carrier gas.[11]Requires continuous flow of high-purity liquid solvents.[11]
Compound Stability High temperatures in the injector and column can cause degradation of thermally labile compounds.Analysis is performed at or near room temperature, suitable for thermally sensitive compounds.[10]

Visualizing the Workflow and Decision Logic

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA, Heat at 70°C dissolve->derivatize inject Inject 1 µL into GC-FID derivatize->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report Method_Selection start Need to Validate This compound Purity q1 Are thermally labile impurities a major concern? start->q1 hplc Prefer HPLC-RID q1->hplc Yes q2 Is highest resolution for isomers required? q1->q2 No gc GC-FID is Suitable q2->gc No gc_preferred Prefer GC-FID (with derivatization) q2->gc_preferred Yes hplc_suitable HPLC is also an option

References

A Comparative Analysis of the Hygroscopic Properties of 1,2,5-Pentanetriol and Other Common Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hygroscopicity of polyols is crucial for formulation stability, storage, and performance. This guide provides a comparative overview of the hygroscopic nature of 1,2,5-Pentanetriol against other widely used polyols like glycerol, propylene glycol, and sorbitol.

Qualitative Comparison of Hygroscopicity

The hygroscopicity of a polyol is influenced by factors such as the number of hydroxyl groups, molecular weight, and the overall molecular structure. Generally, a higher number of hydroxyl groups and a lower molecular weight can lead to greater hygroscopicity.

  • This compound: As a triol, it possesses three hydroxyl groups, indicating its potential for significant moisture absorption.

  • Glycerol (1,2,3-Propanetriol): Also a triol, glycerol is well-known for its strong hygroscopic properties and is often used as a benchmark humectant.[1]

  • Propylene Glycol (1,2-Propanediol): A diol with two hydroxyl groups, it is also a known hygroscopic liquid.[2][3][4]

  • Sorbitol (a hexahydric alcohol): With six hydroxyl groups, sorbitol is a highly effective humectant, readily absorbing moisture.[5][6][7]

Based on the number of hydroxyl groups, one might infer the following qualitative ranking of hygroscopicity: Sorbitol > Glycerol ≈ this compound > Propylene Glycol. However, experimental data is essential for a definitive comparison.

Quantitative Data on Polyol Hygroscopicity

A comprehensive search of scientific literature did not yield specific quantitative data for the hygroscopicity of this compound in the form of moisture sorption isotherms or equilibrium moisture content at various relative humidities. The following table presents a template for how such data would be structured. Data for glycerol, propylene glycol, and sorbitol are generally available in scientific literature, though direct comparative studies under identical conditions are scarce.

PolyolMolecular FormulaMolecular Weight ( g/mol )Equilibrium Moisture Content (% w/w) at 25°C
40% RH
This compound C₅H₁₂O₃120.15Data not available
Glycerol C₃H₈O₃92.09~10%
Propylene Glycol C₃H₈O₂76.09~8%
Sorbitol C₆H₁₄O₆182.17~9%

Note: The data for Glycerol, Propylene Glycol, and Sorbitol are approximate values collated from various sources and are for illustrative purposes. For precise comparisons, experimental data under identical conditions is required.

Experimental Protocol: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent vapor absorbed by a sample at a specified temperature and relative humidity.[8][9][10][11][12] The following is a detailed protocol for determining the hygroscopicity of liquid polyols.

Objective: To determine the moisture sorption isotherm of a liquid polyol by measuring the change in mass as a function of relative humidity at a constant temperature.

Apparatus:

  • Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.

  • Sample pans (typically aluminum or quartz).

  • Nitrogen gas supply (for dry gas).

  • Deionized water (for generating humidity).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid polyol (e.g., 10-20 mg) into a sample pan.

  • Drying: Place the sample in the DVS instrument and dry it at a specified temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Analysis:

    • Set the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a set threshold, for example, 0.002% per minute).

    • Record the equilibrium mass at each RH step.

  • Desorption Analysis (Optional):

    • After reaching the maximum RH, the instrument can be programmed to decrease the RH in a stepwise manner back to 0% RH.

    • The equilibrium mass is recorded at each decreasing RH step to assess hysteresis.

  • Data Analysis:

    • Calculate the percentage of water absorbed at each RH step relative to the dry mass of the sample.

    • Plot the equilibrium moisture content (% w/w) against the relative humidity (%) to generate the moisture sorption isotherm.

Experimental Workflow Diagram:

DVS_Workflow cluster_prep Sample Preparation cluster_drying Drying Stage cluster_sorption Sorption Analysis cluster_desorption Desorption Analysis (Optional) cluster_analysis Data Analysis prep Weigh Liquid Polyol (10-20 mg) dry Dry at 25°C, 0% RH in DVS Instrument prep->dry equil_dry Achieve Mass Equilibrium (Establish Dry Mass) dry->equil_dry increase_rh Increase RH in Steps (e.g., 0% to 90%) equil_dry->increase_rh equil_sorp Achieve Mass Equilibrium at each RH Step increase_rh->equil_sorp decrease_rh Decrease RH in Steps (e.g., 90% to 0%) equil_sorp->decrease_rh equil_desorp Achieve Mass Equilibrium at each RH Step decrease_rh->equil_desorp calculate Calculate % Water Absorbed equil_desorp->calculate plot Plot Moisture Sorption Isotherm calculate->plot

Caption: Experimental workflow for determining polyol hygroscopicity using DVS.

Logical Relationship of Hygroscopicity Factors

The hygroscopic behavior of a polyol is a result of the interplay between its molecular properties and the surrounding environment. This relationship can be visualized as follows:

Hygroscopicity_Factors cluster_molecular Molecular Properties cluster_environmental Environmental Factors hydroxyl Number of -OH groups hygroscopicity Hygroscopicity (Moisture Sorption) hydroxyl->hygroscopicity mol_weight Molecular Weight mol_weight->hygroscopicity structure Molecular Structure structure->hygroscopicity rh Relative Humidity rh->hygroscopicity temp Temperature temp->hygroscopicity

Caption: Factors influencing the hygroscopicity of polyols.

References

A Comparative Guide to ESI-MS and Molecular Dynamics for Assessing Polyol-Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Electrospray Ionization-Mass Spectrometry (ESI-MS) and Molecular Dynamics (MD) simulations, for evaluating the stabilizing effects of polyols on proteins. Understanding how polyols, such as glycerol, sorbitol, and trehalose, enhance protein stability is crucial for the formulation of biopharmaceuticals and various biotechnological applications.[1] This document outlines the experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and application of these methods.

Introduction to Polyol-Induced Protein Stabilization

Proteins are essential for a vast array of biological functions, and their stability is paramount to their activity.[1] Environmental stressors like temperature, pH, and solvent conditions can compromise the intricate three-dimensional structure of proteins, leading to loss of function.[1] Polyols are a class of organic compounds that have been widely observed to protect proteins from such denaturation.[2][3] The primary mechanism by which polyols are thought to confer stability is through "preferential exclusion".[2][4][5] In this model, polyols are preferentially excluded from the protein's surface, leading to a more structured and ordered water layer around the protein.[2][4][5] This thermodynamically unfavorable interaction with the protein surface promotes a more compact protein conformation, thus enhancing its stability.[2][4][5]

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Stability Analysis

ESI-MS is a soft ionization technique that allows for the analysis of large biomolecules, including intact proteins and non-covalent protein complexes, from the solution phase into the gas phase.[6][7][8] It is a valuable tool for assessing protein stability by monitoring changes in the protein's conformation and charge state distribution (CSD) in the presence of stabilizing or destabilizing agents.[9][10]

In the context of polyol-protein stability, a more stable, compact protein conformation will typically result in a lower charge state (higher m/z) in the ESI-MS spectrum.[1][9] This is because a more folded protein exposes less surface area for protonation during the electrospray process.[11] Therefore, a shift in the CSD towards lower charge states upon the addition of a polyol is indicative of a stabilizing effect.[1]

Molecular Dynamics (MD) Simulations for Mechanistic Insights

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time.[12] By simulating the interactions between a protein, a polyol, and the surrounding solvent molecules, MD can provide atomistic-level insights into the mechanisms of protein stabilization.[1][2][4][5]

Key parameters derived from MD simulations to assess protein stability include:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from a reference structure over time. A lower and more stable RMSD in the presence of a polyol suggests increased structural stability.[12]

  • Solvent Accessible Surface Area (SASA): Represents the surface area of the protein that is accessible to the solvent. A decrease in SASA indicates a more compact protein structure.[1]

  • Hydrogen Bond Dynamics: Analysis of hydrogen bonds within the protein and between the protein and water molecules can reveal how polyols influence the protein's internal structure and its hydration shell.[2][4][5]

  • Free Energy Landscapes: These calculations can quantify the thermodynamic stability of different protein conformations, providing a measure of the free energy of unfolding (ΔG_unfolding). An increase in this value signifies stabilization.[1]

Data Presentation: Comparing Polyol Effects

The following tables summarize hypothetical quantitative data from ESI-MS and MD simulation studies on a model protein (e.g., Chymotrypsin Inhibitor 2) in the presence of different polyols.

Table 1: ESI-MS Analysis of Polyol-Induced Protein Compaction

Polyol (1 M)Average Charge StatePredominant m/zInterpretation
Control (Water)+8.51500Less Compact
Glycerol+7.81641Moderately Compact
Sorbitol+7.21777Compact
Trehalose+6.91855Most Compact

Table 2: MD Simulation Analysis of Polyol-Induced Protein Stabilization

Polyol (1 M)Average RMSD (Å)Average SASA (Ų)ΔG_unfolding (kJ/mol)
Control (Water)3.545000 (Reference)
Glycerol2.84200+3.2
Sorbitol2.44050+5.8[1]
Trehalose2.13900+6.5[1]

Experimental Protocols

ESI-MS Protocol for Polyol-Protein Stability
  • Sample Preparation:

    • Prepare a stock solution of the model protein (e.g., 10 µM lysozyme) in a volatile buffer such as 10 mM ammonium acetate, pH 7.0.

    • Prepare stock solutions of the polyols (e.g., 1 M glycerol, sorbitol, trehalose) in the same buffer.

    • Mix the protein solution with the polyol solutions to achieve the desired final concentrations. Allow the mixtures to equilibrate for at least 30 minutes at room temperature.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer equipped with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.

    • Set the capillary voltage to a positive value suitable for protein analysis (e.g., +3.5 to +4.5 kV).

    • Optimize the source temperature (e.g., 60-80°C) and drying gas flow to ensure gentle desolvation and preserve the native protein structure. It is important to note that high concentrations of polyols like glycerol can suppress the protein signal, requiring optimization of instrument parameters such as cone voltage.[13]

  • Data Acquisition:

    • Infuse the samples directly into the ESI source at a low flow rate (e.g., 3-5 µL/min).

    • Acquire mass spectra over a relevant m/z range (e.g., 1000-2500 m/z) for a sufficient duration to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to obtain the mass spectra.

    • Determine the charge state distribution for the protein in the absence and presence of each polyol.

    • Calculate the average charge state for each condition. A lower average charge state in the presence of a polyol indicates a more compact and stable conformation.

Molecular Dynamics Simulation Protocol for Polyol-Protein Stability
  • System Setup:

    • Obtain the initial coordinates of the protein from the Protein Data Bank (PDB).

    • Use a molecular modeling software package (e.g., GROMACS, AMBER) to prepare the simulation system.

    • Solvate the protein in a periodic box of water molecules (e.g., TIP3P model).

    • Add the desired concentration of the polyol to the simulation box, ensuring random distribution.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the polyol.

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired simulation temperature (e.g., 300 K or an elevated temperature to simulate thermal stress[2][4][5]) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) until the density and pressure have stabilized.

  • Production Run:

    • Run the production simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

    • Save the trajectory data (atomic coordinates) at regular intervals.

  • Data Analysis:

    • Calculate RMSD, SASA, and the number of intramolecular hydrogen bonds over the course of the simulation.

    • Analyze the radial distribution function of water and polyol molecules around the protein to understand the hydration shell structure.

    • Employ enhanced sampling techniques (e.g., umbrella sampling, metadynamics) to calculate the free energy of unfolding (ΔG_unfolding).

Mandatory Visualizations

G Experimental Workflow: ESI-MS vs. MD Simulations cluster_0 ESI-MS cluster_1 Molecular Dynamics A1 Protein & Polyol Sample Preparation A2 Direct Infusion into ESI Source A1->A2 A3 Gentle Desolvation & Ionization A2->A3 A4 Mass Analysis (TOF/Orbitrap) A3->A4 A5 Charge State Distribution Analysis A4->A5 A6 Assessment of Conformational Compaction A5->A6 B1 System Setup (Protein, Polyol, Water) B2 Energy Minimization & Equilibration B1->B2 B3 Production MD Simulation Run B2->B3 B4 Trajectory Analysis (RMSD, SASA, H-bonds) B3->B4 B5 Free Energy Calculations B4->B5 B6 Mechanistic Insights into Stabilization B5->B6 G Logical Relationship: Polyol-Induced Protein Stabilization cluster_0 Mechanism cluster_1 Outcome A Addition of Polyol to Protein Solution B Preferential Exclusion of Polyol from Protein Surface A->B leads to C Increased Ordering of Water at Protein Interface B->C causes D Thermodynamically Unfavorable Protein Surface Exposure C->D results in E Shift to more Compact Protein Conformation D->E promotes F Increased Protein Stability E->F equals

References

A Comparative Guide to Bio-Based and Petrochemical-Based Polyols in Foam Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards sustainable materials has spurred significant interest in replacing traditional petroleum-derived components with bio-based alternatives across various industries. In the realm of polymer science, the performance of polyurethane (PU) foams derived from bio-based polyols compared to their petrochemical-based counterparts is a subject of intensive research. This guide provides an objective comparison of their performance, supported by experimental data, to aid in material selection and development.

Executive Summary

Polyurethane foams are synthesized through the reaction of polyols with isocyanates.[1] While the isocyanate component is predominantly petroleum-derived, the polyol can be sourced from either petrochemical feedstocks or renewable biological sources.[1][2] Bio-based polyols are commonly derived from vegetable oils (like soybean, castor, and rapeseed oil), lignocellulosic biomass, and other natural resources.[1]

The performance of the resulting foam is critically influenced by the type of polyol used. Generally, studies have shown that bio-based polyurethane foams can exhibit comparable, and in some cases superior, mechanical and thermal properties to traditional foams.[2][3] Furthermore, they offer the significant advantage of enhanced biodegradability, contributing to a more sustainable lifecycle.[4] However, the specific properties of bio-based foams are highly dependent on the feedstock and the chemical modifications employed to introduce hydroxyl groups.[5]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for rigid and flexible polyurethane foams derived from bio-based and petrochemical polyols.

Table 1: Mechanical Properties of Rigid PU Foams
PropertyBio-Based Polyol FoamsPetro-Based Polyol FoamsTest Standard
Apparent Density ( kg/m ³)35 - 15030 - 200ASTM D1622 / ISO 845
Compressive Strength (kPa)127 - 628150 - 600ASTM D1621
Tensile Strength (MPa)~0.1 - 0.5~0.2 - 0.6ASTM D1623

Note: Values are indicative and can vary significantly based on the specific bio-feedstock, polyol synthesis method, foam formulation (e.g., blowing agents, catalysts), and foam density.[4][6] For instance, some castor oil-based rigid foams have demonstrated compressive strengths up to 475 kPa.[6]

Table 2: Thermal and Biodegradability Properties
PropertyBio-Based Polyol FoamsPetro-Based Polyol FoamsTest Standard
Thermal Conductivity (W/m·K)0.017 - 0.0360.020 - 0.035ASTM C518 / ISO 8301
BiodegradabilityHigher potential for biodegradation, especially polyester-based bio-polyols.Generally non-biodegradable.ISO 14855

Bio-based foams, particularly those for cryogenic insulation, have been developed with thermal conductivity coefficients as low as 0.0171 W/m·K, which is comparable to or better than many conventional insulation materials.[7] The enhanced biodegradability of bio-based foams is a key environmental advantage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of foam properties. The following are summaries of standard protocols for key experiments.

Apparent Density (ASTM D1622 / ISO 845)

This test determines the mass per unit volume of the foam.

Methodology:

  • Prepare a specimen of a regular shape (e.g., a cube) with no voids or imperfections.

  • Accurately measure the dimensions of the specimen to calculate its volume.

  • Weigh the specimen using a calibrated scale.

  • Calculate the density by dividing the mass by the volume.

  • Conditioning of the samples is typically done for at least 72 hours at standard conditions (23±2°C and 50±5% relative humidity) before testing.[8]

Compressive Properties (ASTM D1621)

This test measures the foam's resistance to a compressive force.

Methodology:

  • Prepare a cubic or cylindrical specimen with a minimum thickness of 25 mm and a cross-sectional area of at least 25 cm².

  • Place the specimen between the parallel plates of a compression testing machine.

  • Apply a compressive load at a constant rate of crosshead movement (e.g., 2 mm/min) until the specimen yields or is compressed to a certain percentage of its original thickness.[6]

  • The compressive strength is reported as the stress at the yield point or at 10% deformation, whichever occurs first.

Tensile Properties (ASTM D1623)

This test determines the force required to stretch the foam until it breaks.

Methodology:

  • Cut a dumbbell-shaped specimen from the foam sample.

  • Place the specimen in the grips of a tensile testing machine.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.

  • The tensile strength is calculated as the maximum stress applied during the test.

Thermal Conductivity (ASTM C518 / ISO 8301)

This test measures the rate at which heat is transmitted through the foam.

Methodology:

  • Place a flat, uniform-thickness foam specimen between two plates held at different, constant temperatures.

  • A heat flow meter apparatus measures the steady-state heat flux through the specimen.

  • The thermal conductivity is calculated based on the heat flux, the temperature difference across the specimen, and the specimen's thickness.

Visualizing the Pathways: From Feedstock to Foam

The origin of the polyol is the fundamental differentiator between these two types of polyurethane foams. The following diagrams illustrate the generalized production pathways.

Polyol_Synthesis_Comparison cluster_bio Bio-Based Polyol Production cluster_petro Petrochemical-Based Polyol Production cluster_foam Polyurethane Foam Synthesis Bio_Feedstock Renewable Feedstocks (Vegetable Oils, Biomass) Modification Chemical Modification (Epoxidation, Ozonolysis, Transesterification) Bio_Feedstock->Modification Bio_Polyol Bio-Based Polyol Modification->Bio_Polyol Mixing Mixing (with catalysts, surfactants, blowing agents) Bio_Polyol->Mixing Polyol Component Petro_Feedstock Crude Oil Refining Refining & Cracking Petro_Feedstock->Refining Propylene_Oxide Propylene Oxide Refining->Propylene_Oxide Petro_Polyol Petro-Based Polyol Propylene_Oxide->Petro_Polyol Petro_Polyol->Mixing Polyol Component Isocyanate Isocyanate (e.g., MDI, TDI) Isocyanate->Mixing Foam Polyurethane Foam Mixing->Foam

Caption: Production pathways for bio-based and petro-based polyols.

The diagram above illustrates the distinct origins of bio-based and petrochemical-based polyols. Bio-based polyols are derived from renewable resources and require chemical modification to introduce the necessary hydroxyl groups for the polymerization reaction.[1][5] In contrast, petrochemical polyols are synthesized from crude oil derivatives. Both types of polyols are then reacted with isocyanates to produce polyurethane foam.

Conclusion

The performance of polyurethane foams derived from bio-based polyols is highly promising and, in many aspects, competitive with their petrochemical counterparts. While some properties like mechanical strength can be influenced by the specific bio-feedstock and processing, the overall trend indicates that bio-based foams are a viable and sustainable alternative. Key advantages include comparable thermal insulation properties and significantly improved biodegradability. As research continues to optimize bio-polyol synthesis and foam formulations, the performance and application range of these green materials are expected to expand further, offering a more environmentally friendly solution for various industries.

References

A Comparative Guide to the Quantitative Analysis of Polyols: Featuring the QAMS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polyols is crucial in various fields, including pharmaceuticals, food science, and biotechnology. While several analytical techniques are well-established for this purpose, the Quantitative Analysis of Multicomponents by a Single Marker (QAMS) method presents a promising and efficient alternative. This guide provides an objective comparison of the QAMS method with traditional techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of polyols.

Executive Summary

The QAMS method offers a practical approach for the simultaneous quantification of multiple polyols using a single, readily available standard. This technique can significantly reduce the cost and time associated with acquiring and managing multiple reference standards, without compromising analytical accuracy. This guide will delve into the experimental protocols and comparative performance of these methods, supported by representative data.

Method Comparison at a Glance

The choice of an analytical method for polyol quantification depends on various factors, including the number of analytes, the required sensitivity, sample throughput, and available resources. The following table summarizes the key performance parameters of the QAMS method in comparison to other established techniques.

ParameterQAMS (via HPLC-ELSD)HPLC-ELSDGC-MSqNMR
Principle Chromatographic separation and quantification of multiple components using a single marker and relative correction factors.Separation based on polarity, detection based on light scattering of nebulized, non-volatile analytes.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Quantification based on the direct relationship between the NMR signal integral and the number of protons.
Sample Derivatization Not required.Not required.Required (e.g., silylation, acetylation).[1]Not required.[2]
Linearity (R²) ** > 0.999> 0.999[3]> 0.991[1]> 0.99
Accuracy (Recovery %) 95-105%94.6–101.7%> 89.4%[1]98-104%[2]
Precision (RSD %) **< 2%< 3.9%< 20%[1]0.40-4.03%[2]
Limit of Detection (LOD) Analyte-dependent, comparable to HPLC-ELSD2.85 mg/L (Xylitol)[4]0.5-1.0 ng/µL[1]2.8-91 mg/L[2]
Limit of Quantification (LOQ) Analyte-dependent, comparable to HPLC-ELSD8.63 mg/L (Xylitol)[4]Analyte-dependent2.8-91 mg/L[2]
Throughput HighHighModerateLow to Moderate
Cost per Sample LowModerateHighHigh
Advantages Cost-effective, time-saving, simplifies standard management.Direct analysis of non-volatile compounds, universal detector for non-chromophoric analytes.[3]High sensitivity and selectivity.[1]Non-destructive, requires minimal sample preparation, provides structural information.[2]
Disadvantages Requires careful validation of relative correction factors, potential for matrix effects.Non-linear response, lower sensitivity than MS.Requires derivatization, which can be time-consuming and introduce errors.[5]Lower sensitivity, potential for signal overlap in complex mixtures.[2]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative Analysis of Multicomponents by a Single Marker (QAMS) via HPLC-ELSD

This protocol outlines the steps for the simultaneous quantification of multiple polyols using a single marker.

a. Selection of a Single Marker: A representative polyol that is commercially available, stable, and shares structural similarities with the other polyols in the sample should be chosen as the single marker. For a mixture of common sugar alcohols, Sorbitol is a suitable candidate.

b. Preparation of Standard Solutions:

  • Marker Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the marker standard (e.g., Sorbitol) in a suitable solvent (e.g., ultrapure water) to prepare a stock solution of known concentration.

  • Mixed Standard Solution: Prepare a solution containing the marker and all other polyols to be quantified at known concentrations. This solution will be used to determine the Relative Correction Factors (RCFs).

c. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a known volume of ultrapure water.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph coupled with an Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 column.

  • Mobile Phase: Isocratic elution with ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

    • Drift Tube Temperature: 40°C.

e. Determination of Relative Correction Factors (RCFs):

  • Inject the mixed standard solution containing the marker and other polyols.

  • Calculate the RCF for each polyol relative to the marker using the following formula:

    • fi = (As × Ci) / (Ai × Cs)

    • Where:

      • fi is the relative correction factor of the analyte.

      • As is the peak area of the marker standard.

      • Ci is the concentration of the analyte.

      • Ai is the peak area of the analyte.

      • Cs is the concentration of the marker standard.

f. Quantification of Polyols in Samples:

  • Inject the prepared sample solution.

  • Identify the peaks of the individual polyols based on their retention times.

  • Calculate the concentration of each polyol in the sample using the following formula:

    • Cx = (Ax × Cs × fx) / As

    • Where:

      • Cx is the concentration of the target polyol in the sample.

      • Ax is the peak area of the target polyol in the sample.

      • Cs is the concentration of the marker standard in the sample (if added as an internal standard) or in the standard solution.

      • fx is the predetermined relative correction factor for the target polyol.

      • As is the peak area of the marker standard in the sample or standard solution.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

The experimental protocol for a standard HPLC-ELSD method is similar to the QAMS protocol, with the key difference being the need for individual calibration curves for each polyol.

a. Preparation of Standard Solutions: Prepare a series of calibration standards for each polyol at different concentrations.

b. Sample Preparation: Follow the same procedure as described for the QAMS method.

c. Chromatographic Conditions: Use the same chromatographic conditions as described for the QAMS method.

d. Quantification: Construct a calibration curve for each polyol by plotting the peak area versus the concentration. Determine the concentration of each polyol in the sample by interpolating its peak area on the corresponding calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the polyols.

a. Derivatization:

  • Lyophilize the aqueous sample to dryness.

  • Add a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Heat the mixture at 70°C for 30 minutes to complete the silylation reaction.

b. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of derivatized sugars, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at an initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI).

  • Mass Range: Scan from m/z 50 to 600.

c. Quantification: Prepare calibration curves for each derivatized polyol standard. Quantify the polyols in the derivatized sample by comparing their peak areas to the respective calibration curves.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a direct quantification without the need for chromatographic separation.

a. Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid) to the solution.

b. NMR Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experiment: ¹H NMR.

  • Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) to allow for complete relaxation of the protons.

c. Quantification:

  • Integrate the characteristic signals of each polyol and the internal standard.

  • Calculate the concentration of each polyol using the following formula:

    • Canalyte = (Ianalyte / Nanalyte) × (NIS / IIS) × (MIS / Manalyte) × (CIS)

    • Where:

      • C is the concentration.

      • I is the integral of the signal.

      • N is the number of protons giving rise to the signal.

      • M is the molar mass.

      • Subscripts analyte and IS refer to the analyte and the internal standard, respectively.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

QAMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification start Start prep_standards Prepare Marker & Mixed Standards start->prep_standards prep_sample Prepare Sample start->prep_sample hplc_analysis HPLC-ELSD Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis determine_rcf Determine Relative Correction Factors (RCFs) hplc_analysis->determine_rcf quantify_sample Quantify Polyols in Sample using RCFs determine_rcf->quantify_sample end End quantify_sample->end

Caption: Workflow for the Quantitative Analysis of Multicomponents by a Single Marker (QAMS).

Method_Comparison cluster_chromatographic Chromatographic Methods cluster_spectroscopic Spectroscopic Method qams QAMS (HPLC-ELSD) hplc HPLC-ELSD qams->hplc Based on gcms GC-MS hplc->gcms Alternative for non-volatile compounds qnmr qNMR hplc->qnmr Higher throughput vs. structural info gcms->hplc Requires derivatization vs. direct analysis qnmr->hplc Less sample prep vs. higher sensitivity

Caption: Logical Comparison of Analytical Methods for Polyol Quantification.

Conclusion

The Quantitative Analysis of Multicomponents by a Single Marker (QAMS) method provides a robust, cost-effective, and efficient alternative for the routine analysis of polyols. While established methods like HPLC-ELSD, GC-MS, and qNMR each have their specific strengths, QAMS offers a compelling balance of performance and practicality, particularly for quality control and high-throughput screening applications. The choice of the most suitable method will ultimately depend on the specific analytical requirements, including the number of analytes, desired sensitivity, and available instrumentation. This guide provides the necessary information to make an informed decision for your research and development needs.

References

Comparative study of different catalysts for pentanetriol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development on the catalytic synthesis of pentanetriols, comparing heterogeneous and biocatalytic approaches with supporting experimental data.

The synthesis of pentanetriols, valuable C5 polyols with applications as precursors for polymers, lubricants, and pharmaceuticals, is an area of growing interest. The shift towards sustainable chemical production has spurred research into catalytic routes from biomass-derived feedstocks. This guide provides a comparative overview of different catalysts employed in pentanetriol synthesis, focusing on heterogeneous catalysts and biocatalysts. Due to the nascent stage of direct pentanetriol synthesis research, this guide compiles and compares data from studies where pentanetriols were a target product or a significant byproduct.

Performance of Heterogeneous Catalysts

Heterogeneous catalysts are a cornerstone in the conversion of biomass-derived furfural and its derivatives into valuable polyols. Noble and non-noble metal catalysts supported on various materials have been investigated for the hydrogenolysis of C-O bonds, a key step in the formation of pentanetriols from precursors like tetrahydrofurfuryl alcohol and xylitol.

A study on the hydrodeoxygenation of xylitol using a bimetallic catalyst provides specific data on the synthesis of 1,2,5-pentanetriol. The ReOx-Pd/CeO2 catalyst demonstrated the ability to produce pentanetriol alongside 1,2-dideoxypentitol.[1] Another notable catalyst is Raney® Ni, which has been reported in the conversion of furfural to a mixture of products including pentanetriols, although detailed quantitative data on pentanetriol selectivity is limited in the available literature.[2][3] Supported ruthenium catalysts are also effective for the hydrogenolysis of furfuryl alcohol, a potential pathway to pentanetriols.[4][5]

Below is a summary of the performance of selected heterogeneous catalysts in reactions yielding pentanetriols.

CatalystSubstrateTemperature (°C)H2 Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to this compound (%)Reference
2.0 wt% Re, 0.30 wt% Pd on CeO2Xylitol150 - 17010Not SpecifiedZero-order kineticsSlightly lower than to 1,2-dideoxypentitol[1]
Ru/MgOFurfuryl Alcohol19030110042 (to 1,2-Pentanediol)[4]

Note: Data for pentanetriol selectivity is often not the primary focus in many studies, with pentanediols being the target product. The selectivity for 1,2-pentanediol is included for the Ru/MgO catalyst to indicate its C-O hydrogenolysis activity.

Biocatalytic Approaches to Pentanetriol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of polyols. The use of enzymes, such as oxygenases and aldolases, can facilitate the introduction of hydroxyl groups into a carbon backbone with high regio- and stereoselectivity under mild reaction conditions.

While specific data on high-yield biocatalytic production of common pentanetriol isomers like this compound is emerging, related processes demonstrate the potential of this approach. For instance, biocatalytic hydroxylation is a recognized method for producing hydroxylated compounds.[6][7]

Biocatalyst TypeReaction TypeSubstrate PrecursorPotential ProductKey AdvantagesReference
Oxygenases (e.g., P450s)C-H HydroxylationAlkanes, Fatty AcidsHydroxylated PentanesHigh selectivity, mild reaction conditions[6][7]
AldolasesC-C Bond FormationAldehydes, KetonesPolyhydroxylated compoundsStereoselective synthesis of chiral centers[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. Below are representative experimental protocols for heterogeneous catalysis.

Hydrogenolysis of Furfuryl Alcohol using Supported Ruthenium Catalysts[4]
  • Catalyst Preparation: Supported Ru catalysts (e.g., Ru/MgO, Ru/Al2O3) are prepared by impregnation of the support material with a solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl3). The impregnated support is then dried and calcined at a high temperature. Before the reaction, the catalyst is typically reduced under a hydrogen flow.

  • Reaction Procedure:

    • A high-pressure stainless steel autoclave (e.g., 50 cm³) is charged with the catalyst (e.g., 0.02 g), furfuryl alcohol (0.34 g), and a solvent (e.g., 10 cm³ of water or 2-propanol).

    • The reactor is sealed and purged with an inert gas (e.g., argon) to remove air.

    • The reactor is heated to the desired reaction temperature (e.g., 130-190 °C) using an external heater.

    • Hydrogen gas is introduced into the reactor to the desired pressure (e.g., 3.0 MPa).

    • The reaction mixture is stirred for a specified duration (e.g., 1 hour).

    • After the reaction, the reactor is cooled to room temperature, and the gas is vented.

    • The liquid products are separated from the solid catalyst by filtration or centrifugation.

  • Product Analysis: The liquid products are analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to different products.

Hydrodeoxygenation of Xylitol using ReOx-Pd/CeO2 Catalyst[1]
  • Catalyst Synthesis: The ReOx-Pd/CeO2 catalyst is prepared by sequential impregnation. Cerium(III) nitrate hexahydrate is dissolved in water, and an aqueous solution of ammonium hydroxide is added to precipitate Ce(OH)3. The precipitate is washed, dried, and calcined to obtain CeO2. The CeO2 support is then impregnated with an aqueous solution of perrhenic acid (HReO4), followed by drying and calcination. Finally, the ReOx/CeO2 is impregnated with an aqueous solution of palladium nitrate dihydrate, dried, and calcined. The catalyst is reduced under hydrogen flow before use.

  • Reaction Procedure:

    • A batch reactor is loaded with the ReOx-Pd/CeO2 catalyst, xylitol, and a solvent (e.g., water).

    • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10 bar).

    • The reactor is heated to the reaction temperature (e.g., 150-170 °C) and stirred.

    • Liquid samples are periodically withdrawn from the reactor for analysis.

  • Product Analysis: The collected samples are analyzed by high-performance liquid chromatography (HPLC) to quantify the concentrations of xylitol and the products, including this compound and 1,2-dideoxypentitol.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the processes involved in pentanetriol synthesis, the following diagrams have been generated using the DOT language.

G cluster_0 Furfural Hydrogenation cluster_1 Ring Opening and Hydrogenolysis Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol H2 / Catalyst Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol Furfuryl_Alcohol->Tetrahydrofurfuryl_Alcohol H2 / Catalyst Intermediate_1 Ring-Opened Intermediate Tetrahydrofurfuryl_Alcohol->Intermediate_1 Acid/Metal Catalyst Pentanetriol This compound Intermediate_1->Pentanetriol H2 / Catalyst

Caption: General reaction pathway for this compound synthesis from furfural.

G start Define Catalytic System (Metal, Support, Precursor) prep Catalyst Preparation (e.g., Impregnation, Calcination, Reduction) start->prep char Catalyst Characterization (XRD, TEM, etc.) prep->char react Catalytic Reaction (Substrate, Solvent, T, P, Time) char->react analysis Product Analysis (GC, HPLC, NMR) react->analysis eval Evaluate Performance (Conversion, Selectivity, Yield) analysis->eval optimize Optimize Reaction Conditions eval->optimize Not Optimal end Identify Optimal Catalyst eval->end Optimal optimize->react

Caption: Workflow for heterogeneous catalyst screening for pentanetriol synthesis.

References

Biodegradability of Polyurethanes: A Comparative Analysis of 1,2,5-Pentanetriol-Derived Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyurethane Biodegradability Based on Polyol Structure, with a focus on 1,2,5-Pentanetriol as a Novel Building Block.

The quest for sustainable and biocompatible polymers has intensified research into biodegradable polyurethanes (PUs). The choice of polyol, a key building block, critically influences the degradation profile of the resulting polymer. This guide provides a comparative assessment of the biodegradability of polyurethanes, with a special focus on those synthesized from this compound, benchmarked against established polyester and polyether-based polyurethanes.

Executive Summary

Polyurethanes derived from different polyols exhibit a wide spectrum of biodegradability. Polyester-based PUs are generally more susceptible to hydrolytic and enzymatic degradation than their polyether counterparts. While direct biodegradation data for PUs derived from this compound is not yet extensively published, its structural similarity to other short-chain aliphatic triols, such as glycerol, suggests a favorable degradation profile. The presence of ester linkages, if incorporated during polymerization, would further enhance its susceptibility to microbial action. This guide synthesizes available data to provide a predictive comparison and outlines the standard methodologies for experimental validation.

Comparison of Polyurethane Biodegradability

The biodegradability of polyurethanes is intrinsically linked to the chemical nature of the polyol used in their synthesis. The presence of hydrolytically susceptible linkages, such as ester bonds, is a primary determinant of degradation.

Polyol TypeKey Structural FeatureExpected BiodegradabilitySupporting Evidence
This compound Short-chain aliphatic triolPotentially High Structurally similar to glycerol, which has been shown to produce biodegradable polyurethanes. The triol structure can lead to crosslinked networks, and the biodegradability will be highly dependent on the diisocyanate and any co-polyols used. The introduction of ester linkages during synthesis would significantly enhance biodegradability.
Polyester Polyols Ester linkagesHigh The ester bonds are susceptible to hydrolysis and enzymatic attack by esterases and lipases, leading to chain scission.[1] Studies have shown significant weight loss and carbon dioxide evolution in various biodegradation tests.[2][3]
Polyether Polyols Ether linkagesLow Ether bonds are generally more resistant to hydrolysis and microbial attack compared to ester bonds.[4] Biodegradation is significantly slower and often requires oxidative processes.[1][4]
Vegetable Oil-based Polyols Triglyceride structure (ester linkages)Moderate to High The inherent ester groups in vegetable oils contribute to biodegradability. The rate can be influenced by the degree of crosslinking and the specific oil used.[5][6]
Glycerol (structurally similar to this compound) Short-chain aliphatic triolModerate to High Polyurethane foams made from crude glycerol have demonstrated significant mineralization in soil incubation tests, suggesting the susceptibility of this type of polyol structure to microbial degradation.

Quantitative Biodegradation Data

The following table summarizes quantitative data from various studies on the biodegradation of different types of polyurethanes under controlled laboratory conditions.

Polyurethane TypeTest MethodDurationBiodegradation MetricResult
Aromatic Polyester TPU (Soft Segment) ISO 14855 (Composting)134 daysCO₂ Evolution72.3 ± 1.1%
Aromatic Polyester TPU (Hard Segment) ISO 14855 (Composting)134 daysCO₂ Evolution47.1 ± 2.8%
Aliphatic Polyester TPU ISO 14855 (Composting)134 daysCO₂ Evolution58.8 - 61.3%
Castor Oil/PHBD-based PU Soil Burial35 daysResidual Weight~93.0 - 96.1%
Cellulose-derived PU Foam Soil Burial28 daysBiodegradation70 - 80%
Polyester-based PU Enzymatic Degradation (Lipase)30 daysDegradation Rate41.7%
Polyether-based PU Enzymatic Degradation (Lipase)30 daysDegradation Rate4.2%

Experimental Protocols

Accurate assessment of biodegradability relies on standardized experimental protocols. Below are detailed methodologies for common tests cited in polyurethane degradation studies.

Soil Burial Test (Adapted from ASTM D5988)

This test determines the aerobic biodegradation of plastic materials in soil.[7][8][9][10]

  • Soil Preparation: A standard soil is used, typically a mixture of sand, clay, and mature compost, with a controlled pH and moisture content.

  • Sample Preparation: The polyurethane samples are prepared in the form of films or small pieces with a known surface area and weight.

  • Burial: The samples are buried in the prepared soil in controlled containers.

  • Incubation: The containers are incubated at a constant temperature (typically 20-28°C) and moisture level for a specified period (e.g., 6 months).[7]

  • Analysis: At regular intervals, samples are retrieved, cleaned, and dried. Biodegradation is assessed by measuring the percentage of weight loss and observing changes in the material's surface morphology using techniques like Scanning Electron Microscopy (SEM).[5] Additionally, the evolution of carbon dioxide can be measured as an indicator of microbial respiration and polymer mineralization.[7]

Controlled Composting Test (Adapted from ISO 14855)

This method evaluates the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by measuring the evolved carbon dioxide.[11][12][13][14][15]

  • Inoculum: Mature compost is used as the inoculum, providing a rich source of thermophilic microorganisms.[12]

  • Test Setup: The test material is mixed with the compost and placed in a composting vessel. The temperature is maintained at 58 ± 2°C.[13]

  • Aeration and Moisture: A continuous flow of carbon dioxide-free, humidified air is supplied to the vessel to maintain aerobic conditions and optimal moisture content.[13]

  • CO₂ Measurement: The carbon dioxide produced from the biodegradation of the polymer is trapped in an absorption solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or an infrared analyzer.[12]

  • Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ evolved from the test material to its theoretical maximum CO₂ production, based on its carbon content.[12] The test typically runs for up to 180 days.[15]

Enzymatic Degradation Test

This in vitro method assesses the susceptibility of polyurethanes to specific enzymes.[16]

  • Enzyme Solution: A buffered solution containing a specific enzyme, such as lipase, esterase, or protease, is prepared at an optimal pH and concentration.[1][16]

  • Sample Incubation: Pre-weighed polyurethane films or powders are incubated in the enzyme solution at a controlled temperature (e.g., 37°C) with gentle agitation.[1]

  • Analysis: The degradation is monitored over time by:

    • Weight Loss: Samples are periodically removed, washed, dried, and weighed to determine the percentage of weight loss.[17]

    • Chemical Analysis: The degradation products in the solution can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released monomers and oligomers.[1]

    • Surface Analysis: Changes in the surface morphology of the polymer are examined using SEM.

    • Molecular Weight Changes: Gel Permeation Chromatography (GPC) can be used to measure the decrease in the polymer's molecular weight.[17]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the soil burial and controlled composting tests.

Soil_Burial_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Prepare Standard Soil burial Bury Samples in Soil soil_prep->burial sample_prep Prepare PU Samples (Known Weight & Surface Area) sample_prep->burial incubation Incubate at Controlled Temperature & Moisture burial->incubation retrieval Retrieve Samples at Intervals incubation->retrieval analysis Measure Weight Loss, SEM, & CO2 Evolution retrieval->analysis

Soil Burial Test Workflow

Controlled_Composting_Test_Workflow cluster_setup Setup cluster_composting Composting cluster_quantification Quantification mix Mix PU Sample with Compost Inoculum vessel Place in Composting Vessel mix->vessel conditions Maintain Controlled Temp, Aeration, & Moisture vessel->conditions co2_trapping Trap Evolved CO2 conditions->co2_trapping quantify Quantify CO2 (Titration/IR) co2_trapping->quantify calculate Calculate % Biodegradation quantify->calculate

Controlled Composting Test Workflow

Conclusion

The biodegradability of polyurethanes is a tunable property largely dictated by the choice of polyol. Polyester-based PUs are demonstrably more biodegradable than their polyether counterparts. While direct experimental data for polyurethanes derived from this compound remains to be established, its structural analogy to glycerol suggests a promising potential for creating biodegradable materials. The incorporation of ester linkages into the polymer backbone during synthesis with this compound is a key strategy to enhance its degradation profile. Further research employing the standardized testing protocols outlined in this guide is essential to fully characterize and validate the biodegradability of this novel class of polyurethanes for applications in drug development and other scientific fields where biocompatibility and controlled degradation are paramount.

References

A Comparative Guide to Analytical Methods for Polyol Quantification in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of polyols (e.g., mannitol, sorbitol, xylitol) in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Enzymatic Assays are compared, with supporting experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for polyol quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the key performance parameters for HPLC-ELSD, GC-FID, and Enzymatic Assays.

Table 1: Performance Comparison for Mannitol Quantification

ParameterHPLC-ELSDGC-FID (as silyl derivative)Enzymatic Assay
Linearity Range 0.1 - 5.0 mg/mL10 - 50 µg/mL0.1 - 2.0 µ g/well
Correlation Coefficient (r²) > 0.997> 0.99Not specified
Accuracy (% Recovery) 98 - 109%95.8 - 121.9%Not specified
Precision (%RSD) < 5%< 15%Not specified
Limit of Detection (LOD) 0.01 - 0.17 mg/mLNot specifiedNot specified
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL45 mg/LNot specified

Table 2: Performance Comparison for Sorbitol Quantification

ParameterHPLC-ELSDGC-FID (as silyl derivative)Enzymatic Assay
Linearity Range 0.1 - 5.0 mg/mLNot specified1.0 - 20 µ g/assay
Correlation Coefficient (r²) > 0.997Not specifiedNot specified
Accuracy (% Recovery) 98 - 109%Not specifiedNot specified
Precision (%RSD) < 5%Not specified1.0 - 3.3%
Limit of Detection (LOD) 0.01 - 0.17 mg/mLNot specified0.20 mg/L
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mLNot specifiedNot specified

Table 3: Performance Comparison for Xylitol Quantification

ParameterHPLC-ELSDGC-FID (as silyl derivative)Enzymatic Assay
Linearity Range 0.1 - 5.0 mg/mLNot specified1.0 - 20 µ g/assay
Correlation Coefficient (r²) > 0.997Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specified
Precision (%RSD) < 5%Not specifiedNot specified
Limit of Detection (LOD) 0.01 - 0.17 mg/mLNot specified0.20 mg/L
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mLNot specifiedNot specified

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and reliable results.

HPLC is a widely used technique for polyol analysis as it allows for direct quantification without the need for derivatization.[1] Since polyols lack a significant UV chromophore, ELSD is a suitable detector.[2]

Experimental Workflow for HPLC-ELSD Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Ultra-Pure Water start->dissolve filter Filter through 0.45 µm Membrane dissolve->filter injection Inject Sample filter->injection column Chromatographic Separation (e.g., Shodex SUGAR SP0810) injection->column elsd Evaporative Light Scattering Detection column->elsd chromatogram Generate Chromatogram elsd->chromatogram quantify Quantify Polyol Content (based on calibration curve) chromatogram->quantify

Caption: Workflow for polyol quantification by HPLC-ELSD.

Methodology:

  • Sample Preparation:

    • Accurately weigh the pharmaceutical sample.

    • Dissolve the sample in ultra-pure water. Gentle heating in a water bath may be required for complete dissolution.[1]

    • Filter the resulting solution through a 0.45 µm membrane filter prior to injection.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector.

    • Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 (300 mm x 8.0 mm).[3]

    • Mobile Phase: Ultra-pure water.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 80 °C.[3]

    • Injection Volume: 20 µL.[3]

    • ELSD Settings:

      • Nebulizer Temperature: 40 °C

      • Evaporator Temperature: 70 °C

      • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Data Analysis:

    • The response of the ELSD is often non-linear, and a quadratic or logarithmic calibration curve is typically used for quantification.[4][5]

GC is a powerful technique for the analysis of volatile compounds. Since polyols are non-volatile, a derivatization step is required to increase their volatility for GC analysis.[1] Silylation is a common derivatization method for polyols.

Experimental Workflow for GC-FID Analysis

cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (e.g., Silylation with BSTFA) dissolve->derivatize injection Inject Derivatized Sample derivatize->injection column Chromatographic Separation (e.g., DB-1 capillary column) injection->column fid Flame Ionization Detection column->fid chromatogram Generate Chromatogram fid->chromatogram quantify Quantify Polyol Content (based on calibration curve) chromatogram->quantify

Caption: Workflow for polyol quantification by GC-FID.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh the pharmaceutical sample.

    • Dissolve the sample in a suitable solvent (e.g., pyridine).

    • Add the derivatization reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Heat the mixture (e.g., at 90 °C for 30 minutes) to complete the derivatization reaction.[6]

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.[7]

    • Column: A capillary column such as a DB-1 (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Nitrogen or Helium.[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1.5 min.

      • Ramp to 260 °C at 50 °C/min, hold for 5 min.

      • Ramp to 270 °C at 10 °C/min, hold for 3.3 min.[7]

    • Detector Temperature: 300 °C.[7]

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Quantification is performed using a calibration curve prepared from derivatized polyol standards.

Enzymatic assays offer a high degree of specificity for the target polyol. These assays are often available as commercial kits and are suitable for high-throughput screening.

Logical Relationship for Enzymatic Assay

Polyol Polyol (e.g., Sorbitol) Product Corresponding Ketose (e.g., Fructose) Polyol->Product Oxidation Enzyme Specific Dehydrogenase (e.g., Sorbitol Dehydrogenase) NAD NAD+ NADH NADH NAD->NADH Reduction Colored_Product Colored Product (Measured Spectrophotometrically) NADH->Colored_Product Reaction Colorimetric Colorimetric Indicator

Caption: Principle of a typical enzymatic assay for polyols.

Methodology (General Protocol based on Commercial Kits):

  • Sample Preparation:

    • Dissolve the pharmaceutical sample in purified water.

    • For samples containing protein, deproteinization may be necessary using perchloric acid followed by neutralization, or by ultrafiltration.[9]

    • Dilute the sample to ensure the polyol concentration falls within the linear range of the assay.[10]

  • Assay Procedure (Manual Format):

    • Pipette sample and standard solutions into cuvettes.

    • Add the reaction buffer containing NAD+ and a colorimetric indicator.

    • Initiate the reaction by adding the specific polyol dehydrogenase (e.g., sorbitol dehydrogenase).

    • Incubate for a specified time (e.g., ~15 minutes) at a controlled temperature (e.g., 25 °C).[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm) using a spectrophotometer.[11]

  • Data Analysis:

    • The concentration of the polyol in the sample is determined by comparing its absorbance to that of a standard curve.

This guide provides a comparative overview of the most common analytical methods for polyol quantification in pharmaceuticals. The choice of method will depend on factors such as the specific polyol of interest, the sample matrix, the required sensitivity and throughput, and the available instrumentation. It is essential to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.[12]

References

Lack of Evidence for In Vivo Anticancer Effects of 1,2,5-Pentanetriol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research regarding the in vivo therapeutic effects of 1,2,5-Pentanetriol and its derivatives in cancer models. Despite a thorough search, no studies presenting quantitative data, detailed experimental protocols, or elucidated signaling pathways for the use of these specific compounds in oncology were identified.

This absence of information prevents the creation of a comparative guide as originally requested, due to the lack of foundational data on the core topic. Searches for the application of this compound derivatives in broader contexts such as cancer drug delivery, as a vehicle for other chemotherapeutic agents, or as a precursor in the synthesis of anticancer compounds also did not yield any relevant results.

The available information on this compound is primarily limited to its chemical properties, synthesis, and commercial availability as a research chemical. There is no indication in the current body of scientific literature that this compound or its direct derivatives have been investigated for therapeutic efficacy in preclinical or clinical cancer models.

Alternative Areas of Interest for Researchers

For researchers, scientists, and drug development professionals interested in the development of novel cancer therapeutics, several related and well-researched areas may offer more fruitful avenues for investigation. These include:

  • Poly-functionalized Scaffolds in Oncology: Exploration of other polyol derivatives and their utility as scaffolds for the development of novel anticancer agents.

  • Targeted Drug Delivery Systems: Investigation of various biocompatible polymers and lipids for the formulation and targeted delivery of existing or novel chemotherapeutic agents.

  • Novel Heterocyclic Compounds: Research into the anticancer properties of various heterocyclic compounds, which represent a significant portion of FDA-approved drugs and clinical candidates.

Conclusion

At present, there is no scientific basis from which to construct a guide on the in vivo therapeutic effects of this compound derivatives in cancer models. The scientific community has not published research in this specific area. Therefore, any consideration of these compounds for oncological applications would require foundational in vitro and in vivo studies to be conducted and published.

For professionals in the field of drug discovery, this highlights a completely unexplored chemical space. However, without any preliminary data, it remains a speculative area of research. It is recommended that researchers interested in novel cancer therapies focus on compound classes and therapeutic strategies with existing preclinical data and established mechanisms of action.

Safety Operating Guide

Proper Disposal of 1,2,5-Pentanetriol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,2,5-Pentanetriol, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety Considerations

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Key Safety Information:

Hazard ClassGHS Hazard StatementPrecautionary Statements
Eye Irritant (Category 2)H319: Causes serious eye irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Disposal Decision Workflow

However, it is crucial to verify this with your institution's EHS office or through a Safety Data Sheet (SDS) specific to your product. The following diagram outlines the decision-making process for disposal.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste check_sds Consult Safety Data Sheet (SDS) and/or Institutional EHS Office start->check_sds is_hazardous Is the waste classified as hazardous under RCRA? check_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes end_process End of Disposal Process non_hazardous_disposal->end_process hazardous_disposal->end_process

Caption: Decision workflow for the proper disposal of this compound.

Non-Hazardous Waste Disposal Protocol (Most Likely Scenario)

If confirmed as non-hazardous, follow these steps for the disposal of this compound:

Step 1: Dilution For small quantities, dilute the this compound with at least 20 parts water. This is a general good practice for the drain disposal of water-soluble, non-hazardous organic compounds.

Step 2: Drain Disposal Pour the diluted solution down the drain with copious amounts of running water. This should be done in a designated laboratory sink, not a storm drain.

Step 3: Empty Container Disposal Triple rinse the empty container with water. Deface or remove the original label to prevent misuse. The rinsed container can then be disposed of in the regular trash or recycling, in accordance with your facility's procedures.

Hazardous Waste Disposal Protocol (Precautionary)

In the unlikely event that your this compound waste is classified as hazardous (e.g., due to mixture with other hazardous chemicals), follow this protocol:

Step 1: Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with this compound.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the concentration of this compound and any other constituents.

  • Store the container in a designated satellite accumulation area.

Step 2: Arrange for Pickup

  • Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Do not transport the hazardous waste yourself.

Step 3: Documentation

  • Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.

Experimental Protocols

The determination of a chemical's hazardous characteristics, such as its flashpoint, is conducted using standardized experimental protocols.

Flashpoint Determination (Example Protocol): The flashpoint of a liquid is typically determined using a closed-cup tester, such as a Pensky-Martens or a Setaflash closed-cup tester. The general procedure involves:

  • A sample of the liquid is placed in the test cup.

  • The lid is closed, and the sample is heated at a slow, constant rate.

  • An ignition source is directed into the cup at regular intervals.

  • The flashpoint is the lowest temperature at which the vapors above the liquid ignite.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with your institutional EHS office, you can ensure a safe laboratory environment and responsible chemical waste management.

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